molecular formula C3H3IN2 B494253 3-Iodo-1H-pyrazole CAS No. 4522-35-4

3-Iodo-1H-pyrazole

Cat. No.: B494253
CAS No.: 4522-35-4
M. Wt: 193.97g/mol
InChI Key: RUKDVLFJSMVBLV-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrazole is a useful research compound. Its molecular formula is C3H3IN2 and its molecular weight is 193.97g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3IN2/c4-3-1-2-5-6-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKDVLFJSMVBLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10963354
Record name 3-Iodo-1H-pyrazole
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Molecular Weight

193.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4522-35-4, 1007351-17-8
Record name 3-Iodo-1H-pyrazole
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Record name 3-Iodo-1H-pyrazole
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Foundational & Exploratory

An In-depth Technical Guide to 3-Iodo-1H-pyrazole: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-1H-pyrazole is a versatile heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique structural features, particularly the presence of a reactive iodine atom on the pyrazole ring, make it a valuable building block for the synthesis of a wide array of more complex molecules.[1] The pyrazole scaffold itself is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The introduction of an iodine atom at the 3-position provides a handle for various cross-coupling reactions, enabling the facile introduction of diverse functional groups and the construction of novel molecular architectures. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key reactions of this compound, with a focus on its applications in research and development.

Chemical Properties and Structure

This compound is a white to off-white crystalline solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 4522-35-4--INVALID-LINK--
Molecular Formula C₃H₃IN₂--INVALID-LINK--
Molecular Weight 193.97 g/mol --INVALID-LINK--
Melting Point 66-75 °C--INVALID-LINK--
Appearance White to off-white or yellow crystalline solid/powder--INVALID-LINK--, --INVALID-LINK--
Solubility Insoluble in water--INVALID-LINK--
Spectroscopic Data

For the N-Boc protected derivative, tert-butyl this compound-1-carboxylate:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.57 (s, 9H, 3×CH₃), 6.76 (d, J = 2.8 Hz, 1H, Ar-H), 8.16 (d, J = 2.8 Hz, 1H, Ar-H).[2]

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 27.9, 86.1, 104.6, 118.2, 133.6, 146.4.[2]

  • Mass Spectrum (m/z %): 194 (M-Boc, 100), 167 (25), 128 (2), 40 (36).[2]

For the N-ethoxyethyl protected derivative, 3-iodo-1-(1-ethoxyethyl)-1H-pyrazole:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.03 (t, J = 7.0 Hz, 3H, CH₂CH₃), 1.56 (d, J = 6.0 Hz, 3H, CHCH₃), 3.17 (tt, J = 9.6, 5.4 Hz, 1H, CHHCH₃), 3.45 – 3.36 (m, 1H, CHHCH₃), 5.54 (q, J = 6.0 Hz, 1H, NCH), 6.53 (d, J = 2.4 Hz, 1H, Ar-H), 7.84 (d, J = 2.4 Hz, 1H, Ar-H).[2]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common approach involves the direct iodination of 1H-pyrazole.

Method 1: Direct Iodination using Iodine and Hydrogen Peroxide

This method provides a greener approach to the iodination of pyrazoles.

  • Materials:

    • 1H-Pyrazole

    • Iodine (I₂)

    • 30% Hydrogen peroxide (H₂O₂)

    • Water

  • Procedure:

    • Suspend 1H-pyrazole (1.0 equivalent) in water.

    • Add iodine (0.5 equivalents) to the suspension.

    • Add 30% hydrogen peroxide (0.6 equivalents) dropwise to the stirred mixture.

    • Continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent.

    • The crude product can be purified by recrystallization or column chromatography.

Sonogashira Cross-Coupling Reaction

This compound is an excellent substrate for Sonogashira cross-coupling reactions, allowing for the formation of a carbon-carbon bond between the pyrazole ring and a terminal alkyne. A general procedure for the N-protected derivative is provided below.

  • Materials:

    • N-protected this compound (e.g., tert-butyl this compound-1-carboxylate)

    • Terminal alkyne (e.g., phenylacetylene)

    • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Procedure:

    • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the N-protected this compound (1.0 equivalent), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 5 mol%).

    • Add the anhydrous solvent, followed by triethylamine (e.g., 2-3 equivalents).

    • Add the terminal alkyne (e.g., 1.2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

    • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Synthesis of this compound

G Synthesis of this compound cluster_synthesis Direct Iodination Pyrazole Pyrazole 3_Iodo_Pyrazole This compound Pyrazole->3_Iodo_Pyrazole H₂O I2_H2O2 Iodine (I₂) / Hydrogen Peroxide (H₂O₂) I2_H2O2->3_Iodo_Pyrazole

Caption: Direct iodination of 1H-pyrazole to yield this compound.

Sonogashira Cross-Coupling Reaction of this compound

G Sonogashira Cross-Coupling of this compound cluster_coupling Catalytic Cycle cluster_workflow Experimental Workflow Protected_3_Iodo_Pyrazole N-Protected This compound Coupled_Product N-Protected 3-Alkynyl-1H-pyrazole Protected_3_Iodo_Pyrazole->Coupled_Product Terminal_Alkyne Terminal Alkyne (R-C≡C-H) Terminal_Alkyne->Coupled_Product Catalysts Pd(0) Catalyst Cu(I) Co-catalyst Base Catalysts->Coupled_Product Start Combine Reactants & Catalysts Reaction Stir at RT or Heat Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Coupled Product Purification->Final_Product

Caption: General scheme and workflow for the Sonogashira cross-coupling reaction.

Applications in Research and Development

The utility of this compound as a synthetic intermediate has led to its application in various areas of research, most notably in the development of new therapeutic agents and functional materials.

Drug Discovery

The pyrazole nucleus is a common feature in many biologically active compounds, and the ability to functionalize the 3-position via the iodo-substituent allows for the rapid generation of libraries of compounds for screening.[1] For instance, substituted pyrazoles are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound serves as a key starting material for the synthesis of kinase inhibitors, which are a major class of anticancer drugs. The Sonogashira and other palladium-catalyzed cross-coupling reactions are instrumental in building the complex molecular scaffolds required for potent and selective kinase inhibition.

Agrochemicals

In the field of agrochemicals, pyrazole derivatives have been developed as effective herbicides, fungicides, and insecticides.[1] The synthetic versatility of this compound allows for the systematic modification of the pyrazole core to optimize biological activity and selectivity, leading to the discovery of new crop protection agents.

Materials Science

The rigid, planar structure of the pyrazole ring, combined with the potential for extensive functionalization, makes this compound an attractive building block for the synthesis of novel organic materials. These materials can have applications in areas such as organic light-emitting diodes (OLEDs), sensors, and polymers with tailored electronic and photophysical properties.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the reactivity of the carbon-iodine bond in a variety of cross-coupling reactions provide a powerful platform for the synthesis of a diverse range of functionalized pyrazole derivatives. Its importance in drug discovery, agrochemical research, and materials science is well-established and continues to grow as new synthetic methodologies and applications are developed. This technical guide provides a foundational understanding of the core properties, synthesis, and reactivity of this compound, intended to facilitate its use in innovative research and development endeavors.

References

A Technical Guide to 3-Iodo-1H-pyrazole: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Iodo-1H-pyrazole, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We detail its fundamental physicochemical properties, provide established protocols for its synthesis and subsequent functionalization, and explore its application in the development of targeted therapeutics, with a focus on kinase inhibitors. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Core Properties of this compound

This compound is a halogenated aromatic heterocycle that serves as a versatile intermediate in the synthesis of a wide array of functionalized pyrazole derivatives. Its strategic importance lies in the reactivity of the carbon-iodine bond, which readily participates in various cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueReference(s)
CAS Number 4522-35-4[1]
Molecular Formula C₃H₃IN₂[1]
Molecular Weight 193.97 g/mol [1][2]
Appearance White to off-white or yellow crystalline solid/powder[1][3]
Melting Point 66-75 °C[1][3][4]
Boiling Point 291.9 ± 13.0 °C (Predicted)[4]
Density 2.335 ± 0.06 g/cm³ (Predicted)[4]
Solubility Insoluble in water[4]

Synthesis and Functionalization

The utility of this compound as a synthetic intermediate necessitates robust and scalable methods for its preparation and subsequent chemical modification. This section details common experimental protocols for its synthesis and its application in palladium-catalyzed cross-coupling reactions.

Synthesis of this compound

One common laboratory-scale synthesis involves the iodination of a protected pyrazole followed by deprotection.

Experimental Protocol: Synthesis via N-Protected Intermediate

  • Protection of Pyrazole: To a suspension of sodium hydride (95%) in tetrahydrofuran (THF), a solution of pyrazole in THF is added dropwise at room temperature and stirred for 1 hour. The reaction mixture is then cooled to 0°C, and a solution of 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, concentrated, and the product, 1-(2-trimethylsilyl-ethoxy-methyl)-1H-pyrazole, is purified by column chromatography.

  • Iodination: The protected pyrazole is dissolved in THF and cooled to -78°C. n-Butyllithium (nBuLi, 2.5N) is added slowly, and the solution is stirred for 45 minutes. A solution of iodine in THF is then added dropwise. After the addition is complete, the mixture is warmed to room temperature over 2 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product, 5-iodo-1-(2-trimethylsilyl-ethoxy-methyl)-1H-pyrazole, is extracted and purified by column chromatography.

  • Deprotection: The SEM-protected iodopyrazole is treated with a deprotecting agent, such as tetrabutylammonium fluoride (TBAF) or an acid, to yield the final product, this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, which are pivotal for creating carbon-carbon bonds. These reactions enable the synthesis of complex pyrazole-containing molecules, many of which are investigated as potential therapeutic agents.

The Sonogashira coupling facilitates the formation of a C-C bond between the pyrazole ring and a terminal alkyne.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reactant Preparation: In a reaction vessel, the N-protected this compound derivative, a terminal alkyne (e.g., phenylacetylene), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI) are combined.

  • Solvent and Base: A suitable solvent, such as triethylamine (which also serves as the base) or a mixture of THF and an amine base, is added.

  • Reaction Conditions: The mixture is typically degassed and stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the desired 3-alkynyl-1H-pyrazole derivative.

Table of Sonogashira Coupling Reaction Yields [5]

N-Protecting GroupR¹ SubstituentR² SubstituentYield (%)
BocHH65
EtOEtHH63
EtOEtCHOH80
EtOEtHBr64
EtOEtCF₃H73
EtOEtHMe70
EtOEtHCHO87
MeHH82

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the pyrazole ring and an aryl or vinyl boronic acid or ester.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reactant Preparation: The this compound derivative, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) are combined in a reaction vessel.

  • Solvent System: A suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water, is added.

  • Reaction Conditions: The mixture is thoroughly degassed and heated under an inert atmosphere, often with microwave irradiation to accelerate the reaction, until completion is observed by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Application in Drug Discovery: Kinase Inhibitors

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to form key interactions with biological targets, particularly the ATP-binding site of kinases.[6] this compound serves as a crucial starting material for the synthesis of various kinase inhibitors, which are at the forefront of targeted cancer therapy.

Targeting the JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.[6] Consequently, JAKs are significant targets for drug development.

Below is a conceptual workflow illustrating the synthesis of a hypothetical JAK inhibitor starting from this compound, followed by a kinase inhibition assay.

G Workflow: Synthesis and Screening of a JAK Inhibitor cluster_synthesis Synthesis cluster_screening Screening A This compound B N-Protection (e.g., Boc, Trityl) A->B Step 1 C Suzuki-Miyaura Coupling (with Arylboronic Acid) B->C Step 2 D Deprotection C->D Step 3 E Further Functionalization (e.g., Amination) D->E Step 4 F Final Kinase Inhibitor E->F Step 5 G In Vitro Kinase Assay (e.g., JAK2) F->G Test Compound H Determine IC50 G->H I Cell-Based Assay (e.g., Proliferation) H->I J Lead Optimization I->J

Workflow for the synthesis and screening of a JAK inhibitor.
Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention. Pyrazole-based molecules have been developed as inhibitors of key kinases within this pathway.

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cell signaling and indicates where pyrazole-based inhibitors, synthesized from precursors like this compound, can exert their therapeutic effect.

G PI3K/Akt/mTOR Signaling Pathway and Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor Pyrazole-based Inhibitor Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTORC1 inhibits

Inhibition of the PI3K/Akt/mTOR pathway by pyrazole-based compounds.

Conclusion

This compound is a cornerstone intermediate for the synthesis of functionalized pyrazole derivatives. Its value is particularly evident in the field of drug discovery, where it provides a reliable entry point for the creation of potent and selective kinase inhibitors targeting critical signaling pathways in cancer and other diseases. The synthetic protocols and applications outlined in this guide underscore the versatility and importance of this compound for researchers and professionals in the chemical and pharmaceutical sciences.

References

A Technical Guide to the Synthesis of 3-Iodo-1H-pyrazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthetic methodologies for preparing 3-iodo-1H-pyrazole and its derivatives. Iodinated pyrazoles are crucial building blocks in medicinal chemistry and materials science, primarily serving as versatile intermediates for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions.[1][2][3] This guide details prominent synthetic routes, presents comparative data, and provides explicit experimental protocols for key transformations.

Core Synthetic Strategies for this compound

The synthesis of this compound can be broadly approached via two main strategies: the diazotization of 3-aminopyrazole (Sandmeyer reaction) and the deprotonation/iodination of an N-protected pyrazole. Electrophilic iodination of the parent 1H-pyrazole typically yields the 4-iodo isomer and is therefore less direct for obtaining the 3-iodo product.[1]

1.1. Sandmeyer Reaction of 3-Amino-1H-pyrazole

The Sandmeyer reaction is a classic and effective method for introducing a halide at the 3-position of the pyrazole ring.[4][5] The process involves the diazotization of 3-amino-1H-pyrazole with a nitrite source under acidic conditions to form a diazonium salt, which is subsequently displaced by an iodide ion.[6][7] This method is advantageous for its regioselectivity.

Sandmeyer_Reaction_Workflow Start 3-Amino-1H-pyrazole Step1 Diazotization (NaNO₂, H₂SO₄, H₂O) Start->Step1 Intermediate 3-Diazoniumpyrazole Salt Step1->Intermediate Step2 Iodide Displacement (KI) Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for the Sandmeyer synthesis of this compound.

1.2. N-Protection and Directed Iodination

An alternative route involves the initial protection of the pyrazole nitrogen, which facilitates regioselective deprotonation at the C3 or C5 position. Treatment with a strong base like n-butyllithium (n-BuLi) followed by quenching with an iodine source yields the corresponding iodinated pyrazole.[8][9] This method is particularly useful when the starting material is the parent pyrazole. The choice of protecting group, such as (2-trimethylsilyl)ethoxymethyl (SEM), is critical.[8]

Synthesis of this compound Derivatives

The primary utility of this compound is as a precursor for more complex molecules, typically synthesized via metal-catalyzed cross-coupling reactions. To prevent side reactions, the pyrazole 'NH' proton is usually protected with a suitable group, such as an ethoxyethyl (EtOEt) group, prior to coupling.[10][11][12]

Derivatization_Workflow Start This compound Protection N-H Protection (e.g., Ethyl Vinyl Ether, TFA) Start->Protection Protected 1-EtOEt-3-Iodo-1H-pyrazole Protection->Protected Coupling Sonogashira Cross-Coupling (Alkyne, Pd/Cu catalyst, Base) Protected->Coupling CoupledProduct 1-EtOEt-3-(alkynyl)-1H-pyrazole Coupling->CoupledProduct Deprotection Deprotection (Mild Acidic Conditions) CoupledProduct->Deprotection FinalProduct 3-(Alkynyl)-1H-pyrazole Derivative Deprotection->FinalProduct

Caption: General workflow for derivatization via N-protection and Sonogashira coupling.

Quantitative Data Summary

The choice of synthetic method depends on factors like starting material availability, desired regioselectivity, and reaction scale. The following tables summarize quantitative data for common iodination and derivatization reactions.

Table 1: Comparison of Iodination Methods for the Pyrazole Ring

Method/ReagentPositionSubstrateSolventTemp.TimeYield (%)Reference
I₂ / HIO₃C4PyrazolesAcOH–CCl₄RT-Efficient[13]
ICl / Li₂CO₃C41-Acyl-pyrazolesDichloromethaneRT1-24 hUp to 95%[1][14]
I₂ / H₂O₂C4PyrazoleWaterRT1-72 h63-100%[1]
N-IodosuccinimideC4Pyrazoles50% aq. H₂SO₄--Efficient[13]
n-BuLi then I₂C51-Aryl-3-CF₃-pyrazoleTHF-78 °C-65-89%[9]
n-BuLi then I₂C51-SEM-pyrazoleTHF-78 °C2 h- (Good)[8]

Table 2: Synthesis of Derivatives from N-Protected 3-Iodo-1H-pyrazoles via Sonogashira Coupling [10]

Iodopyrazole SubstrateCoupling PartnerProductYield (%)
1-EtOEt-3-iodo-1H-pyrazolePhenylacetylene1-EtOEt-3-(phenylethynyl)-1H-pyrazole92%
1-EtOEt-4-bromo-3-iodo-1H-pyrazolePhenylacetylene1-EtOEt-4-bromo-3-(phenylethynyl)-1H-pyrazole88%
1-EtOEt-3-iodo-5-(trifluoromethyl)-1H-pyrazolePhenylacetylene1-EtOEt-5-(trifluoromethyl)-3-(phenylethynyl)-1H-pyrazole80%

Detailed Experimental Protocols

The following sections provide detailed, step-by-step procedures for the synthesis of this compound and a representative derivatization reaction.

4.1. Protocol 1: Synthesis of this compound via N-Protection, Iodination, and Deprotection [8]

Step A: Synthesis of 1-(2-trimethylsilyl-ethoxy-methyl)-1H-pyrazole

  • Suspend 95% sodium hydride (4.9 g) in tetrahydrofuran (THF, 200 mL).

  • Slowly add a solution of pyrazole (12 g in 50 mL of THF) dropwise to the suspension and stir at room temperature for 1 hour.

  • Cool the mixture to 0°C and add a solution of SEM-Cl (34.32 mL in 50 mL of THF) dropwise.

  • Remove the cooling bath and allow the reaction to stir overnight at room temperature.

  • Quench the reaction with water, concentrate the solution under reduced pressure, and dilute with ethyl acetate.

  • Wash the organic layer with saturated ammonium chloride solution and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography (20-30% EtOAc/hexane) to yield the protected pyrazole.

Step B: Synthesis of 5-iodo-1-(2-trimethylsilyl-ethoxy-methyl)-1H-pyrazole

  • Dissolve 1-(2-trimethylsilyl-ethoxy-methyl)-1H-pyrazole (2.0 g) in THF (40 mL) and cool the solution to -78°C.

  • Slowly add 2.5 M n-BuLi in hexanes (4.43 mL) and stir the solution for 45 minutes at -78°C.

  • Add a solution of iodine (7.67 g in 20 mL of THF) dropwise.

  • After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.

  • Quench the reaction by adding a few milliliters of saturated NH₄Cl solution.

  • Concentrate the solution, dilute with ethyl acetate, and wash with sodium sulfite solution, water, and brine.

  • Dry the organic layer over sodium sulfate and purify by column chromatography (5-10% EtOAc/hexane) to obtain the iodinated product.

Step C: Deprotection to this compound Note: While the source provides the synthesis of the protected intermediate, deprotection of the SEM group is typically achieved under acidic conditions (e.g., with HCl in an alcohol solvent) or with fluoride sources (e.g., TBAF).

4.2. Protocol 2: N-Protection of this compound with Ethyl Vinyl Ether [10][11]

  • To a solution of the starting this compound derivative in dichloromethane (CH₂Cl₂), add a catalytic amount of trifluoroacetic acid (TFA).

  • Add ethyl vinyl ether portionwise, maintaining the reaction temperature between 28–33 °C.

  • Stir the reaction mixture at room temperature until completion (monitor by TLC or GC-MS).

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with deionized water.

  • Dry the organic layer with anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

  • Purify the resulting N-ethoxyethyl protected pyrazole by distillation or column chromatography.

4.3. Protocol 3: Sonogashira Cross-Coupling of a Protected this compound [10][11]

  • To a solution of the 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivative (1 equiv.) and phenylacetylene (1.2 equiv.) in a suitable solvent (e.g., triethylamine or THF/triethylamine mixture), add Pd(PPh₃)₂Cl₂ (0.05 equiv.) and CuI (0.1 equiv.).

  • Stir the reaction mixture under an inert atmosphere (e.g., Argon) at room temperature or with gentle heating (e.g., 40 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • After completion, filter the reaction mixture to remove solids and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Purify the crude product by column chromatography to yield the desired 3-(phenylethynyl)-1H-pyrazole derivative.

References

3-Iodo-1H-pyrazole: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for 3-Iodo-1H-pyrazole. Due to the limited availability of direct experimental quantitative data for this specific compound, this document summarizes known qualitative information, presents predicted solubility values, and details standardized experimental protocols that can be applied to determine its physicochemical properties.

Core Properties of this compound

This compound is a heterocyclic organic compound with the molecular formula C₃H₃IN₂ and a molecular weight of 193.97 g/mol . It serves as a versatile building block in medicinal chemistry and materials science. An understanding of its solubility and stability is critical for its effective use in synthesis, formulation, and biological assays.

Solubility Data

SolventQuantitative SolubilityQualitative SolubilityTemperature (°C)Method
Water1.15 mg/mLInsoluble25 (predicted)ESOL Topological Method[2]

Note: The quantitative value is a prediction and should be confirmed by experimental data.

For organic solvents, while no quantitative data is available, the parent compound, 1H-pyrazole, is known to be more soluble in solvents like ethanol, methanol, and acetone. This suggests that this compound is likely to exhibit higher solubility in polar organic solvents compared to water.

Stability Profile

This compound is sensitive to several environmental factors. Proper storage and handling are crucial to maintain its integrity.

ConditionObservationRecommended Precautions
Light Light sensitiveStore in a light-proof container.
Oxidizing Agents IncompatibleAvoid contact with strong oxidizing agents.
Acids and Bases IncompatibleAvoid contact with strong acids and bases.
Moisture Not specified, but good practiceStore in a dry environment.
Temperature Not specified, but good practiceStore at reduced temperatures (e.g., refrigerated).

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not published. However, standardized methods can be readily adapted.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent (e.g., water, ethanol, DMSO)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

  • After equilibration, allow the suspension to settle.

  • Centrifuge the vial to pellet the excess solid.

  • Carefully withdraw a sample from the clear supernatant.

  • Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculate the original solubility in mg/mL or molarity.

G Solubility Determination Workflow (Shake-Flask Method) A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial and place in shaking incubator B->C D Agitate until equilibrium is reached C->D E Centrifuge to separate solid D->E F Sample supernatant E->F G Dilute sample F->G H Quantify concentration (e.g., HPLC) G->H I Calculate solubility H->I

Caption: Workflow for the shake-flask solubility determination method.

Protocol for Forced Degradation Studies (Stability Indicating Method Development)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods, as outlined in ICH guidelines[3][4][5][6].

Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Photostability chamber

  • Oven

  • HPLC system with a suitable detector (e.g., DAD or MS)

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Keep the solution at room temperature or heat gently for a defined period.

  • Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂. Keep the solution at room temperature for a defined period.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., at 80°C) for a defined period.

  • Photolytic Degradation: Expose a solution and a solid sample of this compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: At appropriate time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a suitable stability-indicating HPLC method to separate the parent compound from any degradation products.

G Forced Degradation Study Workflow cluster_conditions Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis Sampling Sample at time points Acid->Sampling Base Base Hydrolysis Base->Sampling Oxidation Oxidation Oxidation->Sampling Thermal Thermal Stress Thermal->Sampling Photo Photolytic Stress Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Identify Identify Degradants HPLC->Identify

Caption: Workflow for conducting forced degradation studies.

Summary

While specific experimental data for the solubility and stability of this compound is limited, this guide provides the currently available information and outlines standardized protocols for its determination. The compound is predicted to have low aqueous solubility and is known to be sensitive to light, strong acids, bases, and oxidizing agents. For researchers and developers, it is imperative to experimentally determine the solubility in relevant solvent systems and to conduct forced degradation studies to ensure the development of robust and stable formulations and analytical methods.

References

Spectroscopic Data of 3-Iodo-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Iodo-1H-pyrazole, a key building block in the synthesis of pharmaceuticals and agrochemicals. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data Summary

The spectroscopic data for this compound and its N-protected derivative are summarized in the tables below. Direct, publicly available spectroscopic data for the parent this compound is limited; therefore, data for the tert-Butyl this compound-1-carboxylate derivative is also presented as a well-characterized analogue.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for tert-Butyl this compound-1-carboxylate [1][2]

Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
8.16d2.8Ar-H
6.76d2.8Ar-H
1.57s-3 x CH₃ (Boc)

Table 2: ¹³C NMR Data for tert-Butyl this compound-1-carboxylate [1][2]

Chemical Shift (δ) [ppm]Assignment
146.4C=O (Boc)
133.6Ar-C
118.2Ar-C
104.6Ar-C
86.1C(CH₃)₃ (Boc)
27.9C(CH₃)₃ (Boc)
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for tert-Butyl this compound-1-carboxylate [1][2]

m/zRelative Intensity (%)Assignment
194100[M-Boc]⁺
16725
1282
4036
Infrared (IR) Spectroscopy

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation: A sample of the analyte (e.g., tert-Butyl this compound-1-carboxylate) is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, in a standard 5 mm NMR tube.[1] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).

Instrumentation and Data Acquisition:

  • Instrument: A Bruker 400 instrument or equivalent is used.[1]

  • ¹H NMR: Spectra are recorded at a frequency of 400 MHz.

  • ¹³C NMR: Spectra are recorded at a frequency of 100 MHz.[1]

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased and baseline corrected.

Mass Spectrometry

Instrumentation and Data Acquisition:

  • Instrument: A Shimadzu QP2010 instrument equipped with a Restec Rtx-1701 w/Integra-Guard column or a Dual-ESI Q-TOF 6520 (Agilent Technologies) for high-resolution mass spectrometry (HRMS) can be utilized.[1]

  • Ionization Mode: Electron Ionization (EI) is a common technique for generating mass spectra of small organic molecules.[4] For more sensitive analyses, especially for HRMS, Electrospray Ionization (ESI) is employed.[1]

  • Analysis: The instrument is set to scan a specific mass-to-charge (m/z) range to detect the molecular ion and its fragmentation pattern.

Infrared (IR) Spectroscopy

Sample Preparation (Solid Sample):

  • Thin Solid Film Method: The solid sample is dissolved in a volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.[5]

  • KBr Pellet Method: The solid sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

Instrumentation and Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Measurement: A background spectrum of the clean salt plate or KBr pellet is recorded first. Then, the sample is placed in the instrument's sample holder, and the IR spectrum is acquired. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation 3_Iodo_1H_pyrazole This compound Dissolution_NMR Dissolve in Deuterated Solvent 3_Iodo_1H_pyrazole->Dissolution_NMR NMR Solid_Prep_IR Prepare as Thin Film or KBr Pellet 3_Iodo_1H_pyrazole->Solid_Prep_IR IR Mass_Spectrometry Mass Spectrometry 3_Iodo_1H_pyrazole->Mass_Spectrometry MS NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Dissolution_NMR->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Solid_Prep_IR->IR_Spectroscopy Structural_Elucidation Structural Elucidation NMR_Spectroscopy->Structural_Elucidation Functional Groups, Connectivity IR_Spectroscopy->Structural_Elucidation Functional Groups Mass_Spectrometry->Structural_Elucidation Molecular Weight, Fragmentation

Caption: Workflow for the spectroscopic analysis of this compound.

Structural_Information_from_Spectroscopy cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Molecule This compound Structure H1_NMR ¹H NMR Molecule->H1_NMR C13_NMR ¹³C NMR Molecule->C13_NMR IR IR Molecule->IR MS MS Molecule->MS Proton_Environment Proton Environment (Chemical Shift, Multiplicity) H1_NMR->Proton_Environment Carbon_Backbone Carbon Skeleton C13_NMR->Carbon_Backbone Functional_Groups Functional Groups (N-H, C-H bonds) IR->Functional_Groups Molecular_Weight Molecular Weight MS->Molecular_Weight Fragmentation_Pattern Fragmentation Pattern MS->Fragmentation_Pattern

References

Unveiling the Therapeutic Promise: A Technical Guide to the Biological Activities of 3-Iodo-1H-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an iodine atom at the 3-position of the pyrazole ring creates a unique chemical entity, 3-iodo-1H-pyrazole, and its analogs, which have demonstrated a wide spectrum of potential therapeutic activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and enzyme-inhibiting properties of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to aid in future drug discovery and development efforts.

Anticancer Activity: Targeting Key Cellular Pathways

A growing body of evidence suggests that this compound analogs possess significant anticancer properties against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of crucial signaling pathways that drive tumor growth and proliferation.

Quantitative Anticancer Data

The cytotoxic effects of various this compound analogs have been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the reported IC50 values for several analogs against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
1a A549 (Lung Carcinoma)13.5[1]
1b PC-3 (Prostate Cancer)21.9 - 28.6[2]
1c MCF-7 (Breast Cancer)3.90 - 35.5[2]
1d K562 (Leukemia)0.26[3]
1e HT29 (Colon Cancer)4.2[4]
Mechanism of Action: Induction of Apoptosis

Several this compound analogs have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. The apoptotic cascade can be initiated through intrinsic or extrinsic pathways, often involving the modulation of key regulatory proteins. One of the key targets for some pyrazole derivatives is the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of apoptosis.[5]

cluster_0 Apoptosis Induction by this compound Analog Pyrazoles 1,3,5-trisubstituted-1H-pyrazole derivatives Bcl2 Bcl-2 (Anti-apoptotic) Pyrazoles->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Pyrazoles->Bax Activation p53 p53 Pyrazoles->p53 Activation DNA_damage DNA Damage Pyrazoles->DNA_damage Induction Bcl2->Bax Caspase3 Caspase-3 (Executioner Caspase) Bax->Caspase3 Activation p53->Bax Apoptosis Apoptosis Caspase3->Apoptosis Execution DNA_damage->p53

Figure 1: Apoptosis induction by 1,3,5-trisubstituted-1H-pyrazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, PC-3, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound analog stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound analog in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. This compound analogs have shown promising activity against a range of bacteria and fungi, making them potential candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents the MIC values of various pyrazole derivatives against different microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
2a Staphylococcus aureus12.5[6]
2b Escherichia coli12.5[6]
2c Bacillus subtilis4[6]
2d Enterobacter cloacae0.48[6]
2e Candida albicans3.125[4]
Mechanism of Action: Inhibition of DNA Gyrase

One of the proposed mechanisms for the antibacterial activity of pyrazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[7][8] By inhibiting this enzyme, these compounds disrupt critical cellular processes, leading to bacterial cell death.

cluster_1 DNA Gyrase Inhibition by Pyrazole Derivatives Pyrazole Pyrazole Derivative DNA_Gyrase DNA Gyrase Pyrazole->DNA_Gyrase Inhibition Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Supercoiling Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Substrate DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Figure 2: Inhibition of bacterial DNA gyrase by pyrazole derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound analog stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a twofold serial dilution of the this compound analog in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (approximately 5 x 10^5 CFU/mL).

  • Add the inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible growth. Alternatively, the absorbance can be read using a microplate reader.

Enzyme Inhibition: A Target for Various Diseases

This compound analogs have also been investigated as inhibitors of various enzymes, which are attractive targets for the treatment of a wide range of diseases, including cancer and inflammatory disorders.

Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in signal transduction pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Several pyrazole derivatives have been identified as potent kinase inhibitors.[9][10][11] For instance, some analogs have shown inhibitory activity against Janus kinases (JAKs), which are involved in the JAK-STAT signaling pathway, a critical regulator of immune responses and cell growth.[10]

cluster_2 JAK-STAT Signaling Pathway Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK Janus Kinase (JAK) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Pyrazole Pyrazole Derivative Pyrazole->JAK Inhibition

Figure 3: Inhibition of the JAK-STAT signaling pathway by pyrazole derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory activity of a compound against a specific kinase is through an in vitro kinase assay, which measures the phosphorylation of a substrate.

Materials:

  • Recombinant active kinase (e.g., JAK2)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (adenosine triphosphate)

  • This compound analog

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the this compound analog.

  • In a 384-well plate, add the kinase, the substrate, and the diluted compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Synthesis of this compound Analogs

The synthesis of this compound analogs often involves multi-step procedures. A common strategy is the protection of the pyrazole nitrogen, followed by iodination and subsequent functionalization through cross-coupling reactions.[12][13][14]

General Synthetic Workflow

Start 1H-Pyrazole Step1 N-Protection (e.g., Boc, SEM) Start->Step1 Protected_Pyrazole N-Protected Pyrazole Step1->Protected_Pyrazole Step2 Iodination (e.g., n-BuLi, I2) Protected_Pyrazole->Step2 Iodo_Pyrazole 3-Iodo-N-Protected Pyrazole Step2->Iodo_Pyrazole Step3 Cross-Coupling (e.g., Suzuki, Sonogashira) Iodo_Pyrazole->Step3 Functionalized_pyrazole Functionalized_pyrazole Step3->Functionalized_pyrazole Functionalized_Pyrazole Functionalized 3-Iodo-N-Protected Pyrazole Step4 Deprotection Final_Product This compound Analog Step4->Final_Product Functionalized_pyrazole->Step4

Figure 4: General synthetic workflow for this compound analogs.

Experimental Protocol: Synthesis of a this compound Derivative (Illustrative Example)

This protocol describes a general procedure for the N-protection and subsequent iodination of a pyrazole ring, followed by a Sonogashira cross-coupling reaction.[12][13]

Step 1: N-Protection of 1H-pyrazole

  • To a solution of 1H-pyrazole in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).

  • Add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and stir the reaction mixture at room temperature overnight.

  • Work up the reaction by washing with aqueous solutions and purify the product by column chromatography to obtain the N-protected pyrazole.

Step 2: Iodination

  • Dissolve the N-protected pyrazole in an anhydrous solvent (e.g., THF) and cool to -78°C.

  • Slowly add a strong base (e.g., n-butyllithium) and stir for a period to allow for deprotonation.

  • Add a solution of iodine (I2) in the same solvent and allow the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by column chromatography to yield the 3-iodo-N-protected pyrazole.

Step 3: Sonogashira Cross-Coupling

  • To a mixture of the 3-iodo-N-protected pyrazole, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh3)4), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent (e.g., triethylamine/THF), stir under an inert atmosphere.

  • Heat the reaction mixture to a specified temperature and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction, filter, and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the functionalized pyrazole.

Step 4: Deprotection

  • Treat the N-protected pyrazole with an appropriate deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection) in a suitable solvent.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture and extract the final this compound analog.

  • Purify the final product by recrystallization or column chromatography.

Conclusion

This compound analogs represent a promising class of compounds with diverse biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their ability to inhibit key enzymes, underscores their potential for the development of novel therapeutics. The synthetic methodologies outlined provide a framework for the generation of diverse libraries of these analogs for further structure-activity relationship studies. The detailed experimental protocols and mechanistic insights presented in this guide are intended to facilitate further research and accelerate the translation of these promising molecules from the laboratory to the clinic.

References

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. Its journey from a laboratory curiosity to a privileged structure in drug discovery is a testament to over a century of chemical innovation. This technical guide delves into the seminal discovery and historical evolution of substituted pyrazole synthesis, providing a comprehensive overview of the foundational methods, their mechanistic underpinnings, and the advancements that have shaped this critical area of organic chemistry.

The Dawn of Pyrazole Chemistry: Knorr's Seminal Discovery

The history of substituted pyrazoles begins in 1883 with the pioneering work of German chemist Ludwig Knorr.[1][2][3][4][5][6] While attempting to synthesize a quinoline derivative, Knorr serendipitously discovered the first substituted pyrazole, a pyrazolone, through the condensation of ethyl acetoacetate with phenylhydrazine.[2][7] This reaction, now famously known as the Knorr pyrazole synthesis , laid the foundation for the vast field of pyrazole chemistry.[2][8] The fundamental transformation involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative, a versatile and robust method that remains a staple in synthetic organic chemistry.[1][8][9][10][11][12][13]

The initial discovery was not just a synthetic curiosity; the resulting compound, antipyrine (a derivative of Knorr's initially synthesized pyrazolone), became one of the first synthetic, non-narcotic analgesics and antipyretics, highlighting the immediate pharmaceutical relevance of this new class of heterocycles.[7][14]

Core Synthetic Strategies: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is the most classical and widely employed method for constructing the pyrazole ring.[1][2][4][6][8][9][10][11][12][13][15] The reaction proceeds through the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine.

Reaction Mechanism and Regioselectivity

The mechanism of the Knorr synthesis involves two key steps:

  • Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[8][10][11]

  • Intramolecular Cyclization and Dehydration: The remaining nitrogen atom of the hydrazine then attacks the second carbonyl group, leading to a cyclic intermediate which subsequently dehydrates to form the aromatic pyrazole ring.[8][12]

A critical aspect of the Knorr synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity . The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[1][4][8][12] The outcome is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the hydrazine, as well as the reaction conditions.

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate (non-aromatic) Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Substituted Pyrazole Cyclic_Intermediate->Pyrazole Dehydration

Figure 1: Generalized workflow of the Knorr pyrazole synthesis.

Foundational Experimental Protocol: Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

The following protocol is based on the original 1883 publication by Ludwig Knorr.[2]

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

Apparatus:

  • Reaction vessel suitable for heating

  • Water bath

  • Separatory funnel

  • Crystallization dish

  • Melting point apparatus

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.[2]

  • Initial Condensation: The mixture was allowed to stand at ambient temperature. An initial condensation reaction occurred, resulting in the formation of an oily condensation product and water.[2]

  • Separation of Water: The water formed during the initial condensation was separated from the oily product.[2]

  • Cyclization: The oily condensation product was then heated on a water bath for an extended period. This step induced cyclization through the elimination of ethanol, leading to the formation of the crude pyrazolone product.[2]

  • Purification: The crude product was purified by crystallization.

Quantitative Data from Knorr's Original Work:

ReactantMass (g)Molar Equivalent
Phenylhydrazine1001.0
Ethyl acetoacetate125~1.04
ProductYieldMelting Point (°C)
1-Phenyl-3-methyl-5-pyrazoloneNot explicitly stated127

Evolution and Key Variations of Pyrazole Synthesis

Following Knorr's discovery, the synthesis of substituted pyrazoles has been the subject of extensive research, leading to numerous variations and novel methodologies.

Paal-Knorr Synthesis

While often associated with pyrrole and furan synthesis from 1,4-dicarbonyls, the Paal-Knorr synthesis is a broader concept of heterocycle formation from dicarbonyl compounds.[16][17][18][19] The Knorr pyrazole synthesis can be considered a specific instance of this broader class, focusing on 1,3-dicarbonyls and hydrazines to form pyrazoles.

Synthesis from α,β-Unsaturated Carbonyl Compounds

Another significant route to pyrazoles involves the reaction of α,β-unsaturated aldehydes and ketones with hydrazines.[1][4][5][14] This method provides access to a different substitution pattern on the pyrazole ring compared to the Knorr synthesis. The reaction proceeds via a Michael addition of the hydrazine, followed by intramolecular cyclization and elimination.

Unsaturated_Carbonyl_Route cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Michael_Adduct Michael Adduct Unsaturated_Carbonyl->Michael_Adduct Michael Addition Hydrazine Hydrazine Derivative Hydrazine->Michael_Adduct Pyrazoline Pyrazoline Intermediate Michael_Adduct->Pyrazoline Intramolecular Cyclization Pyrazole Substituted Pyrazole Pyrazoline->Pyrazole Oxidation/ Elimination

Figure 2: Synthetic pathway for pyrazoles from α,β-unsaturated carbonyls.

1,3-Dipolar Cycloaddition Reactions

A conceptually different and powerful approach to pyrazole synthesis is the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.[1][5] Common 1,3-dipoles used for this purpose include diazoalkanes and nitrilimines, which react with alkynes to afford substituted pyrazoles. This method offers excellent control over regioselectivity and allows for the synthesis of highly functionalized pyrazoles.

Modern Synthetic Advancements

In recent decades, significant efforts have been directed towards developing more efficient, sustainable, and versatile methods for pyrazole synthesis. These advancements include:

  • Catalysis: The use of various catalysts, such as nano-ZnO, iodine, and silver, has been shown to improve reaction rates, yields, and regioselectivity.[4][5][20][21]

  • Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate reaction times and improve yields, often in solvent-free conditions.[4][20]

  • Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single pot to form the product, have emerged as a powerful strategy for the rapid generation of diverse pyrazole libraries.[20][22]

Table of Modern Synthetic Approaches and their Key Features:

MethodKey FeaturesRepresentative Yields (%)
Nano-ZnO CatalysisEnvironmentally friendly, high yields, short reaction times.[4][5]95[5]
Iodine-Catalyzed SynthesisMetal-free, mild conditions.[4][22]70-95[4]
Silver-Catalyzed ReactionsAccess to trifluoromethyl-substituted pyrazoles.[4]59-98[4]
Microwave-Assisted SynthesisRapid, solvent-free conditions, high yields.[4][20]High[4]
Multicomponent ReactionsHigh atom economy, operational simplicity, diversity-oriented synthesis.[20][22]Good to excellent[20]

Conclusion

The discovery of substituted pyrazole synthesis by Ludwig Knorr in 1883 was a landmark event in heterocyclic chemistry. The Knorr pyrazole synthesis, born from this initial discovery, has proven to be an exceptionally versatile and enduring method for constructing this important heterocyclic scaffold. Over the past century, continuous innovation has led to a rich and diverse toolbox of synthetic methodologies for accessing a wide array of substituted pyrazoles. For researchers in drug development and materials science, a deep understanding of the historical context and the evolution of these synthetic strategies is invaluable for the rational design and efficient synthesis of novel pyrazole-containing molecules with tailored properties. The journey from Knorr's foundational work to modern multicomponent reactions illustrates a vibrant and continually evolving field of chemical synthesis.

References

An In-depth Technical Guide to the Health and Safety of 3-Iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 3-iodo-1H-pyrazole (CAS No: 4522-35-4), a versatile heterocyclic building block used in pharmaceutical development, agrochemical synthesis, and materials science.[1] Due to its reactivity and potential biological activity, a thorough understanding of its hazard profile and safe handling procedures is critical for all personnel working with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed.[2][3]

Table 1: GHS Classification

Hazard ClassCategory
Skin Irritation2
Serious Eye Irritation2/2A
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3
Acute Toxicity, Oral4

Sources:[2][3]

Table 2: Hazard Statements and Pictograms

PictogramGHS CodeHazard Statement
GHS07H302Harmful if swallowed.
GHS07H315Causes skin irritation.
GHS07H319Causes serious eye irritation.
GHS07H335May cause respiratory irritation.

Sources:[2][3][4]

Precautionary Measures

Strict adherence to the following precautionary measures is mandatory to minimize risk when handling this compound.

Table 3: Precautionary Statements

TypeGHS CodePrecautionary Statement
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.[2][4]
P264Wash hands and any exposed skin thoroughly after handling.[2]
P270Do not eat, drink or smoke when using this product.[4]
P271Use only outdoors or in a well-ventilated area.[2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][4]
Response P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
P302 + P352IF ON SKIN: Wash with plenty of water and soap.[2][4]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][4]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]
P332 + P317If skin irritation occurs: Get medical help.[2]
P362 + P364Take off contaminated clothing and wash it before reuse.[2]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[2][4]
P405Store locked up.[2][4]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[2]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure. The following workflow outlines the necessary steps for different routes of exposure.

FirstAid_Workflow cluster_Exposure Exposure to this compound cluster_Actions First Aid Response Exposure Exposure Occurs Inhalation 1. Remove to Fresh Air 2. Keep comfortable for breathing. 3. If breathing is difficult, give oxygen. 4. If not breathing, give artificial respiration. Exposure->Inhalation Inhalation Skin_Contact 1. Immediately remove contaminated clothing. 2. Wash skin with plenty of soap and water for at least 15 minutes. Exposure->Skin_Contact Skin Contact Eye_Contact 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present and easy to do. 3. Continue rinsing for at least 15 minutes. Exposure->Eye_Contact Eye Contact Ingestion 1. Rinse mouth with water. 2. Do NOT induce vomiting. 3. Never give anything by mouth to an unconscious person. Exposure->Ingestion Ingestion Seek_Medical_Attention Get medical advice/attention if you feel unwell or if irritation persists. Inhalation->Seek_Medical_Attention Seek_Medical_Attention_Skin If skin irritation persists, call a physician. Skin_Contact->Seek_Medical_Attention_Skin Eye_Contact->Seek_Medical_Attention Ingestion->Seek_Medical_Attention

Caption: First aid workflow for this compound exposure.

Detailed First Aid Procedures:

  • Inhalation: If inhaled, move the victim to fresh air.[2] If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration and seek immediate medical attention.[2]

  • Skin Contact: Immediately take off all contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[5] If skin irritation persists, consult a physician.[5]

  • Eye Contact: Rinse eyes cautiously with pure water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[2]

  • Ingestion: Rinse the mouth with water.[2] Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Fire-Fighting and Accidental Release Measures

Table 4: Fire-Fighting Measures

AspectRecommendation
Suitable Extinguishing Media Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[2] Water spray can also be used.[5]
Specific Hazards During a fire, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide may be formed.[5]
Protective Equipment Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][5]

Accidental Release Measures: Personnel involved in cleanup should wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[4] Avoid dust formation.[4] Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.[4] Ensure the area is well-ventilated. Prevent the product from entering drains or waterways.[4]

Handling, Storage, and Personal Protection

Handling:

  • Handle only in a well-ventilated area, preferably under a chemical fume hood.[2][4]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe in dust or vapors.[4]

  • Wash hands thoroughly after handling.[2]

  • Keep away from heat, sparks, and open flames.[4]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep the container tightly closed.[2]

  • Store locked up.[2]

  • Some sources recommend storage at 0-8 °C.[1]

  • Incompatible materials include strong oxidizing and reducing agents.[5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[2]

  • Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing to prevent skin exposure.[2][5]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (NIOSH/MSHA or EN 149 approved).[2]

Physical and Chemical Properties

Table 5: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₃H₃IN₂
Molecular Weight 193.97 g/mol [1][3]
Appearance White to off-white or yellow crystalline solid/powder.[1][6]
Melting Point 66-75 °C[1][7]
Boiling Point 291.9 ± 13.0 °C (Predicted)[7]
Solubility Insoluble in water.[7]
Density 2.335 ± 0.06 g/cm³ (Predicted)[7]
CAS Number 4522-35-4[1][3]

Toxicological and Ecological Information

Toxicological Information: The toxicological properties of this compound have not been fully investigated.[5] The available GHS classifications are based on data from analogous compounds or computational models. Harmful if swallowed, it causes skin and serious eye irritation, and may cause respiratory irritation.[2][3]

Experimental Protocols: Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain through the reviewed safety data sheets and chemical supplier information. The hazard classifications provided are regulatory summaries and do not include the underlying experimental methodologies.

Ecological Information: There is no specific data available regarding the ecological effects of this compound.[2] It should not be allowed to enter drains or the environment.[5] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for proper disposal.[5]

References

Commercial Suppliers of 3-Iodo-1H-pyrazole for Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, 3-Iodo-1H-pyrazole is a critical building block. Its versatile reactivity, particularly in cross-coupling reactions, makes it an invaluable starting material for the generation of diverse compound libraries. This technical guide provides an in-depth overview of commercial suppliers, key product specifications, and a detailed experimental protocol for a common application of this compound.

Supplier and Product Specifications

Sourcing high-quality starting materials is paramount for the success of any research endeavor. The following table summarizes the offerings for this compound from several reputable commercial suppliers. This allows for a convenient comparison of purity, available quantities, and catalog numbers to facilitate procurement.

SupplierCatalog Number(s)PurityAvailable Quantities
Chem-Impex 30713≥ 98% (GC)[1]Inquire for details
Thermo Scientific H36465.03, H36465.0697%[2], ≥96.0% (GC)[3]1 g, 5 g[2][3]
Oakwood Chemical 046994Inquire for details1 g, 5 g[4]
Sigma-Aldrich BML00254AldrichCPR*Inquire for details
Fisher Scientific AAH3646503, AAH364650697%[5]1 g, 5 g[5]

*Note: For the AldrichCPR product line, the buyer assumes responsibility for confirming product identity and purity as analytical data is not collected by the supplier[6].

Key Applications in Research and Development

This compound is a versatile intermediate primarily utilized in the synthesis of more complex molecules for various research applications, including:

  • Pharmaceutical Development: It serves as a crucial building block in the creation of novel pharmaceuticals, particularly in the exploration of anti-inflammatory and anti-cancer agents.[2] Its structure is a key component in the development of compounds targeting specific biological pathways.

  • Agrochemical Chemistry: This compound is an important intermediate in the synthesis of fungicides and herbicides, contributing to the enhancement of crop protection.[2]

  • Materials Science: this compound is used in the formulation of advanced materials, such as polymers and coatings, to improve durability and environmental resistance.[2]

  • Organic Synthesis: As a versatile building block, it facilitates the efficient creation of complex molecules.[1] It is frequently employed in cross-coupling reactions like the Sonogashira and Suzuki reactions to form new carbon-carbon bonds.

Experimental Protocol: Sonogashira Cross-Coupling Reaction

The Sonogashira cross-coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The following protocol is a general guideline for the coupling of this compound with an alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the palladium catalyst (e.g., 5 mol%), and copper(I) iodide (5-10 mol%).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N, 2.0-3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C). The optimal temperature will depend on the specific substrates.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (this compound) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the desired coupled product.

Visualizing the Workflow

To better illustrate the logical flow of the experimental process, the following diagrams are provided.

Sonogashira_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Reactants: - this compound - Alkyne - Catalyst (Pd/Cu) - Base solvent Add Anhydrous Solvent reagents->solvent stir Stir and Heat (if necessary) solvent->stir inert Establish Inert Atmosphere (Ar/N2) inert->reagents monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Column Chromatography extract->purify

Caption: Experimental workflow for a Sonogashira cross-coupling reaction.

Signaling_Pathway_Example cluster_synthesis Synthesis of Bioactive Pyrazoles cluster_screening Biological Screening cluster_development Drug Development start This compound coupling Cross-Coupling (e.g., Suzuki, Sonogashira) start->coupling library Library of Substituted Pyrazoles coupling->library assay Kinase Inhibition Assays library->assay hit Identification of 'Hit' Compounds assay->hit sar Structure-Activity Relationship (SAR) Studies hit->sar lead Lead Optimization sar->lead candidate Drug Candidate lead->candidate

Caption: Logical relationship from starting material to drug candidate.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs and clinical candidates.[1] The synthesis of 3-aryl-1H-pyrazoles, in particular, is of significant interest as this motif is present in a wide array of compounds exhibiting diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, offering a direct and efficient route to these valuable compounds from 3-iodo-1H-pyrazole and various boronic acids.[4] The high reactivity of the carbon-iodine bond makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions.[5]

These application notes provide a comprehensive overview of the Suzuki coupling reaction using this compound, including optimized reaction conditions, a detailed experimental protocol, and a summary of the scope of the reaction with various arylboronic acids.

Data Presentation: Scope of the Suzuki-Miyaura Coupling

Table 1: Suzuki-Miyaura Cross-Coupling of Unprotected 3-Bromo-1H-pyrazole with Various Boronic Acids [3]

EntryBoronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-1H-pyrazole82
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-1H-pyrazole86
34-(Trifluoromethyl)phenylboronic acid3-(4-(Trifluoromethyl)phenyl)-1H-pyrazole75
44-Chlorophenylboronic acid3-(4-Chlorophenyl)-1H-pyrazole81
53-Methoxyphenylboronic acid3-(3-Methoxyphenyl)-1H-pyrazole79
62-Methoxyphenylboronic acid3-(2-Methoxyphenyl)-1H-pyrazole61
72-Methylphenylboronic acid3-(2-Methylphenyl)-1H-pyrazole65
81-Naphthylboronic acid3-(1-Naphthyl)-1H-pyrazole68

Reaction Conditions: 3-bromopyrazole (1.00 mmol), boronic acid (2.00 mmol), XPhos-derived precatalyst P1 (6–7 mol%), K₃PO₄ (2.00 mmol), dioxane (4 mL), H₂O (1 mL), 100 °C, 24 h.[3]

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is based on established procedures for similar heterocyclic systems and may require optimization for specific substrates.[4][6]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/SPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃, or Na₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the reaction vessel via syringe.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction can also be performed in a microwave reactor at elevated temperatures for shorter reaction times.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-pyrazole.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetalation RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Halide This compound (Ar-I) Halide->OxAdd

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow Start Start Reagents Combine this compound, Boronic Acid, and Base in a Flask Start->Reagents Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Palladium Catalyst Solvent->Catalyst Reaction Heat and Stir Reaction Mixture (Conventional or Microwave) Catalyst->Reaction Monitor Monitor Reaction Progress (TLC or LC-MS) Reaction->Monitor Workup Cool, Dilute with Organic Solvent, Wash with Water and Brine Monitor->Workup Upon Completion Purify Dry, Concentrate, and Purify by Column Chromatography Workup->Purify Characterize Characterize Final Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Applications in Drug Development

The 3-aryl-1H-pyrazole scaffold is a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets.[7] Consequently, derivatives synthesized via the Suzuki coupling of this compound have been investigated for a wide range of therapeutic applications.[7] These include inhibitors of various kinases, which are enzymes that play crucial roles in cell signaling pathways implicated in cancer and inflammatory diseases. Additionally, 3-aryl-pyrazoles have been explored as anti-diabetic, anti-Alzheimer, antihypertensive, antimicrobial, anticonvulsant, and antidepressant agents.[7] The ability to readily synthesize a diverse library of 3-aryl-1H-pyrazoles using the Suzuki coupling reaction is therefore a critical tool for structure-activity relationship (SAR) studies aimed at developing novel therapeutics.

References

Application Notes and Protocols for Sonogashira Cross-Coupling of 3-Iodo-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a combination of palladium and copper complexes, is conducted under mild conditions, making it highly valuable in the synthesis of complex molecules.[1][2] Pyrazole scaffolds are significant pharmacophores found in numerous biologically active small molecules and are key building blocks in drug discovery.[3][4] Consequently, the Sonogashira coupling of 3-iodo-1H-pyrazole derivatives represents a critical strategy for synthesizing novel alkynyl-pyrazole compounds, which serve as versatile intermediates for more complex heterocyclic systems and potential pharmaceutical candidates.[3][5][6]

These application notes provide a comprehensive overview and detailed protocols for performing the Sonogashira cross-coupling reaction on this compound substrates, targeted at researchers in organic synthesis and medicinal chemistry.

Reaction Principle and Catalytic Cycle

The Sonogashira reaction proceeds via a dual catalytic cycle involving palladium and copper.[1] The palladium cycle involves the oxidative addition of the aryl halide (this compound) to a Pd(0) complex, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper(I) acetylide intermediate from the terminal alkyne.[1]

Sonogashira_Catalytic_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_complex1 R-Pd(II)(X)L2 (Oxidative Addition) Pd0->Pd_complex1 R-X (Aryl Iodide) Pd_complex2 R-Pd(II)(C≡CR')L2 (Transmetalation) Pd_complex1->Pd_complex2 Cu-C≡CR' Cu_acetylide Cu(I)-C≡CR' Pd_complex2->Pd0 Product R-C≡C-R' Pd_complex2->Product Reductive Elimination CuX Cu(I)X Alkyne H-C≡C-R' Cu_acetylide->Pd_complex1 Cu_acetylide->CuX Alkyne->Cu_acetylide Base

Sonogashira Catalytic Cycle Diagram

Experimental Workflow

A typical experimental workflow for the Sonogashira coupling of 3-iodo-1H-pyrazoles involves several key stages, from reactant preparation to final product characterization. An inert atmosphere is crucial to prevent the oxidative homocoupling of alkynes (Glaser coupling) and to protect the catalysts.

Experimental_Workflow start Start prep 1. Reagent Preparation - this compound - Terminal Alkyne - Catalysts (Pd & Cu) - Base & Solvent start->prep setup 2. Reaction Setup - Add reagents to flask - Degas solvent - Establish inert atmosphere (Ar/N2) prep->setup reaction 3. Reaction Execution - Heat to desired temperature - Stir for specified time setup->reaction monitoring 4. Reaction Monitoring - Thin-Layer Chromatography (TLC) - Gas Chromatography (GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup 5. Aqueous Work-up - Quench reaction - Extract with organic solvent - Wash and dry organic layer monitoring->workup Upon completion purification 6. Purification - Column Chromatography - Recrystallization workup->purification characterization 7. Product Characterization - NMR (1H, 13C) - Mass Spectrometry (MS) - Melting Point (m.p.) purification->characterization end End characterization->end

General Experimental Workflow

Detailed Experimental Protocols

Important Consideration: N-Protection of Pyrazole

The N-H group of the pyrazole ring can act as a ligand for transition metals, which can interfere with the catalytic cycle.[3][7] Therefore, protection of the pyrazole nitrogen is often necessary for successful cross-coupling.[3][7][8][9] The ethoxyethyl (EtOEt) group is a suitable protecting group as it can be easily introduced and removed under mild acidic conditions.[7][8]

Protocol 1: General Procedure for Sonogashira Cross-Coupling

This protocol is a generalized procedure based on standard Sonogashira conditions adapted for this compound derivatives.[3][10][11]

  • Reaction Setup: To an oven-dried Schlenk flask, add the N-protected this compound derivative (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Through the septum, add a degassed solvent (e.g., triethylamine, THF, or a mixture) via syringe. Add the terminal alkyne (1.1-1.5 equiv) and a base (e.g., triethylamine, if not used as the solvent, 2.0-3.0 equiv).[11][12]

  • Reaction: Stir the mixture at room temperature or heat to a specified temperature (typically 40-100 °C) and monitor the reaction's progress using TLC or GC-MS.[12]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.[13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or recrystallization.[3][13]

Protocol 2: Specific Example - Synthesis of 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole-4-carbaldehyde (26) [14]

This protocol describes the coupling of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehyde (18) with phenylacetylene.

  • Reaction Mixture: A solution of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehyde (18) (0.294 g, 1 mmol), phenylacetylene (0.153 g, 1.5 mmol), Pd(PPh₃)₂Cl₂ (0.035 g, 0.05 mmol), and CuI (0.008 g, 0.04 mmol) in triethylamine (5 mL) is prepared in a sealed tube.

  • Reaction Conditions: The reaction mixture is stirred at 40 °C for 4 hours.

  • Monitoring: The reaction is monitored by GC-MS to confirm the consumption of the starting material.

  • Work-up and Purification: The solvent is evaporated under reduced pressure. The residue is then purified by column chromatography using silica gel (eluent: ethyl acetate/n-hexane) to yield the pure product.

  • Result: The product, 1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole-4-carbaldehyde (26), is obtained as a solid with an isolated yield of 87%.[14]

Data Presentation: Substrate Scope and Reaction Yields

The Sonogashira coupling has been successfully applied to a variety of substituted this compound derivatives. The table below summarizes the results of coupling various N-protected 3-iodo-1H-pyrazoles with phenylacetylene.[3][10][14]

Table 1: Sonogashira Coupling of Substituted 3-Iodo-1H-pyrazoles with Phenylacetylene [14]

Starting Material (Nr.)N-Protecting Group (R)Substituent (R¹)Substituent (R²)Product (Nr.)Isolated Yield (%)
2bBocHH2065
2aEtOEtHH2163
2cEtOEtCHOH2280
7aEtOEtHBr2364
8aEtOEtCF₃H2473
12aEtOEtHMe2570
18EtOEtHCHO2687
19MeHH2782
10aEtOEtHI2858

Note: Reactions were performed with phenylacetylene under standard Sonogashira conditions. EtOEt = 1-ethoxyethyl; Boc = tert-butoxycarbonyl.[14] It is important to note that derivatives with strongly electron-withdrawing groups like nitro (NO₂) or ethoxycarbonyl (COOEt) at the 4-position were found to be unreactive under the tested conditions.[14]

Table 2: Typical Reaction Conditions and Reagents

ComponentExamplesTypical Molar Ratio (equiv)Purpose
Aryl Halide N-protected this compound derivatives1.0Electrophilic coupling partner
Alkyne Phenylacetylene, Propargyl alcohol, etc.1.1 - 1.5Nucleophilic coupling partner
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄0.01 - 0.05Primary catalyst for the cross-coupling cycle
Copper Co-catalyst Copper(I) Iodide (CuI)0.02 - 0.10Co-catalyst to activate the alkyne
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)2.0 - 3.0 (or as solvent)Neutralizes HX, deprotonates the alkyne
Solvent Triethylamine, THF, DMF, Acetonitrile-Solubilizes reactants and catalysts
Temperature Room Temperature to 100 °C-Affects reaction rate
Atmosphere Argon (Ar) or Nitrogen (N₂)-Prevents catalyst degradation and side reactions

References

Application Note: Protocols for N-H Bond Protection of 3-Iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Iodo-1H-pyrazole is a critical building block in the synthesis of a wide range of biologically active molecules, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its utility often involves metal-catalyzed cross-coupling reactions, such as Sonogashira or Suzuki couplings, to introduce further complexity. However, the acidic N-H proton of the pyrazole ring can interfere with these reactions by acting as a ligand for the transition metal catalyst.[3][4] Therefore, temporary protection of the N-H bond is a crucial step to ensure the success of subsequent synthetic transformations. This application note provides detailed protocols for the protection of the N-H bond in this compound using several common and effective protecting groups.

Comparison of Common N-H Protecting Groups

The selection of an appropriate protecting group is contingent upon its stability to subsequent reaction conditions and the ease of its removal. Below is a summary of common protecting groups for this compound with their respective reaction parameters.

Protecting GroupReagentsCatalyst/BaseSolventTime (h)Yield (%)Reference
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Triethylamine (Et₃N)Dichloromethane (CH₂Cl₂)Not SpecifiedGood to Excellent[5]
EtOEt Ethyl vinyl etherTrifluoroacetic acid (TFA)Dichloromethane (CH₂Cl₂)14 - 78Good to Excellent[3][5]
THP 3,4-Dihydropyran (DHP)Acid Catalyst (e.g., TFA, HCl)Benzene or CH₂Cl₂Not SpecifiedGood[3][6][7]
SEM SEM-ClSodium hydride (NaH)Tetrahydrofuran (THF)12High[8]

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the protection and subsequent deprotection of this compound, enabling its use in further synthetic steps.

G cluster_protection Protection Strategies cluster_workflow General Workflow pg1 Boc Protection ((Boc)₂O, Et₃N, CH₂Cl₂) intermediate N-Protected This compound pg1->intermediate pg2 EtOEt Protection (Ethyl Vinyl Ether, TFA, CH₂Cl₂) pg2->intermediate pg3 THP Protection (DHP, Acid, CH₂Cl₂) pg3->intermediate pg4 SEM Protection (SEM-Cl, NaH, THF) pg4->intermediate start This compound start->pg1 Select Protocol start->pg2 Select Protocol start->pg3 Select Protocol start->pg4 Select Protocol final_step Further Reactions (e.g., Cross-Coupling) intermediate->final_step

Caption: General workflow for N-H protection of this compound.

Detailed Experimental Protocols

Protocol 1: N-Boc Protection

The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its general stability and ease of removal under acidic conditions. However, it has been noted that the N-Boc group on pyrazoles can be unstable in the presence of strong bases or organolithium reagents.[4]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane, add triethylamine (1.5 equiv.).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add di-tert-butyl dicarbonate (1.2 equiv.) portion-wise to the solution.

  • Continue stirring the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-Boc protected this compound.

Deprotection: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in CH₂Cl₂) or using specific basic conditions, such as NaBH₄ in ethanol.[9]

Protocol 2: N-Ethoxyethyl (EtOEt) Protection

The ethoxyethyl (EtOEt) group is a robust protecting group, demonstrating greater stability than the Boc group in certain contexts, particularly for subsequent cross-coupling reactions.[3][4]

Materials:

  • This compound

  • Ethyl vinyl ether

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane in a round-bottom flask.

  • Add a catalytic amount of trifluoroacetic acid (TFA) to the solution.

  • Cool the reaction mixture to 28–33 °C. Note: The reaction can be exothermic.[3]

  • Add ethyl vinyl ether (1.5-2.0 equiv.) portion-wise, maintaining the temperature between 28–33 °C.[3]

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Reaction times can vary from 14 to 78 hours depending on the substrate.[5]

  • Once the reaction is complete, quench by carefully adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography if necessary.

Deprotection: The EtOEt group is readily cleaved under mild acidic conditions (e.g., dilute HCl in an alcohol solvent).[3][6]

Protocol 3: N-Tetrahydropyranyl (THP) Protection

The tetrahydropyranyl (THP) group is another acid-labile protecting group commonly used for alcohols and N-H bonds. It is particularly recommended for the synthesis of unsymmetrical pyrazole derivatives.[3][6]

Materials:

  • This compound

  • 3,4-Dihydropyran (DHP)

  • Acid catalyst (e.g., pyridinium p-toluenesulfonate (PPTS), HCl, or TFA)

  • Anhydrous solvent (e.g., Dichloromethane or Benzene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv.) in the chosen anhydrous solvent.

  • Add a catalytic amount of the acid catalyst.

  • Add 3,4-dihydropyran (1.2-1.5 equiv.) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by TLC.[3][6]

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting N-THP protected this compound by column chromatography.

Deprotection: The THP group is typically removed by treatment with an acid in an alcohol solvent (e.g., acetic acid in THF/water or PPTS in ethanol).[10]

Protocol 4: N-SEM Protection

The 2-(trimethylsilyl)ethoxymethyl (SEM) group provides robust protection and is stable to a wide range of conditions, but can be removed selectively. It has been effectively used in strategies involving regioselective C-H arylation of the pyrazole core.[8]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 equiv.) in anhydrous THF at 0 °C, add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the mixture back to 0 °C and add SEM-Cl (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours or until completion is confirmed by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Deprotection: The SEM group is effectively removed using hydrochloric acid in ethanol, often with heating.[8]

References

The Versatility of 3-Iodo-1H-pyrazole in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-1H-pyrazole has emerged as a highly versatile and valuable building block in the field of medicinal chemistry. Its unique structural features and reactivity make it an ideal starting point for the synthesis of a diverse array of biologically active molecules. The presence of the pyrazole core, a privileged scaffold in numerous therapeutic agents, combined with the reactive iodine atom at the 3-position, allows for facile and efficient diversification through various cross-coupling reactions. This enables the exploration of vast chemical space and the development of potent and selective inhibitors for a range of biological targets, particularly in the areas of oncology and inflammatory diseases.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery and development.

Key Applications of this compound Derivatives

Derivatives of this compound have demonstrated significant potential in several therapeutic areas:

  • Anticancer Agents: The pyrazole scaffold is a common feature in many approved and investigational anticancer drugs.[2][3][4][5] Derivatives of this compound have been synthesized and shown to exhibit potent cytotoxic activity against various cancer cell lines.[2][3][4]

  • Kinase Inhibitors: Protein kinases are crucial targets in oncology and immunology. The pyrazole moiety can act as a hinge-binder, mimicking the adenine ring of ATP, a key interaction for kinase inhibition.[6][7] Specifically, derivatives of iodopyrazoles have been explored as inhibitors of Janus kinases (JAKs), which are central to cytokine signaling pathways implicated in inflammation and cancer.[6][7][8][9]

  • Anti-inflammatory Agents: By targeting key inflammatory mediators, pyrazole derivatives have shown promise in the development of novel anti-inflammatory drugs.[10]

Data Presentation: Biological Activity of Pyrazole Derivatives

The following tables summarize the in vitro biological activity of various pyrazole derivatives, showcasing the potential of this scaffold in medicinal chemistry.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
5b K562Leukemia0.021[2]
A549Lung Cancer0.69[2]
MCF-7Breast Cancer1.7[2]
Compound 2 HepG2Hepatocellular Carcinoma9.13[3]
Compound 7 A549Lung Cancer6.52[3]
PC3Prostatic Cancer9.13[3]
MCF-7Breast Cancer16.52[3]
P-03 A-549Lung Cancer13.5[4]
HD05 NCI-60 PanelVarious-[5]

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
3f JAK13.4[6]
JAK22.2[6]
JAK33.5[6]
11b JAK111.2[6]
JAK25.6[6]
JAK319.4[6]
11g JAK26.5[8]
11f JAK27.2[8]
11h JAK28.0[8]
11k JAK29.7[8]
Compound 3i JAK114.73[9]
JAK210.03[9]
13t JAK30.1[11]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent derivatization, as well as for the biological evaluation of the resulting compounds.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the iodination of pyrazole.

Materials:

  • Pyrazole

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Sodium hydride (NaH)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Tetrahydrofuran (THF)

  • n-Butyllithium (nBuLi)

  • Iodine (I₂)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated ammonium chloride (NH₄Cl) solution

  • Sodium sulfite solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Protection of Pyrazole:

    • To a suspension of NaH (1.1 eq) in anhydrous THF, add a solution of pyrazole (1.0 eq) in THF dropwise at 0 °C.

    • Stir the mixture at room temperature for 1 hour.

    • Cool the reaction to 0 °C and add a solution of SEM-Cl (1.2 eq) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and concentrate the mixture under reduced pressure.

    • Dilute with EtOAc and wash successively with saturated NH₄Cl solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel (EtOAc/hexane gradient) to afford 1-(2-trimethylsilyl-ethoxy-methyl)-1H-pyrazole.

  • Iodination:

    • Dissolve 1-(2-trimethylsilyl-ethoxy-methyl)-1H-pyrazole (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Slowly add nBuLi (2.5 M in hexanes, 1.1 eq) and stir the solution for 45 minutes at -78 °C.

    • Add a solution of iodine (3.0 eq) in THF dropwise.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

    • Quench the reaction with a few milliliters of saturated NH₄Cl solution.

    • Concentrate the solution, dilute with EtOAc, and wash with sodium sulfite solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel (EtOAc/hexane gradient) to yield 5-iodo-1-(2-trimethylsilyl-ethoxy-methyl)-1H-pyrazole.

  • Deprotection:

    • The SEM protecting group can be removed under acidic conditions to yield this compound.

Protocol 2: Sonogashira Cross-Coupling of this compound Derivatives

This protocol describes a general procedure for the palladium- and copper-catalyzed coupling of a terminal alkyne with a this compound derivative.[12][13][14]

Materials:

  • N-protected this compound derivative (e.g., N-Boc-3-iodo-1H-pyrazole) (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous solvent (e.g., THF or DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the N-protected this compound derivative, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent and triethylamine.

  • Add the terminal alkyne and stir the reaction mixture at room temperature or heat as required.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkynyl-1H-pyrazole derivative.

Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound Derivatives

This protocol outlines a general procedure for the palladium-catalyzed coupling of a boronic acid with a this compound derivative.[7]

Materials:

  • N-protected this compound derivative (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried sealed tube or microwave vial, add the N-protected this compound derivative, the boronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature, dilute with water, and extract with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-1H-pyrazole derivative.

Protocol 4: In Vitro Kinase Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of synthesized compounds against a specific protein kinase.[6]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Kinase assay buffer

  • ATP

  • Synthesized pyrazole inhibitor

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the pyrazole inhibitor in DMSO.

  • In a 384-well plate, add the kinase and substrate in the assay buffer.

  • Add the diluted inhibitor (or DMSO for control) and incubate to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP and incubate at room temperature.

  • Stop the reaction and measure the remaining ATP using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence signal, which is inversely proportional to the kinase activity.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.

Protocol 5: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[2]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Synthesized pyrazole compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized pyrazole compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathway Visualization

Derivatives of this compound have been shown to be effective inhibitors of the Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, thereby regulating genes involved in inflammation, immunity, and cell proliferation. Dysregulation of the JAK/STAT pathway is implicated in various cancers and autoimmune diseases.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Inhibitor This compound Derivative Inhibitor->JAK Inhibition pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene Target Gene Transcription STAT_dimer->Gene Translocation

Caption: The JAK/STAT signaling pathway and its inhibition by this compound derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of bioactive compounds derived from this compound.

Experimental_Workflow Start This compound Coupling Cross-Coupling Reaction (e.g., Sonogashira, Suzuki) Start->Coupling Purification Purification and Characterization Coupling->Purification BioAssay Biological Evaluation Purification->BioAssay KinaseAssay In Vitro Kinase Assay BioAssay->KinaseAssay CellAssay Cell-Based Assay (e.g., MTT) BioAssay->CellAssay DataAnalysis Data Analysis (IC50 Determination) KinaseAssay->DataAnalysis CellAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR LeadOpt Lead Optimization SAR->LeadOpt

References

Application Notes and Protocols: 3-Iodo-1H-pyrazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-1H-pyrazole is a versatile heterocyclic building block of significant interest in the synthesis of modern agrochemicals. Its reactive iodine atom at the 3-position allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a key intermediate in the preparation of potent insecticides, fungicides, and herbicides. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in the synthesis of agrochemicals, with a focus on insecticides of the diamide class and pyrazole-based fungicides.

**1. Introduction: The Role of this compound in Agrochemical Discovery

The pyrazole moiety is a well-established pharmacophore in numerous commercial agrochemicals due to its favorable metabolic stability and ability to interact with various biological targets in pests and pathogens.[1] this compound, in particular, serves as a valuable starting material for introducing chemical diversity into the pyrazole core. The carbon-iodine bond is amenable to a range of cross-coupling reactions, most notably the Sonogashira, Suzuki, and Heck reactions, enabling the construction of complex molecular architectures.[2] This reactivity is pivotal in the synthesis of active ingredients for crop protection products.

Application in Insecticide Synthesis: The Diamide Class

3-Halo-1H-pyrazole derivatives are crucial for the synthesis of anthranilic diamide insecticides, such as Chlorantraniliprole and Cyantraniliprole. These insecticides are potent activators of insect ryanodine receptors, leading to uncontrolled calcium release and paralysis. While many industrial syntheses of these compounds start from 3-bromo-1H-pyrazole derivatives, this compound can be a strategic precursor, potentially offering different reactivity and opportunities for novel analogue synthesis.

Proposed Synthetic Pathway to Diamide Insecticide Intermediate

A key intermediate in the synthesis of diamide insecticides is a 3-substituted-1H-pyrazole-5-carboxylic acid. A plausible synthetic route starting from this compound involves an initial Sonogashira coupling to introduce a side chain, followed by further functional group manipulations.

G A This compound B N-Protected This compound A->B Protection C N-Protected-3-alkynyl -1H-pyrazole B->C Sonogashira Coupling D N-Protected-3-alkynyl -1H-pyrazole-5-carboxylic acid C->D Carboxylation E Diamide Insecticide Intermediate D->E Deprotection

Diagram 1. Proposed synthesis of a diamide insecticide intermediate.
Experimental Protocol: Sonogashira Coupling of N-Protected this compound

This protocol is adapted from a general procedure for the Sonogashira coupling of substituted 3-iodo-1H-pyrazoles.[2]

Materials:

  • N-protected this compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add N-protected this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine. Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-protected-3-alkynyl-1H-pyrazole.

Quantitative Data: Insecticidal Activity of Diamide Insecticides

The following table summarizes the reported insecticidal activity of Chlorantraniliprole and Cyantraniliprole against various lepidopteran pests.

Active IngredientTarget PestBioassay MethodLC₅₀ (µg/mL)Reference
ChlorantraniliproleSpodoptera frugiperdaDiet-incorporated0.93[3]
CyantraniliproleSpodoptera frugiperdaDiet-incorporatedNot specified[3]
ChlorantraniliprolePlutella xylostellaNot specified0.29 mg/L[4]
CyantraniliprolePlutella xylostellaNot specified0.08 mg/L[4]

Application in Fungicide Synthesis

Pyrazole carboxamides are a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain. This compound can be a key starting material for the synthesis of novel pyrazole carboxamide fungicides.

General Synthetic Workflow for Pyrazole Carboxamide Fungicides

The synthesis of pyrazole carboxamide fungicides typically involves the coupling of a pyrazole carboxylic acid derivative with a substituted aniline.

G A This compound B 3-Substituted-1H-pyrazole A->B Substitution (e.g., Cross-coupling) C 3-Substituted-1H-pyrazole -4-carboxylic acid B->C Carboxylation D 3-Substituted-1H-pyrazole -4-carbonyl chloride C->D Acid Chloride Formation F Pyrazole Carboxamide Fungicide D->F Amide Coupling E Substituted Aniline E->F

Diagram 2. General workflow for pyrazole carboxamide fungicide synthesis.
Experimental Protocol: Synthesis of a Pyrazole Carboxamide

This protocol describes a general method for the synthesis of pyrazole carboxamides from a pyrazole carboxylic acid.

Materials:

  • 1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Substituted aniline (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Pyridine (2.0 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend the 1H-pyrazole-4-carboxylic acid in anhydrous DCM. Add thionyl chloride dropwise at 0 °C. Reflux the mixture for 2 hours. Cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride.

  • Amide Coupling: Dissolve the crude pyrazole-4-carbonyl chloride in anhydrous DCM. In a separate flask, dissolve the substituted aniline and pyridine in anhydrous DCM.

  • Slowly add the acid chloride solution to the aniline solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final pyrazole carboxamide.

Quantitative Data: Fungicidal Activity of Pyrazole Derivatives

The following table presents the fungicidal activity of representative pyrazole carboxamide derivatives against various plant pathogenic fungi.

CompoundPathogenEC₅₀ (µg/mL)Reference
Isoxazolol pyrazole carboxylate 7aiRhizoctonia solani0.37[5]
Pyrazole derivative 26Botrytis cinerea2.432[No specific reference found]
Pyrazole derivative 26Rhizoctonia solani2.182[No specific reference found]
Pyrazole derivative 26Valsa mali1.787[No specific reference found]
Pyrazole derivative 26Thanatephorus cucumeris1.638[No specific reference found]

Conclusion

This compound is a highly valuable and reactive intermediate for the synthesis of a diverse range of agrochemicals. Its utility in constructing complex molecular scaffolds through various cross-coupling reactions provides a powerful tool for the discovery and development of novel insecticides, fungicides, and herbicides. The protocols and data presented herein offer a foundation for researchers to explore the full potential of this versatile building block in the ongoing quest for more effective and sustainable crop protection solutions.

References

Application Notes and Protocols: The Role of 3-Iodo-1H-pyrazole in the Development of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-1H-pyrazole is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features, particularly the presence of a reactive iodine atom at the 3-position, make it an ideal starting material for the synthesis of a diverse range of biologically active molecules. The pyrazole scaffold itself is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals.[1] The introduction of an iodine atom provides a crucial handle for carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura and Sonogashira cross-coupling reactions, as well as Buchwald-Hartwig amination. These reactions enable the facile introduction of various substituents, allowing for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).

This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel pharmaceuticals, with a focus on its application in the synthesis of kinase inhibitors targeting the JAK-STAT signaling pathway.

Application in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are key mediators of cytokine signaling through the JAK-STAT pathway. Consequently, JAK inhibitors have emerged as a promising class of therapeutics for a range of autoimmune diseases and cancers.

This compound serves as a valuable precursor for the synthesis of potent JAK inhibitors. The general strategy involves using the iodine atom as a point of diversification to introduce various aryl or heteroaryl groups that can interact with the ATP-binding site of the kinase.

Quantitative Data: In Vitro Kinase and Antiproliferative Activity of Pyrazole-Based JAK Inhibitors

The following tables summarize the in vitro kinase inhibitory activity and antiproliferative activity of a series of 4-amino-(1H)-pyrazole derivatives, which can be synthesized from this compound precursors.

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
3f 3.42.23.5
11b ---
Ruxolitinib ---
Table 1: In Vitro Inhibitory Activity of Pyrazole Derivatives against JAK Family Kinases.[2]
CompoundPC-3 IC₅₀ (μM)HEL IC₅₀ (μM)K562 IC₅₀ (μM)MCF-7 IC₅₀ (μM)MOLT4 IC₅₀ (μM)
3f 2.81.92.13.52.5
11b >200.350.37>20>20
Ruxolitinib >200.420.45>20>20
Table 2: Antiproliferative Activity of Pyrazole Derivatives against Various Cancer Cell Lines.[2]

Experimental Protocols

Synthesis of 3-Amino-1H-pyrazole from this compound (via Buchwald-Hartwig Amination)

This protocol describes a general method for the amination of this compound, a key step in the synthesis of many kinase inhibitors.

Materials:

  • This compound

  • Ammonia source (e.g., benzophenone imine as an ammonia surrogate, followed by hydrolysis) or primary/secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOtBu, K₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), and the phosphine ligand (e.g., 4 mol% XPhos).

  • Add the base (e.g., 1.5 equiv. NaOtBu).

  • Add the anhydrous, degassed solvent.

  • Add the amine (1.2 equiv.). If using an ammonia surrogate like benzophenone imine, add it at this step.

  • Seal the flask and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • If using an ammonia surrogate, the resulting imine can be hydrolyzed under acidic conditions (e.g., aqueous HCl) to yield the free amine.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of 3-Aryl-1H-pyrazoles via Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., dioxane/water, toluene/ethanol/water)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and the base (2.0 equiv. K₂CO₃).

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

In Vitro JAK Kinase Inhibition Assay

This protocol provides a general method for determining the IC₅₀ of a test compound against a specific JAK isoform.[3][4]

Materials:

  • Recombinant human JAK1, JAK2, and JAK3 enzymes

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate peptide (e.g., a poly(Glu, Tyr) peptide)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Transfer a small volume (e.g., 50 nL) of the DMSO dilutions to the 384-well assay plates.

  • Prepare a 2X enzyme/substrate mix in kinase assay buffer.

  • Add 5 µL of the 2X enzyme/substrate mix to each well containing the test compound and incubate for 15 minutes at room temperature.

  • Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for each JAK enzyme.

  • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the generated ADP by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK->JAK STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Inhibitor This compound Derivative (JAK Inhibitor) Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription Initiates

Caption: The JAK-STAT signaling pathway and the mechanism of its inhibition by this compound derivatives.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Combine this compound, Boronic Acid, Base, & Catalyst Solvent 2. Add Degassed Solvent Reactants->Solvent Inert 3. Purge with Inert Gas Solvent->Inert Heat 4. Heat Reaction Mixture (80-100°C) Inert->Heat Monitor 5. Monitor by TLC/LC-MS Heat->Monitor Quench 6. Quench with Water Monitor->Quench Extract 7. Extract with Organic Solvent Quench->Extract Dry 8. Dry & Concentrate Extract->Dry Purify 9. Column Chromatography Dry->Purify Product Final Product: 3-Aryl-1H-pyrazole Purify->Product

References

Application Notes and Protocols: Synthesis of Pyrazole-Containing Ligands for Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of various classes of pyrazole-containing ligands, which are pivotal in the field of metal catalysis. The modular nature of pyrazole synthesis allows for precise tuning of steric and electronic properties, making these ligands highly valuable in developing novel catalysts for a wide range of chemical transformations, including cross-coupling reactions, hydrogenation, and polymerization.

Introduction to Pyrazole Ligands in Catalysis

Pyrazole-based ligands have become indispensable in coordination chemistry and homogeneous catalysis. Their ability to form stable complexes with a wide array of transition metals stems from the versatile coordination modes of the pyrazole ring. The presence of two adjacent nitrogen atoms allows for chelation, bridging, and the formation of tridentate "scorpionate" ligands. Furthermore, the facile functionalization of the pyrazole core enables the rational design of ligands with tailored properties to enhance catalytic activity, selectivity, and stability. Key classes of pyrazole-containing ligands include protic pyrazoles, scorpionate ligands, and N-heterocyclic carbenes (NHCs) derived from pyrazolium salts.

I. Synthesis of Protic Pyrazole Ligands

Protic pyrazoles, characterized by an N-H group, are versatile ligands that can engage in metal-ligand cooperation through proton transfer, which is often crucial for catalytic cycles.[1][2][3] A prominent example is the synthesis of pincer-type 2,6-bis(1H-pyrazol-3-yl)pyridines.

General Synthesis Workflow for Pincer-Type Protic Pyrazole Ligands

The synthesis of these pincer ligands typically involves the condensation of a diketone with a hydrazine derivative to form the pyrazole ring, followed by coupling with a pyridine scaffold.

G cluster_0 Pyrazole Ring Formation cluster_1 Pincer Ligand Assembly 1_3_Diketone 1,3-Diketone Condensation Condensation 1_3_Diketone->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Substituted_Pyrazole Substituted Pyrazole Condensation->Substituted_Pyrazole Coupling_Reaction Coupling Reaction (e.g., Suzuki, Negishi) Substituted_Pyrazole->Coupling_Reaction Pyridine_Scaffold 2,6-Dihalo- or 2,6-Diacetylpyridine Pyridine_Scaffold->Coupling_Reaction Pincer_Ligand Pincer-Type Protic Pyrazole Ligand Coupling_Reaction->Pincer_Ligand G Pyrazole Substituted Pyrazole Melt_Reaction Melt Reaction (Solvent-free, ~250°C) Pyrazole->Melt_Reaction KBH4 Potassium Borohydride (KBH4) KBH4->Melt_Reaction Tp_Ligand Potassium Tris(pyrazolyl)borate (KTp) Melt_Reaction->Tp_Ligand H2 H2 (byproduct) Melt_Reaction->H2 G Pyrazole Pyrazole Derivative Alkylation1 First N-Alkylation (R1-X) Pyrazole->Alkylation1 N_Alkyl_Pyrazole N-Alkyl Pyrazole Alkylation1->N_Alkyl_Pyrazole Alkylation2 Second N-Alkylation (R2-X) N_Alkyl_Pyrazole->Alkylation2 Pyrazolium_Salt Pyrazolium Salt Alkylation2->Pyrazolium_Salt

References

Application Notes and Protocols for Pyrazole Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the topic of interest is 3-iodo-1H-pyrazole derivatives, a comprehensive search of available literature revealed limited specific data on their direct application in materials science with detailed performance metrics. The following application notes and protocols are based on closely related pyrazole derivatives to provide representative examples of how this class of compounds can be utilized in organic electronics. The synthetic protocols, however, will demonstrate how this compound can serve as a versatile precursor for such advanced materials.

I. Application Note: Pyrazole Derivatives in Perovskite Solar Cells

Introduction

Pyrazole-containing compounds are a promising class of materials for use in perovskite solar cells (PSCs), particularly as hole-transporting materials (HTMs). Their favorable electronic properties, high thermal stability, and synthetic versatility allow for the fine-tuning of their energy levels to match the perovskite absorber layer, facilitating efficient hole extraction and transport. This application note focuses on spiro-phenylpyrazole/fluorene based HTMs as a case study.

Key Advantages of Pyrazole-Based HTMs
  • Tunable Energy Levels: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be engineered through synthetic modifications to ensure efficient charge transfer from the perovskite layer.

  • High Hole Mobility: A well-designed molecular structure can promote intermolecular π-π stacking, leading to improved charge transport and higher device performance.

  • Good Film-Forming Properties: Amorphous or semi-crystalline thin films with good surface morphology can be readily formed via solution processing, which is crucial for large-area device fabrication.

  • Thermal Stability: The inherent stability of the pyrazole ring contributes to the overall thermal stability of the HTM, a critical factor for the long-term operational stability of PSCs.

Case Study: Spiro-Phenylpyrazole/Fluorene HTMs

A study on asymmetric spiro-phenylpyrazole/fluorene based HTMs (WY-1, WY-2, and WY-3) has demonstrated their potential as efficient alternatives to the commonly used spiro-OMeTAD.[1]

Data Presentation

Table 1: Photovoltaic Performance of PSCs with Different HTMs [1]

HTMVOC (V)JSC (mA/cm²)FF (%)PCE (%)
WY-10.9921.06814.2
WY-20.9720.26512.7
WY-30.9619.86312.0
spiro-OMeTAD1.0121.56814.8

VOC: Open-circuit voltage, JSC: Short-circuit current density, FF: Fill factor, PCE: Power conversion efficiency.

Table 2: Electrochemical Properties of Pyrazole-Based HTMs [1]

HTMHOMO (eV)LUMO (eV)Band Gap (eV)
WY-1-5.15-2.212.94
WY-2-5.18-2.232.95
WY-3-5.20-2.252.95

II. Application Note: Pyrazole Derivatives in Organic Light-Emitting Diodes (OLEDs)

Introduction

The versatility of the pyrazole scaffold makes it a valuable building block in the design of materials for organic light-emitting diodes (OLEDs). Pyrazole derivatives can be incorporated into various functional components of an OLED, including the emissive layer (EML), hole transport layer (HTL), and electron transport layer (ETL). The this compound core is particularly useful as it allows for the introduction of various functional groups through cross-coupling reactions, enabling the synthesis of complex molecules with tailored optoelectronic properties.[2][3]

Potential Roles of this compound Derivatives in OLEDs
  • Emissive Materials: By coupling with fluorescent or phosphorescent moieties, this compound can be used to create novel emitters with high quantum yields and specific emission colors.

  • Host Materials: The wide bandgap and high triplet energy of certain pyrazole derivatives make them suitable as host materials for phosphorescent emitters, preventing energy back-transfer and ensuring high efficiency.

  • Charge Transport Materials: The electron-rich nature of the pyrazole ring can be harnessed to design hole-transporting materials, while its derivatization with electron-withdrawing groups can lead to electron-transporting materials.

Logical Workflow for Developing Pyrazole-Based OLED Materials

The development process typically starts with the synthesis of a functionalized pyrazole core, followed by the incorporation of this core into a larger molecular structure designed to have specific electronic and photophysical properties. The resulting material is then tested in a multilayer OLED device to evaluate its performance.

oled_workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication & Testing start This compound protect N-H Protection start->protect couple Cross-Coupling Reaction (e.g., Sonogashira, Suzuki) protect->couple deprotect Deprotection couple->deprotect purify Purification & Characterization deprotect->purify final_material Final Pyrazole Derivative purify->final_material solution Solution Preparation final_material->solution Use as Emitter, Host, or Transport Material spincoat Spin-Coating of Layers (HTL, EML, ETL) solution->spincoat evaporation Cathode Evaporation spincoat->evaporation encapsulation Encapsulation evaporation->encapsulation testing Electroluminescence Testing encapsulation->testing performance Performance Metrics (EQE, Luminance, CIE) testing->performance

Workflow for Pyrazole-Based OLED Material Development.

III. Experimental Protocols

Protocol 1: Synthesis of a Phenylacetylene-Substituted Pyrazole via Sonogashira Coupling

This protocol describes a general method for the functionalization of a this compound derivative, a key step in synthesizing more complex molecules for materials science applications.[2][3]

Materials:

  • N-protected this compound derivative (e.g., 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole)

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve the N-protected this compound (1 equivalent), Pd(OAc)₂ (0.02 equivalents), PPh₃ (0.04 equivalents), and CuI (0.03 equivalents) in a mixture of toluene and TEA (3:1 v/v).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Add phenylacetylene (1.2 equivalents) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to obtain the desired phenylacetylene-substituted pyrazole.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fabrication of a Perovskite Solar Cell

This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell using a pyrazole-based HTM.

psc_fabrication cluster_layers Device Layer Deposition cluster_testing Characterization ito 1. FTO/ITO Glass Substrate Cleaning etl 2. Electron Transport Layer (ETL) Deposition (e.g., spin-coating SnO₂) ito->etl perovskite 3. Perovskite Absorber Layer Deposition (e.g., spin-coating MAPbI₃) etl->perovskite htm 4. Hole Transport Layer (HTL) Deposition (e.g., spin-coating pyrazole derivative) perovskite->htm electrode 5. Metal Electrode Evaporation (e.g., Gold or Silver) htm->electrode iv J-V Measurement under Simulated Sunlight electrode->iv eqe External Quantum Efficiency (EQE) Measurement electrode->eqe stability Stability Testing electrode->stability

Perovskite Solar Cell Fabrication Workflow.

Materials and Solutions:

  • Patterned FTO or ITO coated glass substrates

  • SnO₂ nanoparticle dispersion (for ETL)

  • Perovskite precursor solution (e.g., MAPbI₃ in DMF:DMSO)

  • HTM solution (e.g., 20 mg/mL of pyrazole-HTM in chlorobenzene with additives like Li-TFSI and tBP)

  • Gold or silver pellets for thermal evaporation

Procedure:

  • Substrate Cleaning: Sequentially sonicate the FTO/ITO substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes.

  • ETL Deposition: Spin-coat the SnO₂ dispersion onto the cleaned substrate at 3000 rpm for 30 seconds. Anneal the film at 150 °C for 30 minutes.

  • Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution in a two-step program (e.g., 1000 rpm for 10s, then 5000 rpm for 30s). During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate. Anneal the film at 100 °C for 60 minutes.

  • HTL Deposition: After the perovskite film has cooled, spin-coat the pyrazole-HTM solution at 4000 rpm for 30 seconds.

  • Electrode Deposition: Transfer the device to a thermal evaporator. Deposit an 80-100 nm thick layer of gold or silver through a shadow mask to define the active area.

  • Characterization: Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM 1.5G illumination. Perform external quantum efficiency (EQE) measurements to determine the spectral response. Assess the device stability under continuous illumination or ambient conditions.

References

Application Notes and Protocols for the Iodination of 1H-Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the iodination of 1H-pyrazole, a critical transformation in the synthesis of valuable intermediates for the pharmaceutical and agrochemical industries.[1] Iodinated pyrazoles are versatile building blocks, particularly in cross-coupling reactions, enabling the construction of complex molecular architectures.[1] The protocols outlined below cover a range of methods, from green chemistry approaches to procedures for highly substituted or deactivated pyrazole rings.

Core Principles of Electrophilic Iodination of Pyrazole

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible, rendering it the preferred site for electrophilic attack.[2] The general mechanism involves the generation of an electrophilic iodine species (I+) or a polarized iodine molecule, which attacks the pyrazole ring to form a sigma complex. Subsequent deprotonation restores the aromaticity of the ring, yielding the 4-iodopyrazole product.[2]

Comparative Analysis of Iodination Methodologies

Several methods for the electrophilic iodination of pyrazoles have been developed, each with distinct advantages concerning yield, selectivity, and environmental impact.[2] The choice of method often depends on the substituents present on the pyrazole ring and the desired scale of the reaction.[2] The following table summarizes quantitative data from prominent examples in the literature, allowing for a direct comparison of their efficacy.

Method/ReagentsSubstrateSolventTemperature (°C)Time (h)Yield (%)Regioselectivity
I₂ / H₂O₂Pyrazole derivativesWaterRoom Temp1 - 7263 - 100C4
I₂ / CAN1-Aryl-3-trifluoromethylpyrazoleAcetonitrileRefluxOvernightup to 81C4
NIS / TFA, AcOHPyrazole derivativesAcetic Acid, Trifluoroacetic Acid80Overnight~75C4
ICl / Li₂CO₃1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoleDichloromethaneRoom Temp1 - 24up to 95C4
I₂ / NaI / K₂CO₃Pyrazoles with donor substituentsaq. Ethanol20 - 25Not Specified75 - 90C4
n-BuLi, then I₂1-Aryl-3-CF₃-1H-pyrazoleTHF-78 to Room Temp4Not SpecifiedC5

Experimental Protocols

Protocol 1: Green Iodination using Iodine and Hydrogen Peroxide

This method offers an environmentally benign approach to the synthesis of 4-iodopyrazoles using water as the solvent.[1][2][3]

Materials:

  • Pyrazole derivative (1.0 mmol)

  • Iodine (I₂) (127 mg, 0.5 mmol)

  • 30% Hydrogen Peroxide (H₂O₂) (68 µL, 0.6 mmol)

  • Water

Procedure:

  • Suspend the pyrazole derivative (1.0 mmol) in water.

  • Add iodine (0.5 equivalents) to the suspension.[1][3]

  • Add 30% hydrogen peroxide (0.6 equivalents) dropwise to the stirred mixture at room temperature.[1][3]

  • Continue stirring the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[1][3] Reaction times can vary from less than 1 hour to 72 hours depending on the substrate.[1]

  • Upon completion, the product can be isolated by filtration or extraction.

  • The crude product can be further purified by recrystallization or column chromatography.[2]

Protocol 2: Iodination using Iodine and Ceric Ammonium Nitrate (CAN)

This method is highly effective for a range of substituted pyrazoles, particularly those with electron-withdrawing groups.[2][4]

Materials:

  • 1-Aryl-3-trifluoromethylpyrazole (1.0 mmol)

  • Iodine (I₂) (330 mg, 1.3 mmol)

  • Ceric Ammonium Nitrate (CAN) (603 mg, 1.1 mmol)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of the 1-aryl-3-trifluoromethylpyrazole (1.0 mmol) in acetonitrile (6 mL), add elemental iodine (1.3 mmol) and ceric ammonium nitrate (1.1 mmol).[2][4]

  • Reflux the reaction mixture overnight.[2][4]

  • After cooling to room temperature, remove the solvent in vacuo.[2]

  • Dissolve the residue in dichloromethane (15 mL).[2]

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine, followed by water.[1][2]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-iodopyrazole.[2]

Protocol 3: Iodination using N-Iodosuccinimide (NIS) in Acidic Media

This protocol is suitable for pyrazoles with functional groups that are sensitive to the oxidative conditions of the CAN/I₂ system.[2][4]

Materials:

  • Pyrazole derivative (1.0 mmol)

  • N-Iodosuccinimide (NIS) (338 mg, 1.5 mmol)

  • Glacial Acetic Acid (AcOH)

  • Trifluoroacetic Acid (TFA)

Procedure:

  • To a solution of the pyrazole (1.0 mmol) in glacial acetic acid (1 mL), add a solution of N-iodosuccinimide (1.5 mmol) in trifluoroacetic acid (1 mL).[2][4]

  • Heat the resulting mixture overnight at 80 °C.[2][4]

  • Cool the solution to room temperature and dilute with dichloromethane (60 mL).[2][4]

  • Wash the organic phase sequentially with a saturated aqueous solution of Na₂S₂O₃ and then with saturated aqueous NaHCO₃.[5]

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and remove the solvent in vacuo.

  • Purify the product by column chromatography.[2]

Protocol 4: Regioselective C5-Iodination via Deprotonation

This procedure allows for the specific iodination at the C5 position of the pyrazole ring.[1]

Materials:

  • 1-Aryl-3-CF₃-1H-pyrazole derivative (1.0 mmol)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes) (0.52 mL, 1.3 mmol)

  • Iodine (I₂) (356 mg, 1.4 mmol)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol) in dry THF (5 mL) under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Cool the solution to -78 °C in a dry ice/acetone bath.[1]

  • Add n-butyllithium (1.3 equivalents) dropwise with vigorous stirring.[1]

  • After stirring for 10 minutes at -78 °C, add a solution of iodine (1.4 equivalents) in dry THF (3 mL).[1]

  • Allow the reaction mixture to warm to room temperature.[1]

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.[1]

  • Extract the mixture with dichloromethane, wash the organic layer with saturated aqueous sodium thiosulfate and then with water.[1]

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the product by column chromatography.[1]

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Product start_pyrazole 1H-Pyrazole Derivative reaction_step Electrophilic Iodination (Solvent, Temp, Time) start_pyrazole->reaction_step start_reagent Iodinating Reagent (e.g., I₂, NIS, ICl) start_reagent->reaction_step quench Quenching reaction_step->quench extraction Extraction quench->extraction purification Purification (Chromatography/Recrystallization) extraction->purification end_product Iodinated Pyrazole purification->end_product

Caption: Generalized workflow for the electrophilic iodination of pyrazoles.

G pyrazole Pyrazole Ring C4 (Electron Rich) sigma Sigma Complex (Intermediate) pyrazole:c4->sigma Attack iodine Electrophilic Iodine I⁺ iodine:e->sigma product 4-Iodopyrazole + H⁺ sigma->product:h Deprotonation

Caption: Simplified mechanism of electrophilic iodination at the C4 position of pyrazole.

References

Application Notes and Protocols: Derivatization of 3-Iodo-1H-pyrazole for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 3-iodo-1H-pyrazole, a versatile building block for the synthesis of biologically active compounds. The protocols detailed herein focus on palladium-catalyzed cross-coupling reactions, specifically Sonogashira and Suzuki-Miyaura couplings, to generate diverse libraries of pyrazole derivatives for biological screening.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[1][2][3] The this compound core is a particularly useful starting material, as the iodine atom can be readily displaced through various cross-coupling reactions, allowing for the introduction of a wide array of substituents at this position. This facilitates the exploration of the chemical space around the pyrazole core and the generation of compound libraries for structure-activity relationship (SAR) studies.[4][5]

This document provides detailed experimental protocols for the N-protection of this compound, followed by its derivatization via Sonogashira and Suzuki-Miyaura cross-coupling reactions. Additionally, it includes representative biological screening data for pyrazole derivatives and visualizations of a key signaling pathway targeted by such compounds, as well as a general workflow for small molecule synthesis and screening.

Key Derivatization Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of this compound. The two primary methods detailed here are:

  • Sonogashira Coupling: This reaction forms a carbon-carbon bond between the 3-position of the pyrazole and a terminal alkyne.[6][7]

  • Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between the 3-position of the pyrazole and an aryl or heteroaryl group from a boronic acid or its ester.[8][9]

A crucial first step for these reactions is the protection of the pyrazole N-H group to prevent side reactions and improve solubility.[10][11]

Experimental Protocols

Protocol 1: N-Protection of this compound with Ethyl Vinyl Ether

This protocol describes the protection of the N-H group of this compound using ethyl vinyl ether to form 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole. This ethoxyethyl (EtOEt) protecting group is stable under the conditions of the subsequent cross-coupling reactions and can be readily removed under mild acidic conditions.[10][12]

Materials:

  • This compound

  • Ethyl vinyl ether

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask.

  • Add a catalytic amount of trifluoroacetic acid to the solution.

  • Add ethyl vinyl ether portion-wise to the reaction mixture while maintaining the temperature between 28-33 °C.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, wash the organic layer with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The resulting 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole can be purified by distillation or column chromatography.[10]

Protocol 2: Sonogashira Cross-Coupling of 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole

This protocol details the coupling of N-protected this compound with phenylacetylene to synthesize 1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole.[6][10]

Materials:

  • 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole in a mixture of THF and triethylamine, add phenylacetylene.

  • Add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide to the reaction mixture.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or GC-MS).

  • Filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole.[10]

Protocol 3: Suzuki-Miyaura Cross-Coupling of an Iodo-pyrazole Derivative

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an N-protected iodo-pyrazole with an arylboronic acid. This method is adapted from procedures used for structurally similar trifluoromethylated pyrazoles.[2][8]

Materials:

  • N-protected this compound derivative

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine the N-protected this compound derivative, the arylboronic acid, and sodium carbonate.

  • Add a mixture of 1,4-dioxane and water as the solvent.

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Add the Pd(dppf)Cl₂ catalyst to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 3-aryl-1H-pyrazole derivative.

Data Presentation

The following tables summarize quantitative data for the derivatization of this compound and the biological activity of the resulting compounds.

Table 1: Yields of Sonogashira Cross-Coupling Reactions with 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole Derivatives [10]

EntryProductYield (%)
1HH1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole63
2HCHO1-(1-Ethoxyethyl)-4-formyl-3-(phenylethynyl)-1H-pyrazole87
3HBr4-Bromo-1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole64
4CF₃H1-(1-Ethoxyethyl)-5-(trifluoromethyl)-3-(phenylethynyl)-1H-pyrazole73
5HMe1-(1-Ethoxyethyl)-4-methyl-3-(phenylethynyl)-1H-pyrazole70

Table 2: Biological Activity of Selected Pyrazole Derivatives

Compound IDBiological ActivityAssayTarget/Cell LineIC₅₀ / MIC (µM)Reference
Anticancer Activity
Pyrazole Derivative 1CytotoxicityMTT AssayMCF-7 (Breast Cancer)3.9-35.5[13][14]
Pyrazole Derivative 2CytotoxicityMTT AssayPC-3 (Prostate Cancer)21.9-28.6[14]
Pyrazole Derivative 3fCytotoxicityMTT AssayMDA-MB-468 (Breast Cancer)14.97 (24h), 6.45 (48h)[7]
Antimicrobial Activity
Pyrazole Derivative 21cAntibacterialMIC DeterminationMulti-drug resistant bacteria0.25
Pyrazole Derivative 23hAntibacterialMIC DeterminationMulti-drug resistant bacteria0.25
Pyrazole Derivative 21aAntifungalMIC DeterminationFungal strains2.9-7.8
Anti-inflammatory Activity
Pyrazole Derivative 2gLOX InhibitionIn vitro enzyme assaySoybean Lipoxygenase80[6]
Pyrazole-indole 14bCOX-1/COX-2/5-LOX InhibitionIn vitro enzyme assayCOX-1/COX-2/5-LOX5.44 / 5.37 / 7.52[10]

Visualizations

Signaling Pathway

Many pyrazole derivatives exhibit their anticancer effects by inhibiting protein kinases involved in cell signaling pathways. The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[4]

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyrazole Derivative (Kinase Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by pyrazole derivatives.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological screening of a small molecule library derived from this compound.

experimental_workflow Start This compound (Starting Material) Protection N-Protection Start->Protection Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Protection->Coupling Purification Purification & Characterization Coupling->Purification Library Pyrazole Derivative Library PrimaryScreening Primary Biological Screening (e.g., Cell Viability Assay) Library->PrimaryScreening Purification->Library HitID Hit Identification PrimaryScreening->HitID HitID->Library Inactive SecondaryScreening Secondary & Orthogonal Assays (e.g., Dose-Response, Target Engagement) HitID->SecondaryScreening Active Hits LeadOpt Lead Optimization (SAR Studies) SecondaryScreening->LeadOpt

Caption: General workflow for synthesis and screening of pyrazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Iodo-1H-pyrazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cross-coupling reactions with 3-iodo-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: Why is N-protection of my this compound important for cross-coupling reactions?

A1: The pyrazole N-H proton is acidic and can interfere with many cross-coupling reactions. It can react with the basic reagents, coordinate to the metal catalyst, and lead to side reactions or catalyst inhibition.[1][2] Protecting the nitrogen atom, for example with a Boc (tert-butoxycarbonyl) or an EtOEt (1-ethoxyethyl) group, prevents these issues and often leads to cleaner reactions and higher yields.[1][3]

Q2: I am observing significant dehalogenation (loss of iodine) from my starting material. What are the common causes?

A2: Dehalogenation is a common side reaction, particularly with electron-rich iodopyrazoles.[4] Key causes include:

  • Base: Strong bases can promote hydrodehalogenation.

  • Solvent: Protic solvents or impurities can be a proton source.

  • Catalyst System: Some palladium-ligand combinations are more prone to promoting this side reaction.

  • Temperature: Higher temperatures can sometimes increase the rate of dehalogenation.

Q3: My reaction is sluggish or shows no conversion. What are the first things I should check?

A3: For low or no conversion, systematically check the following:

  • Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the catalyst.[4][5]

  • Reagent Quality: Verify the purity and dryness of all reagents and solvents. Bases, in particular, should be freshly dried.

  • Catalyst Activity: The palladium catalyst may be inactive. Use a fresh batch or a more robust pre-catalyst.[5] A color change to black may indicate the formation of inactive palladium black.[5]

  • Temperature: The reaction temperature may be too low for the oxidative addition to occur efficiently.[4][5]

Q4: How do I choose the right palladium catalyst and ligand for my specific coupling reaction?

A4: The optimal catalyst-ligand system is highly dependent on the specific coupling reaction and the substrates involved. For Suzuki-Miyaura reactions, bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective.[6] For Sonogashira couplings, a classic system is Pd(PPh₃)₂Cl₂ with a CuI co-catalyst.[6] It is often necessary to screen a few different catalyst/ligand combinations to find the best conditions for a new substrate.

Q5: What are the key differences in reactivity between 3-iodo-, 3-bromo-, and 3-chloro-1H-pyrazoles in cross-coupling reactions?

A5: The reactivity of halopyrazoles typically follows the order I > Br > Cl.[6][7] This is due to the decreasing bond strength of the carbon-halogen bond, which facilitates faster oxidative addition to the metal catalyst. While 3-iodopyrazoles are the most reactive, they are also more prone to side reactions like dehalogenation.[7][8][9] For some reactions, the more stable but less reactive 3-bromo or 3-chloro analogs might provide a better overall yield.[8][9]

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Potential Cause Recommended Solution
Low to No Product Formation 1. Inactive Catalyst2. Inappropriate Base3. Low Temperature1. Use a fresh palladium catalyst or a more active pre-catalyst (e.g., XPhos Pd G2).2. Screen stronger or more soluble bases like K₃PO₄ or Cs₂CO₃.3. Increase the reaction temperature, possibly using microwave irradiation.[5]
Significant Dehalogenation 1. Strong Base2. Unprotected Pyrazole N-H3. High Temperature1. Switch to a milder base such as K₂CO₃ or K₃PO₄.[4]2. Protect the pyrazole nitrogen with a suitable group (e.g., Boc, Trityl).[4]3. Attempt the reaction at a lower temperature for a longer duration.
Homocoupling of Boronic Acid 1. Presence of Oxygen2. Catalyst System1. Ensure thorough degassing of all solvents and maintain a strict inert atmosphere.[4][5]2. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to favor cross-coupling.[4]
Sonogashira Coupling
Problem Potential Cause Recommended Solution
Low to No Product Formation 1. Inactive Catalyst2. Insufficient Base3. Volatile Alkyne1. Use fresh Pd(PPh₃)₂Cl₂ and CuI.2. Ensure at least 2-3 equivalents of an amine base (e.g., Et₃N, DIPEA) are used.3. For low-boiling alkynes, perform the reaction in a sealed vessel to prevent evaporation.[4]
Alkyne Homocoupling (Glaser Coupling) 1. Presence of Oxygen2. Copper Co-catalyst1. Maintain a strict inert atmosphere throughout the reaction.[10]2. Consider a "copper-free" Sonogashira protocol.[4]
Formation of Palladium Black 1. Catalyst Decomposition1. Ensure proper ligand selection and efficient stirring. Some solvents like THF have been anecdotally reported to promote palladium black formation.[4]
Buchwald-Hartwig Amination
Problem Potential Cause Recommended Solution
Low C-N Coupling Efficiency 1. Inappropriate Ligand2. Weak Base3. Sterically Hindered Amine1. Screen bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, tBuDavePhos).[11]2. Use a strong, non-nucleophilic base like NaOtBu or LHMDS.[12]3. For challenging amines, consider using a more active pre-catalyst and higher reaction temperatures.
β-Hydride Elimination (with alkylamines) 1. Unstable Pd-Amine Complex1. For alkylamines with β-hydrogens, a copper-catalyzed Ullmann-type coupling may be more effective than a palladium-catalyzed reaction.[11]
Heck Coupling
Problem Potential Cause Recommended Solution
Low Yield 1. Inappropriate Ligand2. Steric Hindrance3. Low Temperature1. P(OEt)₃ has been found to be a suitable ligand for the Heck-Mizoroki reaction of iodopyrazoles.[13]2. For sterically demanding alkenes, higher catalyst loading and temperature may be required.3. Increase the reaction temperature; 100-125 °C is common.[14]
Formation of Isomeric Products 1. Reaction Conditions1. The regioselectivity of the Heck reaction can be influenced by the catalyst, solvent, and additives. Careful optimization of these parameters may be necessary.

Data Presentation: Comparison of Reaction Conditions

Table 1: Suzuki-Miyaura Coupling of N-Protected 3-Iodo-1H-Pyrazoles

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O80-10040-60[6]
PdCl₂(dppf) (3)-K₂CO₃Dioxane80-10050-70[6]
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene/H₂O70-9070-90[6]
Pd(OAc)₂ (2)SPhos (4)KFToluene/H₂O80Good to Excellent[6]

Table 2: Sonogashira Coupling of N-Protected 3-Iodo-1H-Pyrazoles

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT to 6058-87[3]
Pd(PPh₃)₂Cl₂CuIEt₃NEt₃NRTHigh[6]
Pd(OAc)₂ (2)CuI (4)Cs₂CO₃Dioxane80~90-97[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add the N-protected this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture (e.g., 4:1 dioxane/water or toluene/water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling
  • To an oven-dried, two-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add the N-protected this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).[1]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) via syringe, followed by an amine base (e.g., triethylamine, 2.5-3.0 equiv.).[1]

  • Add the terminal alkyne (1.1-1.2 equiv.) dropwise.

  • Stir the reaction at room temperature or heat to the desired temperature (e.g., 60 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: General Procedure for Heck-Mizoroki Coupling
  • To a dry Schlenk flask equipped with a magnetic stir bar, add the N-protected 3-iodo-1H-indazole (1.0 equiv.), Palladium(II) Acetate (5 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv.).[14]

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add an anhydrous solvent (e.g., DMF) followed by the alkene (1.5 equiv.) via syringe.[14]

  • Place the sealed flask in a preheated oil bath at 100-125 °C and stir vigorously.[14]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Yield in This compound Coupling check_reagents Verify Reagent Quality (Purity, Dryness) start->check_reagents Initial Checks check_inert Ensure Strict Inert Atmosphere start->check_inert check_catalyst Evaluate Catalyst System (Pd Source, Ligand) check_reagents->check_catalyst Reagents OK check_inert->check_catalyst Atmosphere OK check_conditions Assess Reaction Conditions (Base, Solvent, Temp.) check_catalyst->check_conditions Catalyst OK optimize_catalyst Screen Different Catalysts/ Ligands (e.g., XPhos, SPhos) check_conditions->optimize_catalyst Conditions OK, still low yield side_reactions Side Reactions Observed? (Dehalogenation, Homocoupling) check_conditions->side_reactions No, but side reactions present optimize_base Screen Bases (e.g., K3PO4, Cs2CO3) optimize_catalyst->optimize_base optimize_temp Increase Temperature/ Use Microwave optimize_base->optimize_temp success Successful Coupling optimize_temp->success Optimization Successful address_dehalogenation Address Dehalogenation: - Use milder base - Protect N-H - Consider 3-bromopyrazole side_reactions->address_dehalogenation Yes, Dehalogenation address_homocoupling Address Homocoupling: - Rigorous degassing - Adjust stoichiometry - 'Copper-free' Sonogashira side_reactions->address_homocoupling Yes, Homocoupling address_dehalogenation->optimize_catalyst address_homocoupling->optimize_catalyst

Caption: Troubleshooting workflow for low yield in this compound coupling.

N_Protection_Decision start Starting this compound Coupling Reaction check_nh Does the pyrazole have an unprotected N-H? start->check_nh strong_base Is a strong base (e.g., NaOtBu) required? check_nh->strong_base Yes proceed_unprotected Proceed with unprotected pyrazole (Caution: may require optimization) check_nh->proceed_unprotected No (Already Protected) protect_nh Protect the N-H group (e.g., with Boc or EtOEt) strong_base->protect_nh Yes strong_base->proceed_unprotected No end Optimized Reaction protect_nh->end monitor_closely Monitor reaction closely for side products and low yield proceed_unprotected->monitor_closely monitor_closely->end

Caption: Decision pathway for N-H protection in 3-iodopyrazole couplings.

References

Common side reactions in the synthesis of 3-Iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Iodo-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: Why is the direct iodination of 1H-pyrazole not a recommended method for synthesizing this compound?

A1: Direct electrophilic substitution on the pyrazole ring, such as iodination, preferentially occurs at the C4 position due to the electronic properties of the ring system. This results in 4-Iodo-1H-pyrazole as the major product, with the desired 3-iodo isomer being a minor byproduct, making isolation difficult and yields low.

Q2: What are the primary strategies for the regioselective synthesis of this compound?

A2: The two main regioselective strategies are:

  • Diazotization-Iodination (Sandmeyer-type reaction): This involves the conversion of 3-amino-1H-pyrazole to a diazonium salt, which is then displaced by iodide. This method directs the iodine atom specifically to the C3 position.

  • Directed ortho-Metalation (DoM) followed by Iodination: This strategy requires N-protection of the pyrazole ring, typically with a group that can direct lithiation to the C5 position. Subsequent iodination then occurs at this position. While this method primarily yields 5-iodopyrazoles, careful selection of protecting groups and reaction conditions can sometimes influence the regioselectivity, or the resulting isomer can be carried through subsequent synthetic steps. A more direct approach to 3-iodination via metalation is less common due to the higher acidity of the C5 proton.

Q3: What are the most common side reactions observed during the synthesis of this compound?

A3: The most prevalent side reactions are the formation of regioisomers, particularly 4-Iodo-1H-pyrazole and 5-Iodo-1H-pyrazole. Other potential side reactions include di-iodination (formation of 3,4-diiodo-, 3,5-diiodo-, or 4,5-diiodopyrazoles), N-iodination, and, in the case of the Sandmeyer reaction, the formation of phenol byproducts or azo coupling.

Troubleshooting Guides

Issue 1: Low Yield of this compound and Presence of Multiple Isomers
Potential Cause Troubleshooting Steps
Incorrect Synthetic Strategy Direct iodination of unprotected pyrazole will predominantly yield the 4-iodo isomer. For regioselective synthesis of the 3-iodo isomer, utilize the diazotization-iodination of 3-aminopyrazole.
Suboptimal Reaction Conditions in Diazotization Ensure the temperature is kept low (typically -10°C to 0°C) to minimize decomposition of the diazonium salt, which can lead to the formation of phenol byproducts.
Inefficient Iodide Displacement In the Sandmeyer-type reaction, the choice of iodide source is crucial. Potassium iodide (KI) is commonly used. The addition of a catalytic amount of a Cu(I) salt can sometimes improve the yield and rate of iodide displacement.
Migration of Protecting Group In syntheses involving N-protected pyrazoles, acidic conditions can cause migration of the protecting group, leading to a mixture of N-protected regioisomers and complicating the final product mixture.[1]
Issue 2: Formation of Di-iodinated Byproducts
Potential Cause Troubleshooting Steps
Excess Iodinating Reagent Use a stoichiometric amount of the iodinating reagent. In direct iodination attempts, excess iodine or a strong oxidizing agent can lead to the formation of di- and tri-iodinated pyrazoles.
High Reactivity of the Pyrazole Ring Electron-donating substituents on the pyrazole ring can increase its nucleophilicity, making it more susceptible to multiple iodinations. Carefully control the stoichiometry of the iodinating agent and consider milder reaction conditions.
Elevated Reaction Temperature Higher temperatures can sometimes promote over-iodination. Conduct the reaction at the lowest effective temperature. For instance, in some cases, increasing the temperature above 5°C can lead to the formation of di-iodo derivatives.
Issue 3: Presence of N-Iodinated Byproducts
Potential Cause Troubleshooting Steps
Use of N-Iodosuccinimide (NIS) under Neutral or Basic Conditions While NIS is a common iodinating agent, under certain conditions, it can lead to N-iodination. Performing the reaction in an acidic medium can favor C-iodination.
Reaction with Unprotected Pyrazole The NH of the pyrazole ring is nucleophilic and can react with electrophilic iodine sources. N-protection prior to iodination can prevent this side reaction.

Quantitative Data on Side Reactions

The following table summarizes reported yields for the synthesis of iodinated pyrazoles, highlighting the distribution of products where available.

Synthetic Method Substrate Conditions Desired Product (Yield) Side Product(s) (Yield/Ratio) Reference
Diazotization-IodinationN-methyl-3-aminopyrazoleNaNO₂/HBF₄, KI, 0°C3-Iodo-1-methyl-1H-pyrazole (88-92%)3,5-diiodo derivatives (form if temp > 5°C)Mentioned in commercial product literature
Direct Iodination1-methyl-4-nitropyrazoleICl/Ag₂SO₄, 120°C3-iodo-1-methyl-4-nitropyrazole (18%)5-iodo-1-methyl-4-nitropyrazole (16%)[2]
Lithiation-Iodination1-(SEM)-1H-pyrazolenBuLi, I₂, THF, -78°C to RT5-iodo-1-(SEM)-1H-pyrazoleNot specified[3]
Direct Iodination with NIS1-aryl-3-CF₃-pyrazoleNIS, AcOH/TFA, 85°C4-iodo-1-aryl-3-CF₃-pyrazole (36%)1-(3-iodo-4-methoxyphenyl)-3-trifluoromethylpyrazole (10%)[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Diazotization of 3-Amino-1H-pyrazole (Sandmeyer-type Reaction)

This protocol is a general representation of the Sandmeyer-type iodination of 3-aminopyrazole.

Materials:

  • 3-Amino-1H-pyrazole

  • Hydrochloric acid (HCl) or Tetrafluoroboric acid (HBF₄)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Ice

  • Water

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Diazotization:

    • Dissolve 3-amino-1H-pyrazole in a cooled (0-5 °C) aqueous solution of HCl or HBF₄.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

    • Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate flask, dissolve potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution should be observed.

    • Allow the reaction mixture to warm to room temperature and stir for several hours or until nitrogen evolution ceases.

  • Work-up and Purification:

    • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualizations

Synthesis Pathways and Side Reactions

SynthesisPathways Pyrazole 1H-Pyrazole ThreeIodo This compound (Desired Product) Pyrazole->ThreeIodo Direct Iodination (Minor) FourIodo 4-Iodo-1H-pyrazole (Side Product) Pyrazole->FourIodo Direct Iodination (Major) DiIodo Di-iodopyrazoles (Side Product) Pyrazole->DiIodo Excess I₂ NIodo N-Iodopyrazole (Side Product) Pyrazole->NIodo e.g., NIS ThreeAmino 3-Amino-1H-pyrazole Diazonium 3-Diazoniumpyrazole Salt ThreeAmino->Diazonium NaNO₂, H⁺ NProtected N-Protected 1H-Pyrazole FiveIodo 5-Iodo-1H-pyrazole (Side Product) NProtected->FiveIodo 1. n-BuLi 2. I₂ Phenol 3-Hydroxypyrazole (Side Product) Diazonium->ThreeIodo KI Diazonium->Phenol H₂O, Δ TroubleshootingWorkflow Start Low Yield of This compound CheckIsomers Analyze crude product for regioisomers (4- and 5-iodo) Start->CheckIsomers DirectIodination Issue: Direct iodination used. Solution: Switch to Sandmeyer -type reaction from 3-aminopyrazole. CheckIsomers->DirectIodination Isomers are the major product CheckTemp Check diazotization temperature CheckIsomers->CheckTemp 3-Iodo is major, but yield is low HighTemp Issue: Temp > 5°C. Solution: Maintain temp at -10°C to 0°C to prevent diazonium decomposition. CheckTemp->HighTemp Temp too high CheckReagents Verify purity and stoichiometry of reagents CheckTemp->CheckReagents Temp is correct ReagentIssue Issue: Impure reagents or incorrect stoichiometry. Solution: Use pure starting materials and accurate amounts. CheckReagents->ReagentIssue Issues found Purification Optimize purification (e.g., column chromatography) CheckReagents->Purification Reagents are fine

References

Technical Support Center: Purification of 3-Iodo-1H-pyrazole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to provide guidance on the purification of 3-iodo-1H-pyrazole and its various products. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its derivatives?

A1: The primary purification techniques for this compound and its substituted products are recrystallization, column chromatography, and distillation.[1][2] The choice of method depends on the physical properties of the compound (solid or liquid), the nature of the impurities, and the scale of the reaction.

Q2: How do I choose the right solvent for recrystallizing this compound derivatives?

A2: Solvent selection is crucial for successful recrystallization and depends on the polarity of your specific compound.[3] For N-Boc protected this compound, recrystallization from n-hexane has been reported to yield pure white crystals.[2] A mixed solvent system, such as hexane/ethyl acetate, is also commonly used.[2][3] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should remain soluble at lower temperatures.

Q3: My pyrazole derivative is an oil. How can I purify it?

A3: For oily products, column chromatography or distillation are the preferred purification methods.[2] For example, 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole, a liquid, is effectively purified by distillation.[2] Column chromatography using silica gel with a gradient of ethyl acetate in n-hexane is another robust method for purifying oily pyrazole derivatives.[2][4]

Q4: I am getting a mixture of regioisomers. How can I separate them?

A4: The formation of regioisomers is a common challenge in pyrazole synthesis.[1][2] Column chromatography is often effective in separating isomers with different polarities. In some cases, fractional recrystallization can be employed if the isomers exhibit sufficiently different solubilities in a particular solvent system.[3] Careful control of reaction conditions, such as temperature, can also improve regioselectivity and minimize the need for extensive purification of isomers.

Troubleshooting Guides

Problem 1: Low yield after purification.
Potential Cause Troubleshooting Strategy
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed before workup.[5]
Product Loss During Extraction Ensure the pH of the aqueous layer is optimized for the extraction of your compound. Perform multiple extractions with the organic solvent to maximize recovery.
Improper Column Chromatography Technique Optimize the solvent system for good separation on TLC before running the column. Avoid overloading the column with crude product.
Suboptimal Recrystallization Conditions Use the minimum amount of hot solvent to dissolve the crude product to prevent loss of product in the mother liquor. Cool the solution slowly to promote the formation of pure crystals.[3]
Product Volatility If your compound is volatile, be cautious when removing solvent under reduced pressure. Use moderate temperatures and pressures.
Problem 2: Persistent impurities observed by NMR or LC-MS after purification.
Potential Cause Troubleshooting Strategy
Co-eluting Impurity in Column Chromatography Try a different solvent system with a different polarity or use a different stationary phase (e.g., alumina instead of silica gel).
Inseparable Regioisomers Consider derivatizing the mixture to alter the physical properties of the isomers, which may facilitate separation. Alternatively, revisit the synthetic strategy to improve regioselectivity.
Trapped Solvent in Crystals Dry the purified crystals under high vacuum for an extended period. If the solvent is water, a desiccator may be sufficient.
Starting Material Contamination Ensure the purity of your starting materials before beginning the synthesis, as impurities can carry through to the final product.[1]
Decomposition on Silica Gel Some compounds are sensitive to the acidic nature of silica gel. Consider using deactivated silica gel (treated with a base like triethylamine) or an alternative stationary phase like alumina.

Experimental Protocols

Protocol 1: Recrystallization of tert-Butyl this compound-1-carboxylate

This protocol is adapted from a literature procedure for the purification of a solid 3-iodopyrazole derivative.[2]

  • Dissolution: Transfer the crude tert-butyl this compound-1-carboxylate to an Erlenmeyer flask. Add a minimal amount of n-hexane.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. For improved yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified white crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography of an Oily 3-Iodopyrazole Derivative

This protocol provides a general method for the purification of non-polar to moderately polar oily pyrazole products.

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

  • Column Packing: Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude oily product in a minimal amount of the initial elution solvent (or a more non-polar solvent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% n-hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified oil.

Data Presentation

Table 1: Purification Methods for Selected this compound Derivatives

CompoundPurification MethodSolvent/EluentObserved FormYield (%)Melting Point (°C)Reference
tert-Butyl this compound-1-carboxylateRecrystallizationn-HexaneWhite crystals78.582-84[2]
1-(1-Ethoxyethyl)-3-iodo-1H-pyrazoleDistillationN/ASlightly yellow oil92N/A[2]
1-(1-Ethoxyethyl)-3-iodo-5-(trifluoromethyl)-1H-pyrazoleColumn ChromatographyEthyl acetate in n-hexaneSlightly yellow oil74.9N/A[2]
4-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazoleRecrystallizationn-HexaneSlightly yellow crystals78.659-60[2]
1-(1-Ethoxyethyl)-3-iodo-4-nitro-1H-pyrazoleRecrystallizationn-Hexane : Ethyl acetate (10:1)Slightly yellow crystals7782-84[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product is_solid Is the product a solid? start->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No (Oil) analysis Purity Check (NMR, LC-MS) recrystallization->analysis distillation Distillation column_chromatography->distillation or column_chromatography->analysis distillation->analysis pure_product Pure Product analysis->pure_product Purity Confirmed troubleshooting_workflow cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Impure Product After Initial Purification check_method Was the purification method appropriate? start->check_method recrystallization_issue Oiling out or poor recovery? check_method->recrystallization_issue Recrystallization Used chromatography_issue Co-eluting impurities? check_method->chromatography_issue Chromatography Used change_solvent Change solvent or use mixed-solvent system recrystallization_issue->change_solvent Yes slow_cooling Ensure slow cooling recrystallization_issue->slow_cooling Yes repurify Re-purify change_solvent->repurify slow_cooling->repurify change_eluent Modify eluent polarity chromatography_issue->change_eluent Yes change_stationary_phase Change stationary phase (e.g., alumina) change_eluent->change_stationary_phase If still impure change_eluent->repurify change_stationary_phase->repurify

References

Technical Support Center: Optimizing Sonogashira Reactions with Iodopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yields of Sonogashira reactions involving iodopyrazole substrates.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with an iodopyrazole is resulting in a low or no yield. What are the primary factors to investigate?

A1: Low or no product formation in a Sonogashira reaction with iodopyrazoles can stem from several factors. A systematic troubleshooting approach is recommended. Key areas to investigate include:

  • Catalyst Activity: The palladium catalyst, particularly the active Pd(0) species, is sensitive to air and can decompose. Ensure you are using a fresh, high-quality palladium catalyst and ligands.[1][2] If using a Pd(II) precatalyst, confirm that the reaction conditions are suitable for its in-situ reduction. The formation of a black precipitate ("palladium black") is a common indicator of catalyst decomposition.[1][3]

  • Reaction Atmosphere: The Sonogashira reaction is highly sensitive to oxygen, which can lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling), consuming your starting material and reducing the yield of the desired product.[1][4] It is crucial to ensure all solvents and amine bases are thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[1][5]

  • Reagent Quality: The purity of all reagents is critical. The iodopyrazole, terminal alkyne, and amine base should be of high purity.[2][5] The copper(I) iodide co-catalyst can also degrade over time; using a fresh batch is recommended.[3]

  • N-H Acidity of Pyrazole: If you are using an N-unsubstituted pyrazole, the acidic N-H proton can interfere with the reaction, leading to side reactions or even polymerization.[1] Protection of the pyrazole nitrogen with a suitable group (e.g., Boc, trityl, or ethoxyethyl) is often necessary to prevent catalyst inhibition and improve yields.[6][7]

  • Reaction Temperature: The reaction temperature may be too low for the oxidative addition step, which can be rate-limiting. A gradual increase in temperature may be necessary.[1][5] For less reactive substrates, microwave heating can often significantly reduce reaction times and improve yields.[1]

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can I prevent this?

A2: The formation of a diyne byproduct is a classic sign of the Glaser coupling side reaction, which is promoted by the copper co-catalyst in the presence of oxygen.[1][4] To minimize this:

  • Strictly Anaerobic Conditions: The most critical step is the rigorous exclusion of oxygen. Employ Schlenk techniques or a glovebox for the reaction setup and thoroughly degas all solvents and liquid reagents.[1][4]

  • Copper-Free Conditions: Consider using a "copper-free" Sonogashira protocol. While the reaction may be slower, it eliminates the primary catalyst for Glaser coupling.[1][4]

  • Controlled Addition of Alkyne: In some cases, slow addition of the terminal alkyne to the reaction mixture can help to minimize its homocoupling.[5]

Q3: Dehalogenation of my iodopyrazole is a major side reaction. How can this be minimized?

A3: Dehalogenation, the replacement of the iodine atom with hydrogen, is a common side reaction, especially with electron-rich iodopyrazoles.[1] To mitigate this:

  • Protect the Pyrazole N-H: For N-unsubstituted pyrazoles, protecting the nitrogen can significantly suppress dehalogenation.[1]

  • Choice of Base and Solvent: The selection of the base is crucial. In some cases, weaker bases may be preferable to stronger ones.[5]

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over dehalogenation.[1]

  • Consider Alternative Halogens: If synthetically feasible, the corresponding 4-bromo- or 4-chloropyrazoles are often less prone to dehalogenation, although they are also less reactive in Sonogashira couplings.[5]

Q4: What is the general reactivity trend for halopyrazoles in Sonogashira coupling?

A4: The reactivity of halopyrazoles in Sonogashira reactions follows the general trend for palladium-catalyzed cross-coupling reactions, which is dictated by the carbon-halogen bond strength: C-I > C-Br > C-Cl.[6] This means that iodopyrazoles are the most reactive substrates, often allowing for milder reaction conditions and higher yields compared to bromopyrazoles.[8]

Troubleshooting Guide

Observation Potential Cause(s) Recommended Solution(s)
No or very low conversion of starting materials 1. Inactive catalyst.2. Insufficiently inert atmosphere.3. Low reaction temperature.4. Poor quality of reagents.1. Use a fresh palladium catalyst and copper(I) iodide. Consider using a more active pre-catalyst.2. Ensure all solvents and reagents are thoroughly degassed. Use Schlenk techniques or a glovebox.3. Gradually increase the reaction temperature. Consider using microwave irradiation.4. Use high-purity, anhydrous solvents and reagents.
Formation of a black precipitate (Palladium black) 1. Catalyst decomposition/aggregation.2. Inappropriate solvent choice.1. Ensure proper ligand selection and efficient stirring. Use fresh catalyst.2. Some anecdotal evidence suggests THF may promote palladium black formation; consider alternative solvents like DMF or triethylamine.[1]
Significant formation of alkyne homocoupling (Glaser) product 1. Presence of oxygen.2. Copper(I) co-catalyst.1. Rigorously exclude oxygen from the reaction by using inert gas and degassed solvents.2. Switch to a copper-free Sonogashira protocol.
Significant dehalogenation of the iodopyrazole 1. Unprotected pyrazole N-H.2. Inappropriate base or ligand.1. Protect the pyrazole nitrogen with a suitable protecting group (e.g., Boc, Trityl).2. Screen different bases (e.g., weaker bases) and bulky, electron-rich phosphine ligands.
Formation of polymeric material 1. Unprotected pyrazole N-H participating in the coupling.1. Protect the pyrazole nitrogen before performing the Sonogashira reaction.[1]
Inconsistent yields between batches 1. Variability in reagent quality.2. Inefficient mixing in heterogeneous reactions.1. Ensure all reagents, especially bases like K₂CO₃, are dry and of high purity. Use anhydrous solvents.2. For heterogeneous mixtures, ensure vigorous and consistent stirring.

Data Presentation: Sonogashira Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the Sonogashira coupling of various iodopyrazoles. This data is intended to serve as a guideline for reaction optimization.

Iodopyrazole SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1-Boc-4-iodopyrazolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NEt₃NRT-High
1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivativesPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF--High
5-Chloro-4-iodopyrazolesPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF--87-92
4-Iodo-1H-1-tritylpyrazoleVariousCuI / 3,4,7,8-tetramethyl-1,10-phenanthrolinetBuOKAlcohol130 (MW)1-

Note: "RT" denotes room temperature, and "MW" indicates microwave irradiation. Yields are often substrate-dependent and the conditions listed represent a starting point for optimization.

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling of an N-Protected Iodopyrazole

This protocol describes a general procedure for the Sonogashira coupling of an N-protected iodopyrazole with a terminal alkyne using a classic palladium/copper catalytic system.[6]

Materials:

  • N-protected iodopyrazole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Anhydrous and degassed triethylamine (solvent and base)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the N-protected iodopyrazole, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

  • Add anhydrous and degassed triethylamine via syringe.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alkynylpyrazole.

Protocol 2: Optimized Microwave-Assisted Sonogashira Coupling

This protocol utilizes microwave irradiation to accelerate the reaction, which can be particularly beneficial for less reactive substrates or to improve yields.

Materials:

  • N-protected iodopyrazole (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Anhydrous and degassed N,N-Dimethylformamide (DMF)

  • Triethylamine (3.0 equiv)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried microwave reaction vial, combine the N-protected iodopyrazole, palladium catalyst, and CuI.

  • Seal the vial and evacuate and backfill with an inert gas three times.

  • Add anhydrous DMF, triethylamine, and the terminal alkyne via syringe.

  • Place the sealed vial in a microwave reactor and heat to the desired temperature (e.g., 80-120 °C) for a specified time (e.g., 15-60 minutes).[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-I(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Alkyne_Complex R-Pd(II)-C≡CR'(L2) Transmetalation->Pd(II)_Alkyne_Complex Reductive_Elimination Reductive Elimination Pd(II)_Alkyne_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-C≡CR' Reductive_Elimination->Product Iodopyrazole R-I Iodopyrazole->Oxidative_Addition Cu(I)I Cu(I)I Alkyne_Coordination Alkyne Coordination Cu(I)I->Alkyne_Coordination Cu_Acetylide Cu-C≡CR' Alkyne_Coordination->Cu_Acetylide Cu_Acetylide->Transmetalation Terminal_Alkyne H-C≡CR' Terminal_Alkyne->Alkyne_Coordination Base Base Base->Alkyne_Coordination Troubleshooting_Workflow start Low/No Yield in Sonogashira Reaction check_catalyst Check Catalyst Activity (Fresh? Pd Black?) start->check_catalyst check_atmosphere Verify Inert Atmosphere (Degassed Solvents?) check_catalyst->check_atmosphere [Active] replace_catalyst Use Fresh Catalyst/ Pre-catalyst check_catalyst->replace_catalyst [Inactive] check_reagents Assess Reagent Quality (Purity? Anhydrous?) check_atmosphere->check_reagents [Inert] improve_degassing Improve Degassing/ Inert Atmosphere Setup check_atmosphere->improve_degassing [Not Inert] check_protection Is Pyrazole N-H Protected? check_reagents->check_protection [High Purity] purify_reagents Purify/Replace Reagents check_reagents->purify_reagents [Low Purity] optimize_temp Optimize Temperature (Increase? Microwave?) check_protection->optimize_temp [Yes] protect_nh Protect Pyrazole N-H check_protection->protect_nh [No] adjust_temp Adjust Temperature optimize_temp->adjust_temp [Not Optimized] success Improved Yield optimize_temp->success [Optimized] replace_catalyst->check_atmosphere improve_degassing->check_reagents purify_reagents->check_protection protect_nh->optimize_temp adjust_temp->success Reaction_Parameters cluster_params Key Reaction Parameters cluster_issues Common Issues Yield High Yield Catalyst Active Pd(0) Catalyst Catalyst->Yield Catalyst_Deactivation Catalyst Deactivation Catalyst->Catalyst_Deactivation Atmosphere Inert Atmosphere (O₂-free) Atmosphere->Yield Glaser_Coupling Glaser Coupling Atmosphere->Glaser_Coupling Reagents High Purity Reagents Reagents->Yield Dehalogenation Dehalogenation Reagents->Dehalogenation Protection N-Protected Pyrazole Protection->Yield Polymerization Polymerization Protection->Polymerization Temperature Optimal Temperature Temperature->Yield Catalyst_Deactivation->Yield Glaser_Coupling->Yield Dehalogenation->Yield Polymerization->Yield

References

Stability and storage issues of 3-Iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 3-Iodo-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored at 0-8 °C in a tightly sealed container, protected from light and moisture.[1] It is a white to off-white crystalline solid.[1]

Q2: My this compound has developed a yellowish or brownish tint. What does this indicate?

A2: Discoloration to a yellowish or brownish tint is a common visual indicator of degradation. This is often due to the slow release of iodine, which can be caused by exposure to light, elevated temperatures, or air. While the compound may still be usable for some applications, the purity is likely compromised. It is highly recommended to assess the purity of the material by an appropriate analytical method (e.g., HPLC, NMR) before use.

Q3: Is this compound sensitive to air or moisture?

A3: While not pyrophoric, iodinated heterocyclic compounds can be sensitive to air and moisture, which can contribute to degradation over time. It is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and to minimize its exposure to the ambient environment. For transfers, using a glovebox or Schlenk line techniques is recommended.

Q4: How does the stability of this compound in solution compare to its solid state?

A4: this compound is generally more stable in its solid, crystalline form. In solution, its stability can be influenced by the solvent, temperature, and exposure to light. For instance, protic solvents may facilitate decomposition, and prolonged storage in solution is generally not recommended. If a stock solution must be prepared, it should be stored at a low temperature, protected from light, and used as quickly as possible.

Q5: What are the likely degradation pathways for this compound?

A5: The primary degradation pathway for iodo-aromatic compounds like this compound involves the cleavage of the carbon-iodine bond. This can be initiated by light (photodegradation), heat (thermal degradation), or reaction with nucleophiles or protic species (hydrolysis). Cleavage of the C-I bond can lead to the formation of pyrazole and elemental iodine or iodide salts, which contribute to the observed discoloration. Other potential side reactions, especially at elevated temperatures, could involve polymerization or other complex rearrangements.

Troubleshooting Guides

Issue 1: Inconsistent or Low Yields in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Possible Cause Suggested Solution
Degraded Starting Material The C-I bond is the reactive site for cross-coupling. If the this compound has degraded, the concentration of the active starting material is reduced. Assess the purity of the this compound by HPLC or ¹H NMR before use. If significant degradation is observed, it is recommended to use a fresh batch of the reagent.
Incomplete Dissolution Ensure the this compound is fully dissolved in the reaction solvent before adding other reagents, particularly the catalyst. Poor solubility can lead to lower effective concentrations and reduced reaction rates.
Side Reactions Dehalogenation (replacement of iodine with hydrogen) can be a significant side reaction. This can be promoted by certain bases or impurities. Consider screening different bases or using a freshly purified batch of this compound.
Issue 2: Observing Unexpected Impurities in Reaction Mixtures
Possible Cause Suggested Solution
Use of Degraded this compound Degradation products of this compound can lead to the formation of unexpected byproducts in your reaction. One common impurity is pyrazole itself, resulting from the cleavage of the C-I bond.
Reaction with Solvent Certain solvents may not be stable under your reaction conditions or may react with the starting materials or intermediates. Ensure the solvent is anhydrous and degassed, and consider its compatibility with all reaction components.
Homocoupling In cross-coupling reactions, homocoupling of the this compound or the coupling partner can occur. This can often be minimized by optimizing the reaction conditions, such as the catalyst, ligand, base, and temperature.

Stability and Storage Summary

Parameter Recommendation/Information Potential Issues if Deviated
Temperature 0-8 °C for long-term storage.[1]Increased rate of thermal degradation, leading to discoloration and reduced purity.
Light Store in an amber vial or in the dark.Photodegradation, causing cleavage of the C-I bond and formation of colored impurities.
Moisture Store in a tightly sealed container in a dry environment.Hydrolysis and other moisture-mediated degradation pathways.
Air Minimize exposure; handle under an inert atmosphere.Slow oxidation and degradation.
pH (in solution) Near-neutral pH is generally preferred.Both acidic and basic conditions can potentially accelerate decomposition.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Optimization may be required based on the specific HPLC system and impurities expected.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water.

Protocol 2: Accelerated Stability Study

This protocol outlines a basic procedure for an accelerated stability study to predict the long-term stability of this compound.

  • Sample Preparation: Place accurately weighed samples of this compound in separate, sealed amber glass vials.

  • Stress Conditions: Store the vials under various stress conditions:

    • Elevated Temperature: 40 °C, 60 °C, and 80 °C.

    • Light Exposure: Place a vial in a photostability chamber with controlled light exposure (e.g., ICH Q1B option 2).

    • Humidity: Place a vial in a humidity-controlled chamber (e.g., 40 °C / 75% RH).

  • Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis: Analyze the purity of each sample using the HPLC method described in Protocol 1.

  • Data Analysis: Plot the percentage of this compound remaining against time for each condition. This data can be used to estimate the degradation rate and predict the shelf-life under recommended storage conditions.

Visualizations

Troubleshooting_Workflow_for_this compound cluster_storage Storage & Handling cluster_observation Observation cluster_action Action Plan Storage Store at 0-8°C, protected from light and moisture Handling Handle under inert gas, minimize air exposure Storage->Handling Discoloration Compound is yellow/brown? Handling->Discoloration Incorrect handling can lead to... Inconsistent_Results Inconsistent reaction outcome? Handling->Inconsistent_Results Purity_Check Assess purity by HPLC/NMR Discoloration->Purity_Check Inconsistent_Results->Purity_Check Purify Purify by recrystallization or column chromatography Purity_Check->Purify Impure Fresh_Reagent Use fresh reagent Purity_Check->Fresh_Reagent Significantly degraded Purify->Inconsistent_Results Re-attempt reaction

Caption: Troubleshooting workflow for stability issues with this compound.

Degradation_Pathway 3_Iodo_1H_pyrazole This compound Degradation_Products Degradation Products 3_Iodo_1H_pyrazole->Degradation_Products Light, Heat, Moisture Pyrazole Pyrazole Degradation_Products->Pyrazole Iodine Iodine (I₂) Degradation_Products->Iodine Other_Byproducts Other Byproducts Degradation_Products->Other_Byproducts

Caption: Potential degradation pathway of this compound.

References

Technical Support Center: 3-Iodo-1H-pyrazole Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Iodo-1H-pyrazole in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound Suzuki reaction shows low to no conversion. What are the likely causes and how can I fix it?

Low or no conversion in a Suzuki coupling with this compound can stem from several factors, primarily related to the catalyst, base, or reaction conditions. Since the carbon-iodine bond is highly reactive and facilitates oxidative addition, other steps in the catalytic cycle are likely culprits.[1][2]

Possible Causes and Recommended Solutions:

  • Catalyst Inactivity:

    • Solution 1: Catalyst Choice: While Pd(PPh₃)₄ is commonly used, electron-rich and bulky phosphine ligands like XPhos and SPhos can be more effective, especially for challenging substrates.[1][2] Consider screening catalysts such as PdCl₂(dppf) or using a combination of a palladium(II) source (e.g., Pd(OAc)₂) with a suitable ligand.[1][3]

    • Solution 2: Catalyst Quality: Ensure your palladium catalyst is not degraded. Use a fresh batch or one that has been properly stored under an inert atmosphere.[2] The formation of palladium black, a less active form of the catalyst, may be indicated by a change in the reaction mixture's color to black.[2]

  • Insufficiently Strong or Insoluble Base:

    • Solution 1: Base Screening: If you are using common bases like Na₂CO₃ or K₂CO₃, consider switching to a stronger or more soluble base such as Cs₂CO₃ or K₃PO₄.[2] These are often more effective, particularly with sterically hindered substrates.[2]

    • Solution 2: Aqueous Conditions: The presence of water is often crucial for the efficacy of bases like carbonates and phosphates.[2] Ensure your solvent system includes a small amount of water (e.g., a dioxane/water or DME/water mixture).[1][2]

  • Inappropriate Solvent:

    • Solution 1: Solvent Screening: Common solvents for Suzuki couplings include 1,4-dioxane, DME, and toluene.[1][4] The choice of solvent can significantly impact the solubility of your reagents and the overall reaction kinetics.[4] Nitrile solvents like acetonitrile should be used with caution as they can coordinate to the metal and potentially poison the catalyst.[5]

  • Low Reaction Temperature:

    • Solution 1: Increase Temperature: If the reaction is sluggish at a lower temperature (e.g., 80 °C), consider increasing it to 90-120 °C.[2][6] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[1][7]

Q2: I am observing significant formation of side products, such as homocoupling of the boronic acid and dehalogenation of my this compound. How can I minimize these?

The formation of byproducts indicates that undesired reaction pathways are competing with the desired cross-coupling.

Possible Causes and Recommended Solutions:

  • Homocoupling of Boronic Acid: This common side reaction is often promoted by the presence of oxygen.[2]

    • Solution 1: Thorough Degassing: Ensure the reaction mixture is thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for an extended period.[2][6]

  • Dehalogenation (Protodeiodination): This side reaction can be prevalent with iodo-pyrazoles.

    • Solution 1: Choice of Halogen: In some cases, bromo- or chloro-pyrazoles may be less prone to dehalogenation than their iodo counterparts.[8]

    • Solution 2: Reaction Time and Temperature: Minimize reaction time and avoid unnecessarily high temperatures, as these can promote dehalogenation.[6] Monitor the reaction closely and stop it once the starting material is consumed.[6]

  • Protodeboronation of Boronic Acid: This occurs when the boronic acid reacts with residual water or protic solvents.

    • Solution 1: Anhydrous Conditions: If possible, use anhydrous solvents and minimize the amount of water in the reaction.[6]

    • Solution 2: Reaction Monitoring: Closely monitor the reaction progress to avoid prolonged reaction times that can lead to increased protodeboronation.[6]

Q3: The purification of my final product is difficult due to co-eluting impurities. What can I do?

Purification challenges often arise from the close polarity of the desired product and unreacted starting materials or byproducts.

Recommended Solutions:

  • Optimize Chromatography: Experiment with different solvent systems (mobile phases) for your column chromatography to achieve better separation.

  • Recrystallization: Consider recrystallization as an alternative or additional purification step.

Data Presentation

Table 1: Recommended Catalyst Systems for this compound Suzuki Reactions

Catalyst SystemCatalyst Loading (mol%)LigandTypical SubstratesReference
Pd(PPh₃)₄2 - 10---General purpose[1][9]
Pd(OAc)₂ / SPhos2 - 5SPhosArylboronic acids[3]
Pd(OAc)₂ / XPhos2 - 5XPhosChallenging/hindered substrates[1]
XPhos Pd G2/G32 - 5---General purpose, good for challenging substrates[1][5]

Table 2: Common Bases and Solvents for this compound Suzuki Reactions

BaseEquivalentsSolvent SystemSolvent Ratio (Organic:Water)Temperature (°C)Reference
Na₂CO₃2 - 2.51,4-Dioxane / H₂O4:190[1]
Cs₂CO₃1.25 - 3DME / H₂O3:190 (Microwave)[1]
K₃PO₄2 - 31,4-Dioxane / H₂O4:180 - 120[6]
K₂CO₃2DMF / H₂ON/AN/A[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling using Conventional Heating

  • To a Schlenk tube, add the this compound derivative (1.0 equiv), the corresponding boronic acid (1.1-1.5 equiv), and the base (e.g., Na₂CO₃, 2.5 equiv).[1][6]

  • Add the solvent system, for example, a 4:1 mixture of 1,4-dioxane and water.[6]

  • Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.[6]

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[1][6]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).[6]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography on silica gel.[6]

Protocol 2: Microwave-Assisted Suzuki Coupling

  • To a microwave vial, add the this compound derivative (1.0 equiv), the arylboronic acid (1.0-1.2 equiv), the base (e.g., Cs₂CO₃, 1.25 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).[1]

  • Add the solvent system, for example, a 3:1 mixture of DME and water.[1]

  • Seal the vial and place it in a microwave apparatus.

  • Irradiate the reaction mixture at a set temperature (e.g., 90 °C) for a specified time (e.g., 5-12 minutes).[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel.[1]

Mandatory Visualization

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, Boronic Acid, and Base B Add Solvent System A->B C Degas Mixture (Ar or N2 Purge) B->C D Add Palladium Catalyst (under inert atmosphere) C->D E Heat Mixture (Conventional or Microwave) D->E F Monitor Progress (TLC or LC-MS) E->F G Cool and Quench (with Water) F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify (Column Chromatography) I->J K K J->K Final Product

Caption: A typical experimental workflow for the this compound Suzuki coupling reaction.

Troubleshooting_Flowchart start Low/No Conversion? catalyst Check Catalyst start->catalyst Yes side_products Side Products Observed? start->side_products No catalyst_sol Screen Catalysts/Ligands (e.g., XPhos, SPhos) Use Fresh Catalyst catalyst->catalyst_sol base Check Base base_sol Screen Bases (e.g., Cs2CO3, K3PO4) Ensure Aqueous Presence base->base_sol conditions Check Conditions conditions_sol Increase Temperature Screen Solvents Ensure Proper Degassing conditions->conditions_sol catalyst_sol->base base_sol->conditions dehalogenation Dehalogenation? side_products->dehalogenation Yes end end side_products->end No homocoupling Homocoupling? dehalogenation->homocoupling No dehalogenation_sol Minimize Reaction Time Lower Temperature dehalogenation->dehalogenation_sol Yes homocoupling_sol Thoroughly Degas Reaction Mixture homocoupling->homocoupling_sol Yes homocoupling->end No

Caption: A decision-making flowchart for troubleshooting common issues in Suzuki reactions.

References

Technical Support Center: Deprotection of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the removal of common protecting groups from pyrazole derivatives.

General Troubleshooting

Q1: My deprotection reaction is not proceeding to completion. What are the common causes?

A1: Incomplete deprotection is a frequent issue and can be attributed to several factors:

  • Reagent Quality: Ensure the deprotecting agent (e.g., acid, catalyst) is not old or degraded. For instance, the activity of palladium on carbon (Pd/C) for hydrogenolysis can diminish over time.

  • Insufficient Reagent: The stoichiometry of the deprotecting agent may be insufficient. Increase the equivalents of the reagent incrementally.

  • Reaction Temperature: Some deprotection reactions require specific temperatures to proceed efficiently. Low temperatures can slow down the reaction rate significantly.[1]

  • Solvent Choice: The solvent can play a crucial role. Ensure it is dry and appropriate for the reaction conditions. For example, some acidic deprotections work better in dioxane than in dichloromethane (DCM).[1]

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the protecting group itself can hinder the access of the deprotecting agent. More forcing conditions (higher temperature, stronger acid) may be required in such cases.[2]

  • Catalyst Poisoning: In catalytic reactions like hydrogenolysis, certain functional groups (e.g., thiols, halides) can poison the catalyst, rendering it inactive.[3]

Protecting Group-Specific FAQs and Troubleshooting

Here, we address issues related to specific protecting groups commonly used for pyrazoles.

N-Boc (tert-Butoxycarbonyl)

Q2: I am observing side products or degradation of my pyrazole derivative during N-Boc deprotection with strong acids like TFA. What can I do?

A2: Acid-labile functional groups on your pyrazole core can be sensitive to strong acidic conditions typically used for Boc removal.[1]

Solutions:

  • Milder Acidic Conditions: Switch to a milder acid system. Options include:

    • 4M HCl in dioxane.[1]

    • Aqueous phosphoric acid.[2]

    • p-Toluenesulfonic acid (pTSA).

  • Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic alternative that can be milder for certain substrates.[2] Common Lewis acids for Boc deprotection include zinc bromide (ZnBr₂) and trimethylsilyl iodide (TMSI).[2]

  • Alternative Non-Acidic Methods:

    • Sodium Borohydride in Ethanol: A novel method for selective N-Boc deprotection of imidazoles and pyrazoles using NaBH₄ in ethanol at room temperature has been reported, with good to excellent yields (75-98%).[4] This method is compatible with other protecting groups like N-Cbz and N-Fmoc.[4]

    • Thermal Deprotection: Heating the N-Boc protected pyrazole in a suitable solvent, such as water or 2,2,2-trifluoroethanol (TFE), can effect deprotection without the need for acid.[2][5]

Quantitative Data: N-Boc Deprotection Methods
Protecting GroupReagent(s)SolventTemperature (°C)TimeYield (%)Reference
N-Boc20-50% TFADCMRoom Temp0.5 - 2 hVariable[2]
N-Boc4M HClDioxaneRoom Temp1 - 4 hVariable[2]
N-BocNaBH₄ (1.5 eq)EtOHRoom Temp3.5 - 7 h75 - 98[4]
N-BocHeatWater100VariableVariable[2]
N-BocOxalyl chloride (3 eq)MethanolRoom Temp1 - 4 hup to 90[6]

N-Cbz (Carboxybenzyl)

Q3: My N-Cbz deprotection via catalytic hydrogenolysis is slow or incomplete. How can I improve the reaction?

A3: Catalytic hydrogenolysis is the most common method for Cbz removal, but its efficiency can be affected by several factors.[3][7]

Troubleshooting Steps:

  • Catalyst Check: Use fresh, high-quality Pd/C catalyst. The loading of the catalyst can also be increased (e.g., from 5-10 mol% to 20 mol%).[8]

  • Hydrogen Pressure: While a hydrogen balloon is often sufficient, using a hydrogenation apparatus with higher hydrogen pressure can accelerate the reaction.[8]

  • Solvent Selection: Methanol, ethanol, and ethyl acetate are common solvents.[8] Sometimes, a solvent switch can improve solubility and reaction rate.

  • Transfer Hydrogenation: As a safer alternative to using hydrogen gas, transfer hydrogenation with sources like ammonium formate, formic acid, or cyclohexene in the presence of Pd/C can be effective.[8][9]

  • Acid-Mediated Cleavage: If hydrogenation is not feasible due to other reducible functional groups, consider acid-mediated deprotection using HBr in acetic acid.[8] However, this is a harsh method and should be used with caution.

Experimental Protocol: N-Cbz Deprotection via Catalytic Hydrogenolysis
  • Dissolution: Dissolve the Cbz-protected pyrazole (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[8]

  • Catalyst Addition: To the solution, add 10% Palladium on carbon (Pd/C), typically at a loading of 5-10 mol%.[8]

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere, using either a balloon or a hydrogenation apparatus.[8][10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The filtrate can then be concentrated under reduced pressure to yield the deprotected pyrazole.[7]

N-PMB (p-Methoxybenzyl)

Q4: I am trying to deprotect an N-PMB group from a pyrazole derivative, but the standard oxidative cleavage with CAN is giving me a complex mixture. What are my alternatives?

A4: While ceric ammonium nitrate (CAN) is a common reagent for N-PMB removal, it is a strong oxidant and can lead to side reactions.[11]

Alternative Deprotection Strategies:

  • Trifluoroacetic Acid (TFA): The PMB group can be conveniently removed by treatment with trifluoroacetic acid.[11][12] This method is often cleaner than oxidative cleavage. Prolonged heating may be necessary for complete deprotection.[11]

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): DDQ is another oxidizing agent that can be used for PMB deprotection, often under milder conditions than CAN.[13][14]

  • Other Acidic Conditions: Lewis acids and other Brønsted acids have also been employed for the removal of the N-PMB group.[11]

Quantitative Data: N-PMB Deprotection
Protecting GroupReagent(s)SolventTemperature (°C)TimeReference
N-PMBTrifluoroacetic acid (TFA)Neat70-7524 h[12]
N-PMBCeric Ammonium Nitrate (CAN)Acetonitrile/Water0 - Room TempVariable[11]
N-PMBDDQDichloromethane/Water0 - Room Temp1 h[13]
N-PMBTriflic acid/1,3-dimethoxybenzeneDichloromethane2110 min[15]

N-SEM (2-(Trimethylsilyl)ethoxymethyl)

Q5: My N-SEM deprotection is sluggish under acidic conditions. Are there more efficient methods?

A5: While acidic conditions can cleave the SEM group, fluoride-mediated deprotection is often more efficient and orthogonal to many other protecting groups.[16]

Recommended Deprotection Methods:

  • Fluoride-Based Reagents:

    • Tetrabutylammonium fluoride (TBAF): This is a common fluoride source used for SEM deprotection.

    • Cesium Fluoride (CsF) with 18-crown-6: This combination can be effective for deprotecting SEM groups, particularly in complex systems.[17]

  • Acidic Conditions: Hydrochloric acid in ethanol can also be used to remove the SEM group from pyrazoles.[18]

N-Trityl (Triphenylmethyl)

Q6: How can I remove an N-trityl group from my pyrazole without affecting other acid-sensitive functionalities?

A6: The trityl group is highly acid-labile.[19] This allows for its removal under relatively mild acidic conditions, which can be tuned to preserve other sensitive groups.

Selective Deprotection Strategies:

  • Dilute Acid: Use of dilute solutions of strong acids like TFA or HCl can achieve selective deprotection.[19][20]

  • Formic Acid: Treatment with cold formic acid for a short duration can effectively remove the trityl group.[19]

  • Lewis Acids: Lewis acids such as ZnBr₂ or MgBr₂ can also be used for deprotection.[19]

  • Phase-Transfer Catalysis (PTC): A method using tetrabutylammonium bromide (TBAB) to transfer HCl into a nonpolar organic phase like toluene has been reported for cleaving trityl ethers at ambient temperature.[21]

Diagrams

Deprotection_Workflow cluster_start Start cluster_reagents Deprotection Reagents cluster_reaction Reaction & Monitoring cluster_end Outcome Start Protected Pyrazole Derivative Reaction Deprotection Reaction Start->Reaction Acid Acidic (TFA, HCl) Acid->Reaction Hydrogenolysis Hydrogenolysis (Pd/C, H2) Hydrogenolysis->Reaction Oxidative Oxidative (CAN, DDQ) Oxidative->Reaction Fluoride Fluoride (TBAF, CsF) Fluoride->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Complete Complete Deprotection Monitoring->Complete Successful Incomplete Incomplete Reaction Monitoring->Incomplete Unsuccessful Troubleshoot Troubleshoot Incomplete->Troubleshoot Troubleshoot->Reaction Re-optimize

Caption: General workflow for the deprotection of pyrazole derivatives.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Incomplete Deprotection Reagent Reagent Quality/Amount Problem->Reagent Conditions Reaction Conditions (Temp, Solvent) Problem->Conditions Substrate Substrate Effects (Sterics, Catalyst Poisoning) Problem->Substrate ChangeReagent Use Fresh/More Reagent Change Catalyst Reagent->ChangeReagent ModifyConditions Increase Temperature Change Solvent Conditions->ModifyConditions HarsherMethods Use Stronger Acid Higher Pressure Substrate->HarsherMethods AlternativeRoute Switch Deprotection Strategy Substrate->AlternativeRoute

Caption: Troubleshooting logic for incomplete pyrazole deprotection.

References

Challenges in the regioselective synthesis of iodopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Regioselective Synthesis of Iodopyrazoles. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of iodopyrazole synthesis. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of iodopyrazoles in a question-and-answer format.

Question 1: My reaction is resulting in a low yield of 4-iodopyrazole. What are the potential causes and solutions?

Answer: Low yields can stem from several factors related to reagents, reaction conditions, and the substrate itself.

  • Sub-optimal Iodinating Agent : The choice of iodinating agent is critical. While molecular iodine (I₂) is common, its electrophilicity may be insufficient for less reactive (electron-deficient) pyrazoles.[1]

    • Solution : Consider using a more reactive iodine source. N-Iodosuccinimide (NIS), especially in the presence of an acid like trifluoroacetic acid (TFA), is effective for electron-deficient pyrazoles.[1] Another powerful system involves generating a more potent iodinating species in situ using an iodide salt (like NaI or KI) with an oxidant such as Ceric Ammonium Nitrate (CAN) or hydrogen peroxide (H₂O₂).[1][2]

  • Inappropriate Reaction Conditions : Temperature and solvent choice significantly impact reaction rate and yield.

    • Solution : For less reactive substrates, heating the reaction may be necessary. For instance, the iodination of 1-aryl-3-CF₃-pyrazoles with NIS/TFA is conducted at 80 °C.[1] If the reaction is sluggish at room temperature, consider increasing the temperature and monitoring the progress by TLC or HPLC.[3][4] Solvents like acetonitrile, acetic acid, or water are commonly used and should be chosen based on the solubility of all reactants.[1][2]

  • Deactivated Pyrazole Ring : Electron-withdrawing groups (e.g., -CF₃, -NO₂) on the pyrazole ring decrease its nucleophilicity, making electrophilic substitution more difficult.[1]

    • Solution : Stronger iodinating systems and more forcing conditions, such as refluxing overnight, are often required for these substrates.[3] The I₂/CAN system in refluxing acetonitrile has proven effective for trifluoromethyl-substituted pyrazoles.[2][5]

  • Product Loss During Workup : Significant amounts of product can be lost during extraction and purification steps.

    • Solution : Optimize your workup procedure. For products that crystallize, ensure slow cooling to maximize recovery.[4] During extraction, ensure the correct pH to avoid losing the product in the aqueous layer.

Question 2: I am observing the formation of multiple isomers (e.g., 5-iodopyrazole) and di-iodinated products. How can I improve regioselectivity for the 4-position?

Answer: Achieving high regioselectivity is a common challenge. Electrophilic substitution on the pyrazole ring typically favors the 4-position, but other positions can compete.

  • Controlling Isomer Formation :

    • Steric Hindrance : Bulky substituents at the N-1 or C-5 positions can sterically hinder attack at the 5-position, thus favoring iodination at the C-4 position.[1]

    • Reaction System : The choice of reagents is paramount for regioselectivity. The CAN-mediated iodination with I₂ is highly regioselective for the 4-position.[4][5] In contrast, treating a pyrazole with n-butyllithium (n-BuLi) followed by iodine will exclusively produce the 5-iodo derivative.[4][5] Therefore, to obtain the 4-iodo isomer, avoid organolithium reagents.

  • Preventing Multiple Iodinations :

    • Stoichiometry : The formation of di- or tri-iodinated byproducts is often due to an excess of the iodinating agent.

      • Solution : Use a stoichiometric amount of the iodinating agent relative to the pyrazole substrate.[4] Carefully control the addition of the reagent.

    • Reaction Temperature : Higher temperatures can sometimes promote multiple iodinations.

      • Solution : Maintain controlled reaction temperatures. If multiple iodinations are observed, try running the reaction at a lower temperature.[4]

Question 3: My reaction is not starting or is incomplete. What should I check?

Answer: An inert or incomplete reaction can usually be traced back to the reagents or reaction setup.

  • Inactive Reagents : Reagents, especially oxidants or organometallics, can degrade over time.

    • Solution : Use fresh, high-quality reagents. Ensure that your oxidizing agent (e.g., H₂O₂, CAN) is active and that solvents are anhydrous if the reaction is moisture-sensitive (e.g., when using n-BuLi).[4]

  • Incorrect pH : Some reactions require specific acidic or basic conditions to proceed.

    • Solution : For reactions requiring an acid catalyst (e.g., NIS/TFA), verify that the acid has been added. For protocols requiring a base like Li₂CO₃ to neutralize generated acid, ensure it is present in the correct stoichiometry.[2][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4-iodopyrazole? A1: The most prevalent methods involve the direct electrophilic iodination of the pyrazole ring. Key systems include:

  • Iodine (I₂) in combination with an oxidizing agent like Ceric Ammonium Nitrate (CAN) or hydrogen peroxide (H₂O₂).[3]

  • N-Iodosuccinimide (NIS), often activated with a catalytic amount of a strong acid (e.g., H₂SO₄, TFA).[2][3]

  • Iodine monochloride (ICl), typically used with a base like lithium carbonate (Li₂CO₃) to neutralize the HCl byproduct.[2][3]

Q2: What are the typical byproducts in 4-iodopyrazole synthesis? A2: Common byproducts include regioisomers (such as 5-iodopyrazoles), di- and tri-iodinated pyrazoles, and unreacted starting material.[3] The formation of these byproducts is highly dependent on the reaction conditions and the substitution pattern of the pyrazole.

Q3: How can I purify crude 4-iodopyrazole? A3: Standard purification techniques are effective:

  • Recrystallization : A highly effective method for obtaining pure crystalline 4-iodopyrazole.[4]

  • Column Chromatography : Silica gel chromatography is frequently used to separate the desired 4-iodo product from isomers, starting material, and other byproducts.[4]

  • Aqueous Wash : Washing the organic extract with a solution of sodium thiosulfate or sodium bisulfite can remove excess iodine from the reaction mixture.[2][4]

Q4: How can I selectively synthesize the 5-iodopyrazole isomer instead of the 4-iodo isomer? A4: The synthesis of 5-iodopyrazoles requires a different strategy from electrophilic aromatic substitution. The most effective method involves deprotonation of the C-5 position with a strong base, followed by quenching with an iodine source. A typical procedure involves treating the 1-aryl-3-CF₃-pyrazole with n-butyllithium (n-BuLi) at -78 °C to generate the lithium pyrazolide, which is then trapped with elemental iodine to exclusively yield the 5-iodo derivative.[5][7]

Data Presentation

Table 1: Comparison of Common Iodination Methods for Pyrazoles

MethodReagentsSolvent(s)TemperatureReaction TimeTypical Yield (%)Regioselectivity & Notes
Iodine/CAN I₂, Ceric Ammonium Nitrate (CAN)AcetonitrileRefluxOvernightGood to ExcellentHighly regioselective for the C4-position. Effective for various pyrazoles, including those with trifluoromethyl groups.[2][5]
Iodine/H₂O₂ I₂, Hydrogen Peroxide (H₂O₂)WaterRoom Temp.< 1 - 72 h63 - 100%A green and practical method using water as the solvent. The reaction generates water as the only byproduct.[2][8]
NIS/Acid N-Iodosuccinimide (NIS), Acid (e.g., H₂SO₄, TFA)Various (e.g., TFA/AcOH)Room Temp. to 80 °C< 16 hGoodEfficient for the iodination of deactivated pyrazoles when conducted in acidic media.[1][2]
Iodine Monochloride ICl, Li₂CO₃DichloromethaneRoom Temp.1 - 24 hUp to 95%Effective for 1-acyl-4-iodo-3,5-disubstituted pyrazoles. The base is crucial to neutralize HCl formed during the reaction.[2][6]
n-BuLi/Iodine n-Butyllithium (n-BuLi), I₂Tetrahydrofuran (THF)-78 °C to Room Temp.~4 h65 - 89%Exclusively provides C5-iodination. This method relies on deprotonation, not electrophilic substitution.[5][7]

Experimental Protocols

Protocol 1: C4-Iodination using Iodine and Ceric Ammonium Nitrate (I₂/CAN) This method is particularly effective for the regioselective C4-iodination of 1-aryl-3-trifluoromethyl-1H-pyrazoles.[2][5]

  • Materials : 1-Aryl-3-trifluoromethyl-1H-pyrazole derivative, Ceric Ammonium Nitrate (CAN), elemental Iodine (I₂), Acetonitrile (MeCN), Dichloromethane (DCM), Saturated aqueous Na₂S₂O₃.

  • Procedure :

    • Dissolve the 1-aryl-3-trifluoromethyl-1H-pyrazole (1.0 mmol) in acetonitrile (6 mL).

    • Add Ceric Ammonium Nitrate (1.1 equivalents, 603 mg) and elemental iodine (1.3 equivalents, 330 mg) to the solution.

    • Reflux the reaction mixture overnight. Monitor completion by TLC.

    • After cooling, remove the solvent under reduced pressure.

    • Dissolve the residue in DCM (15 mL) and wash with saturated aqueous Na₂S₂O₃ (5 mL) and then with water (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: "Green" C4-Iodination using Iodine and Hydrogen Peroxide (I₂/H₂O₂) This environmentally friendly protocol uses water as the solvent.[2][9]

  • Materials : Pyrazole derivative, Iodine (I₂), 30% Hydrogen Peroxide (H₂O₂), Water.

  • Procedure :

    • Suspend the pyrazole derivative (1.0 equivalent) in water.

    • Add iodine (0.5 equivalents) to the suspension.

    • Add 30% hydrogen peroxide (0.6 equivalents) dropwise to the stirred mixture at room temperature.

    • Continue stirring at room temperature for 1-4 hours or until the reaction is complete (monitor by TLC).

    • Upon completion, quench excess iodine by adding a 5% aqueous solution of sodium bisulfite.

    • The product can often be isolated by direct filtration and washing with water. If not a solid, extract with a suitable organic solvent.

Protocol 3: C5-Iodination using n-Butyllithium and Iodine (n-BuLi/I₂) This method provides exclusive regioselectivity for the C-5 position of 1-aryl-3-CF₃-pyrazoles.[2][5][7]

  • Materials : 1-Aryl-3-CF₃-1H-pyrazole derivative, n-Butyllithium (n-BuLi) in hexanes, Iodine (I₂), dry Tetrahydrofuran (THF), Saturated aqueous NH₄Cl, Dichloromethane (DCM).

  • Procedure :

    • Dissolve the 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol) in dry THF (5 mL) under an inert atmosphere (e.g., Argon).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add n-butyllithium (1.3 equivalents) dropwise with vigorous stirring.

    • After stirring for 10 minutes at -78 °C, add a solution of iodine (1.4 equivalents, 356 mg) in dry THF (3 mL).

    • Allow the reaction mixture to warm slowly to room temperature over 4 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with dichloromethane, wash the organic layer with saturated aqueous sodium thiosulfate and then with water.

    • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Visualizations

G cluster_workflow General Experimental Workflow for Iodopyrazole Synthesis Start Pyrazole Substrate Reaction Iodination Reaction (Add Iodinating Agent + Additive) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Product Purified Iodopyrazole Purification->Product

Caption: A generalized workflow for the synthesis of iodopyrazoles.

G cluster_troubleshooting Troubleshooting Logic for Low Reaction Yield cluster_incomplete Incomplete Reaction cluster_loss Workup Loss Start Low Yield Observed Check_Completion Is the reaction complete? (Monitor by TLC/HPLC) Start->Check_Completion Check_Workup Was there product loss during workup? Start->Check_Workup Sol_Time Increase reaction time and/or temperature. Check_Completion->Sol_Time No Sol_Reagent Use a more reactive iodinating agent. Check_Completion->Sol_Reagent No Sol_Stoich Verify reagent quality and stoichiometry. Check_Completion->Sol_Stoich No Sol_Purify Optimize extraction and purification steps. Check_Workup->Sol_Purify Yes

Caption: A troubleshooting flowchart for diagnosing low yield issues.

G cluster_regioselectivity Controlling Regioselectivity in Pyrazole Iodination Pyrazole Pyrazole Substrate Electrophilic Electrophilic Iodination (e.g., I₂/CAN, NIS) Pyrazole->Electrophilic Favored by electron-rich C4 Deprotonation Deprotonation-Iodination (e.g., n-BuLi, then I₂) Pyrazole->Deprotonation Favored by acidic C5-H C4_Iodo 4-Iodopyrazole C5_Iodo 5-Iodopyrazole Electrophilic->C4_Iodo Deprotonation->C5_Iodo

Caption: Key pathways for achieving C4 vs. C5 regioselectivity.

References

Preventing decomposition of 3-Iodo-1H-pyrazole during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Iodo-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound?

A1: The main challenges associated with this compound in chemical reactions are its propensity for decomposition and the occurrence of side reactions. The two most common issues are:

  • Dehalogenation: The loss of the iodine atom to form the parent 1H-pyrazole is a frequent side reaction, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] This is often promoted by the choice of base, the presence of a hydrogen source, and the catalyst system.[3]

  • N-H Acidity: The proton on the pyrazole nitrogen is acidic and can interfere with many reactions, especially those involving strong bases or organometallic reagents. This can lead to deprotonation and subsequent side reactions or catalyst inhibition.[4] Therefore, N-protection is often a necessary step before subjecting the molecule to further transformations.[5]

Q2: Is N-protection of this compound always necessary?

A2: While not universally required, N-protection is highly recommended for most cross-coupling reactions and reactions involving strong bases or organometallic reagents.[4][5] The unprotected N-H can lead to side reactions and lower yields.[4] The choice of protecting group is crucial and should be tailored to the specific reaction conditions.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability and purity of this compound, it is recommended to store it in a cool, dry place. For long-term storage, temperatures between 0-8°C are advisable. The compound should be protected from light and moisture.

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Issue 1: Low or No Conversion to the Desired Product

  • Potential Cause: Inactive catalyst.

    • Solution: Use a pre-activated Pd(0) catalyst or a modern precatalyst like a palladacycle (e.g., XPhos Pd G2) that readily forms the active species.[3][4] Ensure all solvents and reagents are thoroughly degassed to prevent catalyst oxidation.[3] The formation of palladium black can indicate catalyst decomposition.[6]

  • Potential Cause: Inappropriate base or solvent.

    • Solution: Screen different bases. For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[4][6] The solvent system is also critical; a mixture of an organic solvent like dioxane with water is often necessary to facilitate the dissolution of both the organic and inorganic reagents.[6][7]

  • Potential Cause: Low reaction temperature.

    • Solution: Gradually increase the reaction temperature. Microwave irradiation can be an effective method for rapid and uniform heating, often leading to reduced reaction times and improved yields.[3][6]

Issue 2: Significant Dehalogenation of this compound

  • Potential Cause: High reactivity of the C-I bond.

    • Solution: While the high reactivity of the C-I bond is advantageous for oxidative addition, it also makes the compound more susceptible to dehalogenation.[1][8] If dehalogenation is a persistent issue, consider using the analogous 3-bromo-1H-pyrazole, which is less reactive but also less prone to this side reaction.[1][2][9]

  • Potential Cause: Unprotected N-H group.

    • Solution: Protecting the pyrazole nitrogen with a suitable group, such as a Boc or an ethoxyethyl (EtOEt) group, can significantly suppress dehalogenation.[4]

  • Potential Cause: Choice of base.

    • Solution: Employing milder inorganic bases like K₃PO₄ or Cs₂CO₃ can be less likely to promote dehalogenation compared to stronger bases.[4]

Issue 3: Formation of Homo-coupled Byproducts

  • Potential Cause: Presence of oxygen.

    • Solution: Oxygen can promote the homo-coupling of boronic acids. It is crucial to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[3][4]

  • Potential Cause: Catalyst system.

    • Solution: Using a Pd(0) source or a precatalyst that rapidly generates the active species can minimize the presence of Pd(II), which can drive homo-coupling.[4]

Sonogashira Coupling Reactions

Issue 1: Low or No Product Formation

  • Potential Cause: Low reaction temperature.

    • Solution: While some Sonogashira couplings can proceed at room temperature, heating is often necessary, with temperatures of 80-100°C being common.[4]

  • Potential Cause: Volatility of the alkyne.

    • Solution: For low-boiling alkynes, such as trimethylsilylacetylene, it is essential to run the reaction in a sealed vessel to prevent the alkyne from boiling out of the reaction mixture.[4][10]

Issue 2: Formation of Glaser (Alkyne Homo-coupling) Byproducts

  • Potential Cause: Copper(I) co-catalyst and oxygen.

    • Solution: The copper(I) co-catalyst, in the presence of oxygen, can promote the oxidative homo-coupling of terminal alkynes.[4] To mitigate this, consider using a "copper-free" Sonogashira protocol.[4] Additionally, ensure all reagents and solvents are thoroughly degassed.[4]

Quantitative Data

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura and Sonogashira couplings involving iodopyrazoles. Note that yields are highly substrate-dependent and optimization is often necessary.

Table 1: Suzuki-Miyaura Coupling of Halogenated Pyrazoles

HalogenCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
IodoPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O90 (MW)0.1-0.275-95[11]
BromoPd(PPh₃)₄ (5)Na₂CO₃ (2.5)Dioxane/H₂O90670-90[12]
BromoXPhos Pd G2 (2)K₃PO₄ (2.0)Dioxane/H₂O1002480-95[13]

Table 2: Sonogashira Coupling of N-Protected this compound Derivatives

N-Protecting GroupYield (%)Reference
BocHH65[5][14]
EtOEtHH63[5][14]
EtOEtCHOH80[5][14]
EtOEtHBr64[5][14]
EtOEtCF₃H73[5][14]
MeHH82[5][14]

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

  • To a solution of this compound (1 equiv.) and triethylamine (1.5 equiv.) in dichloromethane, add di-tert-butyl dicarbonate (1.2 equiv.) at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Wash the dichloromethane solution with a saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-iodo-1H-pyrazole.[5]

Protocol 2: Suzuki-Miyaura Coupling of N-Protected this compound

Materials:

  • N-Protected this compound (e.g., N-Boc-3-iodo-1H-pyrazole)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a flame-dried reaction vessel, add the N-protected this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (2.0 equiv.).

  • Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst (e.g., 5 mol%) under a positive flow of inert gas.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[6]

Protocol 3: Sonogashira Coupling of N-Protected this compound

Materials:

  • N-Protected this compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine the N-protected this compound (1.0 equiv.), the palladium catalyst (2 mol%), and copper(I) iodide (4 mol%).

  • Add the solvent and the terminal alkyne (1.2 equiv.).

  • Add the base (e.g., triethylamine).

  • Stir the mixture at the desired temperature (room temperature to 80°C) and monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.[3]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Combine Reactants: - this compound (N-protected) - Coupling Partner - Base inert Establish Inert Atmosphere (Argon or Nitrogen) start->inert 1. solvent Add Degassed Solvent inert->solvent 2. catalyst Add Catalyst solvent->catalyst 3. react Heat and Stir (Monitor by TLC/LC-MS) catalyst->react 4. quench Cool and Quench react->quench 5. extract Extract with Organic Solvent quench->extract 6. dry Dry and Concentrate extract->dry 7. purify Purify (e.g., Column Chromatography) dry->purify 8. product Isolated Product purify->product 9.

Caption: A generalized experimental workflow for cross-coupling reactions.

troubleshooting_suzuki cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Yield in Suzuki Coupling? c1 Use Pre-activated Pd(0) or Modern Pre-catalyst start->c1 Inactive Catalyst? r1 Increase Temperature (Consider Microwave) start->r1 Sub-optimal Conditions? s1 Protect Pyrazole N-H start->s1 Dehalogenation? c2 Ensure Thorough Degassing c1->c2 r2 Screen Stronger Bases (K3PO4, Cs2CO3) r1->r2 s2 Use Milder Base s1->s2 s3 Consider 3-Bromo-pyrazole s2->s3

Caption: Troubleshooting guide for Suzuki-Miyaura coupling reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Iodo-1H-pyrazole and 3-Bromo-1H-pyrazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the pyrazole ring, particularly at the 3-position, through transition metal-catalyzed cross-coupling reactions is a cornerstone of modern drug discovery, enabling the synthesis of diverse compound libraries for biological screening. The choice of the halide at the 3-position—most commonly iodine or bromine—is a critical parameter that significantly influences reaction outcomes. This guide provides an objective comparison of the reactivity of 3-iodo-1H-pyrazole and 3-bromo-1H-pyrazole in three key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The information is supported by experimental data to inform the strategic selection of starting materials for synthetic campaigns.

General Reactivity Principles

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energies follow the trend C-Br > C-I. Consequently, the C-I bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. This generally translates to a higher reactivity for iodo-substituted pyrazoles compared to their bromo counterparts, often allowing for milder reaction conditions and shorter reaction times. However, as the following sections will detail, this enhanced reactivity can also lead to a greater propensity for side reactions, such as dehalogenation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. When comparing this compound and 3-bromo-1H-pyrazole in this reaction, a nuanced picture emerges. While the C-I bond's lability suggests higher reactivity for the iodo-derivative, this can be a double-edged sword.

Comparative Data for Suzuki-Miyaura Coupling

HalopyrazoleCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Observations
3-Bromo-1H-pyrazoleP1 (XPhos-derived precatalyst)K₃PO₄Dioxane/H₂O1002461-86Good to very good yields are achievable, though higher catalyst loading and longer reaction times may be necessary compared to other substrates.[1]
This compoundNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedLower yieldsProne to dehalogenation, which can lead to lower yields of the desired coupled product compared to bromo- and chloro-pyrazoles.[2]
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneXPhosPdG2/XPhosK₂CO₃Dioxane1350.67 (MW)67-89Microwave irradiation can significantly improve yields and reduce reaction times.[3]
3-Iodo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot reportedThe bromo-derivative was selected for optimization, suggesting potential issues with the iodo-analog.[3]

Discussion

For Suzuki-Miyaura couplings, 3-bromo-1H-pyrazole often provides a better balance of reactivity and stability.[2] The higher reactivity of this compound can lead to increased rates of side reactions, most notably dehalogenation (hydrodehalogenation), where the iodine is replaced by a hydrogen atom. This side reaction consumes the starting material and can complicate purification, ultimately leading to lower isolated yields of the desired product. Therefore, while this compound may react under milder conditions, 3-bromo-1H-pyrazole is often the more robust and reliable coupling partner for achieving high yields in Suzuki-Miyaura reactions.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Halopyrazole, Boronic Acid, Base, and Catalyst/Ligand in a Schlenk tube evac Evacuate and backfill with inert gas (e.g., Argon) start->evac solv Add degassed solvent evac->solv heat Heat to desired temperature with stirring solv->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Dilute with organic solvent and wash with brine cool->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify product Isolated Coupled Product purify->product

General workflow for a Suzuki-Miyaura cross-coupling experiment.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, linking the pyrazole core to a terminal alkyne. In this reaction, the higher reactivity of the C-I bond is a distinct advantage, leading to a clear preference for this compound.

Comparative Data for Sonogashira Coupling

HalopyrazoleCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Observations
Substituted 3-Iodo-1H-pyrazolesPdCl₂(PPh₃)₂ / CuIEt₃NTHFRTNot specified63-87Reactions proceed smoothly under standard Sonogashira conditions to give high yields.[4][5]
Analogous BromopyrazolesVarious Sonogashira conditionsNot specifiedNot specifiedNot specifiedNot specified0Did not react with phenylacetylene under various Sonogashira cross-coupling conditions.[5]

Discussion

The experimental evidence strongly indicates that this compound is the superior substrate for Sonogashira couplings. In direct comparative studies, a range of substituted 3-iodo-1H-pyrazoles underwent successful coupling with phenylacetylene in high yields.[4][5] Conversely, the analogous bromopyrazoles were found to be unreactive under a variety of standard Sonogashira conditions.[5] This pronounced difference in reactivity makes this compound the clear choice for the synthesis of 3-alkynylpyrazoles via the Sonogashira reaction.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_halide R-Pd(II)(X)L₂ pd0->pd2_halide Oxidative Addition (R-X) pd2_alkyne R-Pd(II)(C≡CR')L₂ pd2_halide->pd2_alkyne Transmetalation (from Cu-acetylide) pd2_alkyne->pd0 product R-C≡CR' pd2_alkyne->product Reductive Elimination alkyne H-C≡CR' cu_acetylide Cu-C≡CR' alkyne->cu_acetylide Base cuI CuI cu_acetylide->cuI Transmetalation to Pd

Catalytic cycle of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice between this compound and 3-bromo-1H-pyrazole for this reaction is highly dependent on the catalyst system employed (palladium vs. copper) and the nature of the amine coupling partner.

Comparative Data for Buchwald-Hartwig Amination

HalopyrazoleCatalyst SystemAmine TypeYield (%)Observations
4-Bromo-1-tritylpyrazolePd(dba)₂ / tBuDavePhosAmines lacking β-hydrogensGoodMore effective than the iodo- or chloro-analogs for this class of amines.[6]
4-Bromo-1-tritylpyrazolePd(dba)₂ / tBuDavePhosAmines with β-hydrogensLowProne to β-hydride elimination, leading to low yields.[6]
4-Iodo-1-tritylpyrazoleCuI-mediatedAlkylamines with β-hydrogensEffectiveFavorable for alkylamines possessing β-hydrogens, where the palladium-catalyzed reaction is less effective.[6][7]
4-Iodo-1-tritylpyrazoleCuI-mediatedAromatic/bulky aminesNot suitableLess effective for aromatic and bulky amines lacking β-hydrogens.[7]

Discussion

The data reveals a complementary relationship between the two halopyrazoles in Buchwald-Hartwig amination. For palladium-catalyzed aminations, particularly with amines that lack β-hydrogens (e.g., aryl amines, certain bulky alkylamines), 3-bromo-1H-pyrazole is often the more effective substrate.[6] However, when coupling with alkylamines that possess β-hydrogens, the palladium-catalyzed reaction with the bromo-derivative can be low-yielding due to a competing β-hydride elimination pathway. In these cases, a switch to a copper(I)-catalyzed system with this compound is often advantageous and provides the desired N-alkylated pyrazole in good yields.[6][7]

Buchwald_Decision cluster_yes Yes cluster_no No start Select Amine Coupling Partner decision Does the amine have β-hydrogens? start->decision path_yes Use this compound with a Cu(I) catalyst system decision->path_yes Yes path_no Use 3-Bromo-1H-pyrazole with a Pd(0) catalyst system decision->path_no No

Decision pathway for selecting the optimal 3-halopyrazole in Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromo-1H-pyrazole [1]

  • Materials: 3-Bromo-1H-pyrazole (1.0 mmol), arylboronic acid (2.0 mmol), P1 (XPhos-derived precatalyst, 6-7 mol%), potassium phosphate (K₃PO₄, 2.0 mmol), 1,4-dioxane (4 mL), water (1 mL).

  • Procedure:

    • To a Schlenk tube, add 3-bromo-1H-pyrazole, the arylboronic acid, P1 precatalyst, and K₃PO₄.

    • Evacuate and backfill the tube with argon (repeat three times).

    • Add degassed 1,4-dioxane and water to the tube.

    • Seal the tube and heat the reaction mixture at 100 °C for 24 hours with vigorous stirring.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1H-pyrazole.

Protocol 2: General Procedure for Sonogashira Coupling of this compound [4]

  • Materials: N-protected this compound (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), triethylamine (2.5 mmol), dry THF (2 mL).

  • Procedure:

    • To a solution of the N-protected this compound in dry THF, add PdCl₂(PPh₃)₂ and triethylamine.

    • Flush the reaction mixture with argon.

    • Add the terminal alkyne dropwise, followed by the addition of CuI.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of N-H Pyrazoles [8]

  • Materials: 3-Bromo-1H-pyrazole (1.0 mmol), amine (1.2 mmol), tBuBrettPhos-based precatalyst (1-2 mol%), LHMDS (2.2 mmol), and a suitable solvent (e.g., toluene or dioxane).

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere, combine the 3-bromo-1H-pyrazole, the palladium precatalyst, and the amine.

    • Add the solvent, followed by the slow addition of the LHMDS solution.

    • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Conclusion

The selection of this compound versus 3-bromo-1H-pyrazole as a starting material for cross-coupling reactions is not a one-size-fits-all decision. For Sonogashira couplings, the enhanced reactivity of This compound makes it the unequivocally superior choice. In contrast, for Suzuki-Miyaura reactions, 3-bromo-1H-pyrazole often proves more reliable, providing higher yields by minimizing dehalogenation side reactions. For Buchwald-Hartwig aminations, the optimal choice is dictated by the specific combination of the amine coupling partner and the catalyst system, with 3-bromo-1H-pyrazole being favored for palladium-catalyzed reactions with amines lacking β-hydrogens, and This compound being preferred for copper-catalyzed reactions with alkylamines possessing β-hydrogens. A thorough understanding of these reactivity profiles allows for a more strategic and efficient approach to the synthesis of novel pyrazole-based compounds.

References

Spectroscopic Analysis for the Characterization of 3-Iodo-1H-pyrazole Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis and characterization of halogenated heterocyclic compounds, such as 3-Iodo-1H-pyrazole, are pivotal in the fields of medicinal chemistry and materials science. This versatile building block is instrumental in the development of novel therapeutics, including anti-inflammatory and anti-cancer agents, as well as in the creation of advanced agrochemicals.[1] Accurate structural elucidation of this compound and its derivatives is paramount for understanding their reactivity, biological activity, and for ensuring the purity and consistency of synthesized products. This guide provides a comparative overview of the key spectroscopic techniques employed for the characterization of this compound, supported by experimental data and detailed protocols.

Comparative Spectroscopic Data

The primary methods for the characterization of this compound and its derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for the unambiguous structural determination of organic molecules in solution.[2][3] For this compound, ¹H and ¹³C NMR provide precise information about the electronic environment of the hydrogen and carbon atoms, respectively, within the pyrazole ring.

Table 1: ¹H NMR Spectroscopic Data for this compound and Derivatives

CompoundSolventChemical Shift (δ, ppm) and MultiplicityAssignmentReference
This compoundDMSO-d₆6.53 (d, J = 2.8 Hz, 1H), 7.80 (d, J = 0.9 Hz, 1H), 8.26 (d, J = 3.6 Hz, 1H)Ar-H[4]
tert-Butyl this compound-1-carboxylateDMSO-d₆1.58 (s, 9H), 6.53 (dd, J = 2.8, 1.6 Hz, 1H), 7.80 (d, J = 0.9 Hz, 1H), 8.26 (d, J = 3.6 Hz, 1H)C(CH₃)₃, Ar-H[4]
3-Iodo-1-(1-ethoxyethyl)-1H-pyrazoleDMSO-d₆1.03 (t, J = 7.0 Hz, 3H), 1.56 (d, J = 6.0 Hz, 3H), 3.17 (tt, J = 9.6, 5.4 Hz, 1H), 3.36-3.45 (m, 1H), 5.54 (q, J = 6.0 Hz, 1H), 6.53 (d, J = 2.4 Hz, 1H), 7.84 (d, J = 2.4 Hz, 1H)CH₂CH₃, CHCH₃, CH₂CH₃, NCH, Ar-H[4]
3-MethylpyrazoleCDCl₃~2.3 (s), ~6.1 (d, J = ~2.2 Hz), ~7.4 (d, J = ~2.2 Hz), ~12.3 (br s)CH₃, H4, H5, NH[3]

Table 2: ¹³C NMR Spectroscopic Data for this compound and Derivatives

CompoundSolventChemical Shift (δ, ppm)AssignmentReference
This compoundDMSO-d₆Not explicitly provided in the search results.-
tert-Butyl this compound-1-carboxylateDMSO-d₆27.9, 85.2, 109.5, 131.7, 144.4, 147.6C(CH₃)₃, C-O, Ar-C, Ar-C, Ar-C, C=O[4]
3-Iodo-1-(1-ethoxyethyl)-1H-pyrazoleDMSO-d₆15.2, 21.7, 63.3, 86.4, 106.2, 128.3, 139.1CH₂CH₃, CHCH₃, CH₂CH₃, NCH, Ar-C, Ar-C, Ar-C[4]
3-MethylpyrazoleCDCl₃~13, ~105, ~134, ~148CH₃, C4, C5, C3[3]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For pyrazole derivatives, characteristic bands for N-H, C-H, C=N, and C=C stretching vibrations can be observed.[5][6]

Table 3: Key IR Absorption Bands for Pyrazole Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
N-HStretching3500-3300 (broad)[7]
C-H (aromatic)Stretching3100-3000[6]
C=NStretching1650-1550[8]
C=CStretching1600-1475[8]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For halogenated compounds like this compound, the isotopic pattern of iodine (¹²⁷I is the only stable isotope) is straightforward, but the presence of other halogens like chlorine or bromine would lead to characteristic M+2 peaks.[9][10][11]

Table 4: Mass Spectrometry Data for this compound Derivatives

CompoundIonization Methodm/z (Relative Intensity %)Key FragmentsReference
tert-Butyl this compound-1-carboxylateMS168 (4), 109 (19), 95 (7), 57 (100)[M-Boc-I+H]⁺, [M-Boc-I-HCN]⁺, [C₄H₉]⁺[4]
3-Iodo-1-(1-ethoxyethyl)-1H-pyrazoleMS266 (7), 222 (41), 207 (14), 193 (11), 95 (26), 73 (56), 45 (100)[M]⁺, [M-C₂H₅O]⁺, [M-C₂H₅OH]⁺, [C₃H₃IN₂]⁺, [C₅H₉O]⁺, [C₂H₅O]⁺[4]
4-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazoleHRMS (ES)[M+Na]⁺ 366.8916-[4]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the this compound product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation : The spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.[4][12]

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR : Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shifts using the internal standard. For ¹H NMR, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Solid Samples : Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

    • Liquid Samples : A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

  • Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition : Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction : The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization : Choose an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique often used for more polar and thermally labile molecules, which typically shows the molecular ion peak with minimal fragmentation.[4]

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis : Analyze the resulting mass spectrum to determine the molecular weight from the molecular ion peak ([M]⁺ or [M+H]⁺). The fragmentation pattern can be used to deduce the structure of the molecule. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.[4]

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic characterization process for this compound products.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Product Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (EI, ESI) Purification->MS Structure Structural Elucidation and Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MS->Purity

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

G cluster_main Characterization Logic cluster_primary Primary Techniques cluster_secondary Complementary Technique Start Synthesized Product NMR NMR (¹H, ¹³C) - Connectivity - Chemical Environment Start->NMR Primary structural information MS Mass Spec. - Molecular Weight - Formula (HRMS) Start->MS Molecular weight confirmation IR IR Spec. - Functional Groups NMR->IR Functional group validation Conclusion Confirmed Structure of This compound Derivative NMR->Conclusion MS->NMR Confirm proposed fragments MS->Conclusion IR->Conclusion

Caption: Logical relationship of spectroscopic methods for this compound characterization.

References

A Comparative Guide to the Synthesis of Substituted Pyrazoles: Alternative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The demand for efficient, scalable, and environmentally benign methods for the synthesis of substituted pyrazoles has driven the development of several innovative alternatives to traditional condensation reactions. This guide provides an objective comparison of key alternative methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific needs.

At a Glance: Comparison of Alternative Pyrazole Synthesis Methods

MethodKey AdvantagesTypical Reaction TimeTypical YieldsKey Considerations
Multicomponent Reactions (MCRs) High atom and step economy, operational simplicity, rapid generation of molecular diversity.[1]Minutes to a few hours40-97%[1]Optimization of reaction conditions can be complex; regioselectivity can be a challenge.
Microwave-Assisted Synthesis Significant reduction in reaction times, improved yields, enhanced reaction rates.[2][3]Minutes[2][3]78-98%[1][4]Requires specialized microwave reactor; potential for pressure build-up.
Ultrasound-Assisted Synthesis Milder reaction conditions, shorter reaction times compared to conventional heating, improved yields.[1][3]30-90 minutes[5]80-97%[1]Requires an ultrasonic bath or probe; efficiency can be dependent on the specific setup.
Flow Chemistry Enhanced safety for hazardous reactions, precise control over reaction parameters, improved scalability and reproducibility.[6]Minutes51-90%[7]Requires specialized flow chemistry equipment; initial setup can be complex.
Green Synthesis Approaches Use of environmentally benign solvents (e.g., water), recyclable catalysts, and energy-efficient conditions.[8]Varies widelyGenerally good to excellentCatalyst selection and recovery are key aspects.

In-Depth Analysis of Synthetic Methodologies

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, have emerged as a powerful tool for the synthesis of highly substituted pyrazoles.[1] These reactions offer significant advantages in terms of efficiency and molecular diversity.

A notable example is the four-component synthesis of pyrano[2,3-c]pyrazoles, which has demonstrated high yields under ultrasound irradiation.[1] Another approach involves a five-component reaction catalyzed by montmorillonite K10, proceeding in high yields under solvent-free conditions.[1]

Logical Relationship of MCR Advantages:

MCR_Advantages MCR Multicomponent Reactions AtomEconomy High Atom Economy MCR->AtomEconomy leads to StepEconomy High Step Economy MCR->StepEconomy leads to Diversity Molecular Diversity MCR->Diversity enables Efficiency Overall Efficiency AtomEconomy->Efficiency StepEconomy->Efficiency Diversity->Efficiency

Caption: Advantages of Multicomponent Reactions for Pyrazole Synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized pyrazole synthesis by dramatically reducing reaction times from hours to minutes while often improving yields.[2][3] This technique utilizes the efficient heating of polar solvents and reactants by microwave energy to accelerate chemical transformations.

For instance, the synthesis of pyrazoles via a three-component reaction of a 1,3-dione, N,N-dimethylformamide dimethyl acetal, and a hydrazine derivative can be achieved in 9-10 minutes with yields of 78-90% under microwave irradiation.[1] Similarly, dihydro-pyrazole hybrids have been synthesized from dibenzalacetones in 15-70 minutes.[2]

Experimental Workflow for Microwave-Assisted Pyrazole Synthesis:

Microwave_Workflow Start Combine Reactants (e.g., 1,3-dicarbonyl, hydrazine) and Solvent in a Microwave Vial Seal Seal the Vial Start->Seal Irradiate Place in Microwave Reactor and Irradiate at a Set Temperature and Time (e.g., 120°C, 10 min) Seal->Irradiate Cool Cool the Reaction Mixture Irradiate->Cool Workup Product Isolation and Purification (e.g., precipitation, filtration, recrystallization) Cool->Workup End Characterize Substituted Pyrazole Workup->End

Caption: A typical workflow for microwave-assisted pyrazole synthesis.

Ultrasound-Assisted Synthesis

The use of ultrasound irradiation provides an effective and milder alternative to conventional heating for the synthesis of pyrazoles.[1][3] Sonication enhances chemical reactivity through acoustic cavitation, leading to shorter reaction times and improved yields.

The synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenylhydrazine can be achieved in 75-90 minutes at 60°C with high yields under ultrasound irradiation.[5] Multicomponent reactions for the synthesis of pyrano[2,3-c]pyrazoles have also been successfully performed using ultrasound, affording products in high yields within 55-65 minutes.[1]

Flow Chemistry

Flow chemistry offers a safe, scalable, and highly reproducible approach to pyrazole synthesis.[6] By performing reactions in a continuous-flow reactor, precise control over parameters such as temperature, pressure, and reaction time can be achieved, leading to improved yields and purity. This method is particularly advantageous for handling hazardous intermediates in a safer manner.

A two-step continuous flow process for converting anilines to pyrazoles has been developed, providing yields of 51-76%. Another flow-based approach for the synthesis of 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine monohydrate has demonstrated very good yields of 84-90%.[7]

Comparison of Batch vs. Flow Chemistry for Pyrazole Synthesis:

Batch_vs_Flow cluster_batch Batch Chemistry cluster_flow Flow Chemistry Batch Reactants mixed in a flask Heating Conventional Heating Batch->Heating Comparison vs. Workup_B Workup Heating->Workup_B Flow Reactants pumped through a reactor Mixing Continuous Mixing & Heating Flow->Mixing Workup_F In-line Purification (optional) Mixing->Workup_F

Caption: Conceptual comparison of batch versus flow chemistry setups.

Experimental Protocols

Knorr Pyrazole Synthesis (Conventional Reflux)

This protocol describes the synthesis of a pyrazolone from a β-ketoester and a hydrazine derivative under conventional heating.

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, add water (10 mL) to the hot reaction mixture with stirring.

  • Turn off the heat and allow the mixture to cool slowly to facilitate precipitation.

  • Collect the solid product by filtration, wash with a small amount of water, and air dry.

Microwave-Assisted Synthesis of Dihydro-Pyrazole Hybrids

This protocol outlines the synthesis of dihydro-pyrazoles from dibenzalacetones and hydrazines using microwave irradiation.[2]

Materials:

  • Substituted dibenzalacetone (1 mmol)

  • Substituted hydrazine (1.2 mmol)

  • Ethanol

  • Sodium hydroxide

Procedure:

  • In a microwave-safe reaction vessel, dissolve the substituted dibenzalacetone (1 mmol) and the substituted hydrazine (1.2 mmol) in ethanol.

  • Add a catalytic amount of sodium hydroxide.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 100 W and 75°C for 15-70 minutes.

  • After cooling, the product can be isolated by filtration and purified by recrystallization.

Ultrasound-Assisted Synthesis of 1,5-Disubstituted Pyrazoles

This protocol details the synthesis of 1,5-disubstituted pyrazoles under ultrasonic irradiation.[5]

Materials:

  • α,β-Unsaturated cyanoester (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Sodium ethoxide (as a base)

  • Cu(I) catalyst (10 mol%)

  • Ethanol

Procedure:

  • In a reaction flask, dissolve the α,β-unsaturated cyanoester (1 mmol) and phenylhydrazine (1 mmol) in ethanol.

  • Add sodium ethoxide and the Cu(I) catalyst.

  • Place the flask in an ultrasonic bath and irradiate at 60°C for 75-90 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, the product can be isolated by pouring the reaction mixture into ice water, followed by filtration and recrystallization.

Conclusion

The choice of synthetic method for substituted pyrazoles depends on various factors, including the desired substitution pattern, scalability, available equipment, and green chemistry considerations. Multicomponent reactions offer a rapid route to complex molecules. Microwave and ultrasound-assisted methods provide significant rate enhancements and often lead to higher yields. For large-scale and safer synthesis, particularly with hazardous reagents, flow chemistry presents a superior alternative. By understanding the advantages and limitations of each approach, researchers can make informed decisions to efficiently synthesize the pyrazole derivatives required for their drug discovery and development endeavors.

References

A Comparative Analysis of the Biological Activities of Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The regiochemical arrangement of substituents on the pyrazole ring can significantly influence these activities, making a comparative understanding of its regioisomers crucial for rational drug design. This guide provides an objective comparison of the biological performance of pyrazole regioisomers, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways and experimental workflows.

Comparative Analysis of Biological Activity

The differential biological activities of pyrazole regioisomers are often attributed to their distinct electronic and steric properties, which influence their binding affinity to biological targets. The following tables summarize the quantitative data from studies that have compared the biological activities of pyrazole regioisomers.

Anticancer Activity

The antiproliferative effects of pyrazole derivatives are a significant area of research. The positioning of substituents on the pyrazole ring can dramatically alter their cytotoxicity against cancer cell lines.

Table 1: Comparative Anticancer Activity of Pyrazole Regioisomers

Compound IDRegioisomerCancer Cell LineIC50 (µM)Reference
1a 1,3,5-TrisubstitutedMCF-7 (Breast)5.8[1]
1b 1,3,5-TrisubstitutedA549 (Lung)8.0[1]
1c 1,3,5-TrisubstitutedHeLa (Cervical)9.8[1]
2a 1,3,4-TrisubstitutedPC3 (Prostate)4.09 - 16.82[2]
2b 1,3,4-TrisubstitutedA549 (Lung)4.09 - 16.82[2]
2c 1,3,4-TrisubstitutedHL60 (Leukemia)4.09 - 16.82[2]

Note: Direct comparative studies of regioisomers against the same cell lines are limited in the reviewed literature. The data presented here is from different studies and is intended to provide a general overview of the potency of different substitution patterns.

Antimicrobial Activity

Pyrazole derivatives have shown considerable promise as antimicrobial agents. The minimum inhibitory concentration (MIC) is a key parameter for comparing the efficacy of these compounds against various microbial strains.

Table 2: Comparative Antimicrobial Activity of Pyrazole Regioisomers

Compound IDRegioisomerMicrobial StrainMIC (µg/mL)Reference
3a N-substitutedE. coli0.25[3]
3b N-substitutedS. epidermidis0.25[3]
4a N-substitutedAspergillus niger1[3]
4b N-substitutedMicrosporum audouinii0.5[3]
5 N-substitutedS. aureus (MRSA)>20[4]
6 N-substitutedE. faecalis3.12[4]
Enzyme Inhibitory Activity

The ability of pyrazole derivatives to inhibit specific enzymes is a key mechanism of their therapeutic action. For instance, their role as kinase inhibitors is well-documented in cancer therapy.

Table 3: Comparative Enzyme Inhibitory Activity of Pyrazole Regioisomers

Compound IDRegioisomerTarget EnzymeIC50 (nM)Reference
7 N-substitutedJNK37[5]
Staurosporine (Reference)JNK350[5]
8 Pyrazolo[3,4-g]isoquinolineHaspin57[6]
9 Pyrazolo[3,4-g]isoquinolineDYRK1A>1000[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The pyrazole derivatives are dissolved in DMSO and then diluted with the culture medium to various concentrations. The cells are then treated with these solutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the pyrazole derivatives.

  • Preparation of Inoculum: A standardized microbial suspension (0.5 McFarland standard) is prepared from a fresh culture.

  • Serial Dilution: The pyrazole compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Kinase Inhibition Assay

This assay measures the ability of the pyrazole derivatives to inhibit the activity of a specific kinase.

  • Reaction Setup: The kinase, a specific peptide substrate, and ATP are combined in a reaction buffer in a 96-well plate.

  • Inhibitor Addition: The pyrazole derivatives are added to the wells at various concentrations.

  • Incubation: The reaction is incubated at a specific temperature for a set period to allow for phosphorylation of the substrate.

  • Detection: A detection reagent is added that quantifies the amount of ADP produced (indicating kinase activity). This is often a luminescence-based assay where the signal is inversely proportional to the kinase activity.

  • Data Analysis: The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.

Visualizations

The following diagrams, generated using Graphviz, illustrate key experimental workflows and biological pathways relevant to the study of pyrazole regioisomers.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Microbial Culture (0.5 McFarland) start->culture compounds Prepare Pyrazole Regioisomer Dilutions start->compounds plate Inoculate 96-well plate with bacteria and compounds culture->plate compounds->plate incubation Incubate (37°C, 18-24h) plate->incubation read Read plate for visible growth incubation->read mic Determine MIC read->mic end End mic->end

Antimicrobial Susceptibility Testing Workflow

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, Myc) erk->transcription akt Akt pi3k->akt akt->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression pyrazole Pyrazole Inhibitor pyrazole->raf pyrazole->pi3k

Kinase Signaling Pathway Inhibition by Pyrazoles

References

A Comparative Guide to the Advantages of 3-Iodo-1H-pyrazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged heterocyclic motif, central to the structure of numerous pharmaceuticals and functional materials. The strategic functionalization of the pyrazole ring via transition metal-catalyzed cross-coupling reactions is a cornerstone of modern medicinal chemistry, enabling the synthesis of diverse compound libraries for drug discovery. This guide provides an objective comparison of 3-iodo-1H-pyrazole's performance against other halogenated pyrazoles in key cross-coupling reactions, supported by experimental data to inform the strategic selection of starting materials.

Reactivity Overview: The Halogen Advantage

In palladium-catalyzed cross-coupling reactions, the reactivity of halopyrazoles is primarily governed by the strength of the carbon-halogen (C-X) bond, which follows the trend C-I < C-Br < C-Cl.[1] This weaker C-I bond means that this compound generally undergoes oxidative addition to the palladium catalyst more readily than its bromo and chloro counterparts. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and broader substrate scope.

However, this high reactivity can also be a double-edged sword. In some cases, particularly in Suzuki-Miyaura coupling, the increased reactivity of the C-I bond can lead to a higher propensity for side reactions, such as dehalogenation, where the iodine is replaced by a hydrogen atom.[2]

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a comparative analysis of this compound against 3-bromo- and 3-chloro-1H-pyrazoles in four widely utilized palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds between an organohalide and a boronic acid or ester. While 3-iodopyrazoles are highly reactive, they can be prone to dehalogenation, which can lower the yield of the desired coupled product.[2][3] For this reason, 3-bromopyrazoles often provide a better balance of reactivity and stability, sometimes leading to higher isolated yields.[3] Chloro-derivatives are the least reactive and require more specialized, highly active catalyst systems.[1]

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Halogen at C3Relative ReactivityTypical Catalyst/LigandTypical BaseYield Range (%)Key Advantages & Disadvantages
Iodo HighestPd(OAc)₂, SPhosK₂CO₃70-90%Most reactive, allows for milder conditions. Prone to dehalogenation side reactions.[1][2]
Bromo HighXPhos Pd G2K₃PO₄80-95%Good balance of reactivity and stability; often higher yielding due to less dehalogenation.[1][3]
Chloro ModeratePd(OAc)₂, SPhosK₃PO₄60-85%More stable and cost-effective, but requires highly active catalysts with bulky, electron-rich ligands.[1]

Note: Yields are representative and can vary based on specific coupling partners and reaction conditions. Data is extrapolated from trends observed with 4-halopyrazoles and general reactivity principles.

Sonogashira Coupling

The Sonogashira coupling forges a C-C bond between a terminal alkyne and an aryl or vinyl halide. In this reaction, the superior reactivity of the C-I bond is a distinct advantage. Studies have shown that while N-protected 3-iodo-1H-pyrazoles undergo Sonogashira coupling in high yields, the analogous 3-bromopyrazoles fail to react under similar conditions.[4] This makes this compound the substrate of choice for introducing alkynyl moieties.

Table 2: Comparative Performance in Sonogashira Coupling

Halogen at C3Relative ReactivityTypical Catalyst SystemTypical BaseYield Range (%)Key Advantages & Disadvantages
Iodo HighestPdCl₂(PPh₃)₂, CuIEt₃N63-87%[5]Highly reactive, provides excellent yields under standard conditions. The clear substrate of choice.[4]
Bromo Very LowPdCl₂(PPh₃)₂, CuIEt₃NNo Reaction[4]Generally unreactive under standard Sonogashira conditions.
Chloro NegligiblePd₂(dba)₃, XPhos, CuICs₂CO₃< 30%Challenging substrate requiring specialized, highly active catalysts.[1]
Heck Reaction

The Heck reaction is a powerful method for the alkenylation of aryl halides. The available data indicates that iodopyrazoles are generally more effective substrates for this transformation than their bromo counterparts, allowing for higher yields under milder conditions.[2] Bromopyrazoles may require higher temperatures, longer reaction times, or more sophisticated catalyst systems to achieve comparable results.[2]

Table 3: Comparative Performance in Heck Reaction

Halogen at C3Relative ReactivityTypical Catalyst/LigandTypical BaseYield Range (%)Key Advantages & Disadvantages
Iodo HigherPd(OAc)₂ / P(OEt)₃Et₃N80-95%[6]Proceeds efficiently under standard Heck conditions.
Bromo LowerPd(OAc)₂ / LigandK₂CO₃30-70%May require higher temperatures, longer reaction times, or more advanced catalyst systems.[2]
Chloro LowestPd₂(dba)₃ / Buchwald-type ligandCs₂CO₃LowGenerally poor substrates for the Heck reaction.

Note: Yields are representative and based on data for 4-halopyrazoles, which is expected to show a similar trend for 3-halo isomers.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The choice between iodo- and bromopyrazoles is more nuanced and depends heavily on the specific catalytic system (palladium vs. copper) and the nature of the amine coupling partner.[7] For palladium-catalyzed aminations with amines lacking β-hydrogens, 4-bromopyrazole has been shown to be more effective.[8] Conversely, for copper-catalyzed aminations with alkylamines that possess β-hydrogens, 4-iodopyrazole provides superior results.[8]

Table 4: Comparative Performance in Buchwald-Hartwig Amination

Halogen at C3Catalyst SystemAmine TypeRelative ReactivityYield Range (%)Key Advantages
Iodo CuI Alkylamines with β-hydrogensHighest60-90%Preferred substrate for copper-catalyzed C-N coupling.[8]
Bromo Pd(dba)₂ / tBuDavePhosAmines lacking β-hydrogensHighest60-90%Most effective substrate for this specific palladium-catalyzed amination.[8]
Iodo Pd(dba)₂ / tBuDavePhosAmines lacking β-hydrogensLowerLowLess effective than the bromo derivative with this palladium catalyst system.[8]
Chloro Pd(dba)₂ / tBuDavePhosVariousModerateModerateShows moderate reactivity, less than the bromo derivative.[8]

Note: Data is for 4-halopyrazoles, but the principles guide the choice for 3-substituted analogs.

Experimental Protocols

The following are representative experimental protocols for the cross-coupling of this compound derivatives. Note: These are general procedures and may require optimization for specific substrates and coupling partners. It is often necessary to protect the pyrazole N-H prior to coupling.

Protocol 1: Suzuki-Miyaura Coupling

This procedure is adapted from a general protocol for the Suzuki coupling of 3-iodo-1H-indazole derivatives.[9]

  • Reaction Setup: To a reaction vessel, add the N-protected this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2-3 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a 4:1 mixture of 1,4-dioxane and water.

  • Inert Atmosphere: Degas the reaction mixture by bubbling with argon or nitrogen for 15-30 minutes.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ (2 mol%) with a suitable ligand like SPhos (4 mol%), under an inert atmosphere.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol is based on the successful coupling of N-protected 3-iodo-1H-pyrazoles.[10][11]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the N-protected this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent such as triethylamine or a mixture of DMF and triethylamine.

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (2-5 mol%) and CuI (5-10 mol%) to the solution.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like dichloromethane, wash with aqueous ammonium chloride solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 3: Heck Reaction

This protocol is a representative procedure for the Heck coupling of an iodo-heterocycle.[12]

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the N-protected this compound (1.0 equiv.), Palladium(II) Acetate (Pd(OAc)₂, 5 mol%), a suitable ligand such as tri(o-tolyl)phosphine (10 mol%) or P(OEt)₃, and a base like sodium carbonate (Na₂CO₃, 2.0 equiv.) or triethylamine (Et₃N).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Add an anhydrous solvent such as DMF or acetonitrile, followed by the alkene (1.5 equiv.) via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 4: Buchwald-Hartwig Amination (Copper-Catalyzed)

This protocol is suitable for coupling 3-iodopyrazoles with alkylamines containing β-hydrogens.[13]

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the N-protected this compound (1.0 equiv.), Copper(I) iodide (CuI, 20 mol%), and potassium tert-butoxide (KOtBu, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with inert gas three times.

  • Reagent Addition: Add anhydrous DMF, the amine (1.5-2.0 equiv.), and a ligand such as 2-isobutyrylcyclohexanone (40 mol%) via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100-120 °C with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Filter the mixture through a pad of Celite to remove insoluble copper salts. Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography on silica gel to yield the pure 4-aminopyrazole product.

Mandatory Visualizations

The following diagrams illustrate the general workflows and catalytic cycles involved in these essential cross-coupling reactions.

G cluster_workflow General Cross-Coupling Workflow start Start setup Combine Halopyrazole, Coupling Partner, Base, & Solvent start->setup inert Establish Inert Atmosphere (Ar or N₂) setup->inert catalyst Add Pd Catalyst & Ligand inert->catalyst react Heat & Stir (Monitor by TLC/LC-MS) catalyst->react workup Aqueous Work-up & Extraction react->workup purify Purification (Column Chromatography) workup->purify end Final Product purify->end

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdi_r1 R¹-Pd(II)-X L₂ (Oxidative Addition Complex) pd0->pdi_r1 R¹-X pdi_r2 R¹-Pd(II)-R² L₂ (Transmetalation Complex) pdi_r1->pdi_r2 R²-B(OR)₂ Base pdi_r2->pd0 R¹-R² (Reductive Elimination)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

G cluster_sonogashira Sonogashira Catalytic Cycle (Pd Cycle) pd0 Pd(0)L₂ pd_complex R¹-Pd(II)-X L₂ pd0->pd_complex R¹-X (Oxidative Add.) alkynyl_pd R¹-Pd(II)-C≡CR² L₂ pd_complex->alkynyl_pd Cu-C≡CR² (from Cu cycle) alkynyl_pd->pd0 R¹-C≡CR² (Reductive Elim.)

Caption: The palladium catalytic cycle in the Sonogashira cross-coupling reaction.

G cluster_heck Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ pd_oa R¹-Pd(II)-X L₂ pd0->pd_oa R¹-X (Oxidative Add.) pd_insertion R²HC-CH(R¹)-Pd(II)-X L₂ pd_oa->pd_insertion Alkene (Migratory Insertion) pd_elim H-Pd(II)-X L₂ pd_insertion->pd_elim Product (β-Hydride Elim.) pd_elim->pd0 Base (Reductive Elim.)

Caption: The catalytic cycle for the Mizoroki-Heck reaction.

G cluster_buchwald Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ pd_oa R¹-Pd(II)-X L₂ pd0->pd_oa R¹-X (Oxidative Add.) pd_amido R¹-Pd(II)-NR²R³ L₂ pd_oa->pd_amido HNR²R³ Base pd_amido->pd0 R¹-NR²R³ (Reductive Elim.)

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

References

Validating the Structure of Novel Compounds Synthesized from 3-Iodo-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of novel compounds synthesized from the versatile building block, 3-Iodo-1H-pyrazole. We delve into the structural validation of these new chemical entities and compare their performance, particularly focusing on their synthesis via Sonogashira cross-coupling reactions. This document offers supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in further research and development.

Performance Comparison of this compound Derivatives in Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The reactivity of substituted this compound derivatives in this reaction can vary based on the nature of the substituents on the pyrazole ring. The following table summarizes the yield of Sonogashira coupling products with phenylacetylene for various N-protected this compound derivatives, providing a basis for performance comparison in a synthetic context.

Starting Material (N-Protected this compound Derivative)ProductYield (%)[1][2]
tert-Butyl this compound-1-carboxylateBocHtert-Butyl 3-(phenylethynyl)-1H-pyrazole-1-carboxylate65
1-(1-Ethoxyethyl)-3-iodo-1H-pyrazoleEtOEtH1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole63
1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehydeEtOEtCHO1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole-4-carbaldehyde87
4-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazoleEtOEtBr4-Bromo-1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole64
1-(1-Ethoxyethyl)-3-iodo-5-(trifluoromethyl)-1H-pyrazoleEtOEtCF₃ (at C5)1-(1-Ethoxyethyl)-5-(trifluoromethyl)-3-(phenylethynyl)-1H-pyrazole73
1-(1-Ethoxyethyl)-3-iodo-4-methyl-1H-pyrazoleEtOEtCH₃1-(1-Ethoxyethyl)-4-methyl-3-(phenylethynyl)-1H-pyrazole70
1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazoleEtOEtNO₂ (at C3)1-(1-Ethoxyethyl)-4-(phenylethynyl)-3-nitro-1H-pyrazole58
1-(1-Ethoxyethyl)-3-iodo-4-nitro-1H-pyrazoleEtOEtNO₂No Reaction0
1-(1-Ethoxyethyl)-4-ethoxycarbonyl-3-iodo-1H-pyrazoleEtOEtCOOEtNo Reaction0

Table 1: Comparison of Yields for Sonogashira Coupling of Substituted this compound Derivatives with Phenylacetylene. This table illustrates the synthetic performance of various derivatives. The data is compiled from the work of Donina et al.[1][2].

Biological Activity Comparison of Pyrazole Derivatives

Pyrazole derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer properties. While specific comparative cytotoxicity data for the Sonogashira-coupled products from this compound against standard drugs is not yet available in the public domain, the following table presents the cytotoxic activity of other pyrazole derivatives to provide a reference for the potential of this class of compounds.

CompoundTarget Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)
3-(4-fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideHepG-2 (Liver Cancer)6.78Cisplatin-
3-(4-chlorophenyl)-5-(3,4,5-trimethoxythiphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideHepG-2 (Liver Cancer)16.02Cisplatin-
3-(4-chlorophenyl)-5-(3-bromo-4-hydroxy-5-methoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideA549 (Lung Cancer)<29.48Cisplatin29.48[3][4]
3-(4-bromo-phenyl)-5-(3-bromo-4-hydroxy-5-methoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideA549 (Lung Cancer)<29.48Cisplatin29.48[3][4]
Pyrazole PTA-1MDA-MB-231 (Breast Cancer)4.36--

Table 2: Cytotoxic Activity of Selected Pyrazole Derivatives. This table provides an overview of the anticancer potential of the pyrazole scaffold against various cancer cell lines. The data is collated from multiple sources[3][4][5]. It is important to note that a direct comparison of IC₅₀ values across different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

Structural Validation

Objective: To determine the chemical structure and connectivity of atoms in the synthesized compounds.

Procedure for ¹H and ¹³C NMR:

  • Sample Preparation: Weigh 5-10 mg of the purified compound into a clean, dry NMR tube.[6] Add approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6] The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key signals of the analyte. Ensure the sample is fully dissolved and the solution is clear.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: For ¹H NMR, acquire the spectrum using a standard pulse sequence. For ¹³C NMR, spectra are typically acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[7]

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, and the baseline is corrected.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).[8] The integration of ¹H NMR signals provides the relative ratio of protons. Coupling patterns (e.g., singlets, doublets, triplets) in ¹H NMR provide information about neighboring protons.

Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles.

Procedure:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[9] Ideal crystals are well-formed, transparent, and typically 0.1-0.3 mm in size.[10]

  • Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head.[10][11]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.[11][12]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is solved using computational methods to generate an initial electron density map. This map is used to build a model of the molecule, which is then refined against the experimental data to obtain the final crystal structure.[10]

Synthesis

Objective: To synthesize novel pyrazole derivatives by forming a C-C bond between a this compound and a terminal alkyne.

General Procedure:

  • Reaction Setup: To a solution of the N-protected this compound derivative (1.0 eq) in a suitable solvent (e.g., THF, DMF, or an amine base like triethylamine) under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, typically 0.05 eq) and the copper(I) co-catalyst (e.g., CuI, typically 0.025 eq).[13]

  • Addition of Reagents: Add the base (e.g., diisopropylamine, 7.0 eq) followed by the terminal alkyne (1.1 eq).[13]

  • Reaction: Stir the reaction mixture at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., Et₂O) and filter through a pad of Celite®. Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.[13]

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Visualizations

Experimental Workflow: Sonogashira Coupling of this compound

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine N-protected This compound, Pd catalyst, and CuI in a dry flask under inert atmosphere solvent Add anhydrous solvent and base start->solvent alkyne Add terminal alkyne solvent->alkyne react Stir at room temperature or heat alkyne->react monitor Monitor by TLC/LC-MS react->monitor quench Quench reaction and perform aqueous work-up monitor->quench extract Extract with organic solvent quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify end Final Product: 3-alkynyl-1H-pyrazole derivative purify->end

Caption: Workflow for the Sonogashira coupling of this compound derivatives.

Signaling Pathway: Inhibition of EGFR/VEGFR Pathways by Pyrazole Derivatives

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR P1 Dimerization & Autophosphorylation EGFR->P1 P2 Dimerization & Autophosphorylation VEGFR->P2 Ras Ras P1->Ras PI3K PI3K P2->PI3K PLCg PLCγ P2->PLCg Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Gene PKC PKC PLCg->PKC PKC->Gene Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation Inhibitor Pyrazole Inhibitor Inhibitor->P1 Inhibits Inhibitor->P2 Inhibits

Caption: Inhibition of EGFR and VEGFR signaling pathways by a pyrazole-based inhibitor.

References

Efficacy of Pyrazole-Based Compounds as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a prominent privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] This guide provides a comparative analysis of the efficacy of pyrazole-based compounds as inhibitors of various key enzymes implicated in a range of diseases, from cancer to neurodegenerative disorders. While the specific compound 3-iodo-1H-pyrazole is a valuable and versatile synthetic intermediate for the generation of these more complex molecules, publicly available data on its direct enzyme inhibitory activity is limited.[2] Therefore, this guide will focus on the broader class of pyrazole derivatives, highlighting the structure-activity relationships (SAR) that govern their potency and selectivity.

Data Presentation: Inhibitory Efficacy of Pyrazole Derivatives

The following tables summarize the in vitro inhibitory activities of various pyrazole-based compounds against several classes of enzymes. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are provided for comparative purposes.[3]

Table 1: Pyrazole-Based Kinase Inhibitors

Compound ClassTarget KinaseCompound ExampleIC50 (nM)Ki (nM)Reference
1H-pyrazolo[3,4-d]pyrimidineBRK/PTK6Compound 513.3744[4]
AminopyrazoleJNK3SR-35767-
1,3,5-trisubstituted-1H-pyrazoleERKCompound 10d--
1,3,5-trisubstituted-1H-pyrazoleRIPK3Compound 10d--
3-Amino-1H-pyrazoleCDK16Compound 43d (EC50)33-

Table 2: Pyrazole-Based Carbonic Anhydrase (CA) Inhibitors

Compound ClassTarget IsoformCompound ExampleIC50 (nM)Ki (nM)Reference
Pyrazole-based benzene sulfonamideshCAIICompound 4k240-
Pyrazole-based benzene sulfonamideshCAIXCompound 4j150-
Pyrazole-based benzene sulfonamideshCAXIICompound 4g120-
1,3,5-trisubstituted-pyrazolineshCA ICompound 9402.9316.7
1,3,5-trisubstituted-pyrazolineshCA IICompound 9458.6412.5

Table 3: Pyrazole-Based Acetylcholinesterase (AChE) Inhibitors

Compound ClassCompound ExampleIC50 (µM)Ki (µM)Reference
Pyrazoline-thiazole derivativesCompound 3g0.3380.045
3-aryl-1-phenyl-1H-pyrazoleCompound 3e (pIC50=4.2)--

Table 4: Alternative (Non-Pyrazole) Enzyme Inhibitors for Comparison

Target EnzymeInhibitorIC50
BRK/PTK6Dasatinib9 nM
JNKSP60012540 nM (JNK1/2), 90 nM (JNK3)
Carbonic Anhydrase IIAcetazolamide489.4 nM
AcetylcholinesteraseDonepezil-

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below to facilitate the replication and validation of findings.

Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against a target kinase.

Materials:

  • Kinase enzyme (e.g., JNK3, BRK/PTK6)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the test compound dilutions, a positive control inhibitor, and a DMSO vehicle control.

  • Add the kinase enzyme solution to all wells and gently mix.

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding a mixture of ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Carbonic Anhydrase Inhibition Assay

This assay measures the esterase activity of carbonic anhydrase to screen for inhibitors.

Materials:

  • Human carbonic anhydrase (hCA) isozyme (e.g., hCA I, hCA II)

  • p-Nitrophenyl acetate (pNPA) as the substrate

  • Test compounds (dissolved in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Set up the 96-well plate with wells for blank (no enzyme), maximum activity (vehicle control), and test compounds.

  • Add the assay buffer to all wells.

  • Add the test compound dilutions or DMSO to the appropriate wells.

  • Add the CA enzyme solution to all wells except the blank.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.

  • Initiate the reaction by adding the pNPA substrate solution to all wells.

  • Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.

  • Calculate the rate of reaction (slope of the absorbance vs. time curve).

  • Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test compounds (dissolved in DMSO)

  • Phosphate buffer (e.g., pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare serial dilutions of the test compounds in the phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound dilutions or a vehicle control.

  • Add the AChE enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature.

  • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set duration.

  • The reaction rate is determined by the change in absorbance per unit of time.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate key biological pathways targeted by pyrazole-based inhibitors and a general workflow for their evaluation.

G cluster_input Inputs cluster_assay Inhibition Assay cluster_analysis Data Analysis Test Compound Test Compound Assay Setup Assay Setup Test Compound->Assay Setup Target Enzyme Target Enzyme Target Enzyme->Assay Setup Substrate & Cofactors Substrate & Cofactors Substrate & Cofactors->Assay Setup Incubation Incubation Assay Setup->Incubation Reaction Initiation Reaction Initiation Incubation->Reaction Initiation Data Acquisition Data Acquisition Reaction Initiation->Data Acquisition Calculate % Inhibition Calculate % Inhibition Data Acquisition->Calculate % Inhibition Dose-Response Curve Dose-Response Curve Calculate % Inhibition->Dose-Response Curve Determine IC50/Ki Determine IC50/Ki Dose-Response Curve->Determine IC50/Ki

Caption: General workflow for determining enzyme inhibition.

JNK_Signaling_Pathway Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MKK4/7 MKK4/7 MAPKKK->MKK4/7 JNK JNK MKK4/7->JNK c-Jun c-Jun JNK->c-Jun Apoptosis/Inflammation Apoptosis/Inflammation c-Jun->Apoptosis/Inflammation Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->JNK

Caption: Simplified JNK signaling pathway and point of inhibition.

BRK_PTK6_Signaling_Pathway Growth Factors (EGF) Growth Factors (EGF) ErbB Receptors ErbB Receptors Growth Factors (EGF)->ErbB Receptors BRK/PTK6 BRK/PTK6 ErbB Receptors->BRK/PTK6 STAT3/5 STAT3/5 BRK/PTK6->STAT3/5 Paxillin Paxillin BRK/PTK6->Paxillin Gene Transcription Gene Transcription STAT3/5->Gene Transcription Cell Migration Cell Migration Paxillin->Cell Migration Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->BRK/PTK6

Caption: Simplified BRK/PTK6 signaling pathway and point of inhibition.

References

A Comparative Guide to Pyrazole Synthesis: Established Protocols vs. Novel Methods

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of pyrazoles, a class of heterocyclic compounds integral to the development of numerous pharmaceuticals and agrochemicals, has been a subject of intense research for over a century. The foundational Knorr pyrazole synthesis, first reported in 1883, has long been the cornerstone of pyrazole preparation. However, the drive for greater efficiency, milder reaction conditions, and more environmentally benign processes has led to the development of a diverse array of novel synthetic methodologies. This guide provides an objective comparison of established protocols with these newer methods, supported by experimental data, to assist researchers in selecting the optimal strategy for their synthetic targets.

Performance Comparison of Pyrazole Synthesis Methods

The choice of synthetic method significantly influences reaction outcomes, including yield, reaction time, and substrate scope. The following table summarizes the performance of several key established and novel pyrazole synthesis methods.

Synthesis MethodGeneral ReactionTypical Reagents & ConditionsTypical Yield (%)Typical Reaction TimeKey AdvantagesKey Disadvantages
Established Methods
Knorr Pyrazole Synthesis1,3-Dicarbonyl + HydrazineAcetic acid or ethanol, reflux66-95%1-24 hoursWell-established, versatile, simple starting materials.Can require harsh conditions, long reaction times, and may produce regioisomeric mixtures with unsymmetrical dicarbonyls.
1,3-Dipolar CycloadditionDiazo Compound + Alkyne/AlkeneHeating, sometimes under solvent-free conditions.HighVariesAtom-economical, good regioselectivity with certain substrates.Diazo compounds can be hazardous to handle.
Novel Methods
Microwave-Assisted SynthesisVarious (e.g., Hydrazone cyclization)Microwave irradiation, often solvent-free or in minimal solvent.71-99%45 seconds - 20 minutesDrastically reduced reaction times, often higher yields, improved energy efficiency.Requires specialized microwave equipment.
Multicomponent Reactions (MCRs)Aldehyde + Active Methylene Compound + HydrazineVarious catalysts (e.g., Iodine, Taurine), often in green solvents like water.81-91%1-12 hoursHigh atom economy, operational simplicity, access to complex molecules in a single step.Optimization can be complex, substrate scope may be limited for some reactions.
Green Synthesis (in Water)1,3-Diketone + Semicarbazide HCl"On water" conditions, room temperature.HighVariesEnvironmentally benign, avoids toxic hydrazine and organic solvents.Substrate solubility can be a limitation.
Nano-ZnO Catalyzed Synthesis4-Component reactionZnO nanoparticles, water, room temperature.85-90%10-20 minutesMild conditions, short reaction times, high yields, recyclable catalyst.Catalyst preparation and characterization required.
Copper-Catalyzed SynthesisHydrazone + Alkyne/MaleimideCopper catalyst (e.g., Cu(OTf)₂, CuCl), often under aerobic conditions.46-58%2 hoursMild reaction conditions, good functional group tolerance.Potential for metal contamination in the final product.
Iodine-Catalyzed SynthesisAldehyde + Malononitrile + PhenylhydrazineMolecular iodine, water.Moderate to GoodVariesMetal-free, environmentally friendly catalyst.Scope may be limited by substrate sensitivity to iodine.

Experimental Protocols

Detailed methodologies for key established and novel synthesis protocols are provided below.

Established Method: Knorr Pyrazole Synthesis

This protocol details the synthesis of 3-methyl-1-phenyl-5-pyrazolone (Edaravone).

  • Materials: Ethyl acetoacetate, Phenylhydrazine, Diethyl ether, Ethanol (95%).

  • Procedure:

    • In a round-bottomed flask, carefully add ethyl acetoacetate (1.625 mL, 12.5 mmol) to phenylhydrazine (1.25 mL, 12.5 mmol). The addition is exothermic.

    • Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.

    • After heating, a heavy syrup will form. Transfer the syrup to a beaker and cool it in an ice-water bath.

    • Add 2 mL of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.

    • Collect the solid by vacuum filtration and recrystallize from a minimum amount of hot ethanol (approximately 5–7 mL).

    • Allow the hot solution to cool to room temperature and then in an ice bath to complete crystallization.

    • Filter the purified product, dry it in a desiccator, and determine the yield.

Novel Method: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines

This protocol describes a rapid, microwave-assisted synthesis.

  • Materials: 4-Fluorophenylhydrazine hydrochloride, 3-Aminocrotononitrile, 1 M Hydrochloric acid.

  • Procedure:

    • In a dried 2-5 mL microwave vial containing a stir bar, add 4-fluorophenylhydrazine hydrochloride (2 mmol) and 3-aminocrotononitrile (2 mmol).

    • Add 5 mL of 1 M hydrochloric acid to achieve a starting reagent concentration of 0.4 M.

    • Seal the microwave vial securely with an appropriate cap.

    • Place the vial in the microwave reactor and irradiate for 10-15 minutes.

    • After the reaction is complete, cool the vial and collect the pure product by vacuum filtration.

Novel Method: Nano-ZnO Catalyzed Four-Component Synthesis of Pyranopyrazoles

This protocol outlines a green, one-pot synthesis using a reusable nanocatalyst.

  • Materials: Aromatic aldehyde (1 mmol), Malononitrile (1 mmol, 0.066 g), Hydrazine hydrate (1 mmol, 0.050 g), Ethyl acetoacetate (1 mmol, 0.13 g), ZnO nanoparticles (25 mg), Water (5 mL), Ethanol.

  • Procedure:

    • In a reaction vessel, stir a mixture of the aromatic aldehyde, malononitrile, hydrazine hydrate, ethyl acetoacetate, and ZnO nanoparticles in water at room temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete in 10-20 minutes.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the resulting precipitate, wash with water, and recrystallize from hot ethanol to obtain the pure product.

    • The ZnO nanoparticle catalyst can be recovered from the filtrate and reused.

Visualizing Synthesis Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of a generalized pyrazole synthesis and a decision-making process for method selection.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product start1 1,3-Dicarbonyl Compound condensation Condensation start1->condensation start2 Hydrazine Derivative start2->condensation cyclization Intramolecular Cyclization condensation->cyclization Hydrazone Intermediate dehydration Dehydration cyclization->dehydration product Pyrazole dehydration->product

Caption: A generalized workflow for pyrazole synthesis.

G decision1 Desired Outcome? decision2 High Yield & Well-Understood? decision1->decision2 Reliability & Simplicity decision3 Speed, Green Chemistry, or High Throughput? decision1->decision3 Efficiency & Sustainability method1 Established Method (e.g., Knorr Synthesis) outcome1 Proceed with Established Protocol method1->outcome1 method2 Novel Method (e.g., Microwave, MCR) outcome2 Select Appropriate Novel Method method2->outcome2 decision2->method1 Yes decision3->method2 Yes

Caption: Decision tree for pyrazole synthesis method selection.

Safety Operating Guide

Proper Disposal of 3-Iodo-1H-pyrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the safe disposal of 3-Iodo-1H-pyrazole, a compound that requires careful management due to its potential hazards. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards that necessitate stringent safety protocols. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] In some forms, it may be harmful if swallowed.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound.

Hazard Statement GHS Code Required Personal Protective Equipment (PPE)
Causes skin irritationH315Chemical-resistant gloves (e.g., nitrile), impervious clothing.[1]
Causes serious eye irritationH319Tightly fitting safety goggles with side-shields.[1]
May cause respiratory irritationH335Use in a well-ventilated area or with a full-face respirator if exposure limits are exceeded.[1][4]
Harmful if swallowedH302Standard laboratory PPE to prevent ingestion.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that complies with local, regional, and national hazardous waste regulations.[4] The primary recommended method is through a licensed chemical destruction facility.[5]

1. Waste Collection and Storage:

  • Segregation: Collect waste this compound and any contaminated materials (e.g., absorbent pads, disposable PPE) in a dedicated, properly labeled, and sealed hazardous waste container.

  • Container Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., GHS07 for irritant).

  • Storage: Store the sealed waste container in a designated, locked, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing and reducing agents.[1][2][4]

2. Treatment and Final Disposal:

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company.

  • Approved Methods: The preferred disposal method is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[5]

  • Environmental Protection: Under no circumstances should this compound or its containers be disposed of in regular trash or discharged into sewer systems or drains.[1][5] This is to prevent contamination of waterways and the environment.[5]

3. Decontamination of Empty Containers:

  • Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent.

  • Rinsate Collection: The rinsate from this process is also considered hazardous waste and must be collected and disposed of along with the chemical waste.

  • Container Treatment: After thorough decontamination, the container can be offered for recycling or reconditioning.[5] Alternatively, it should be punctured to prevent reuse.[5]

Accidental Release and Spill Management

In the event of a spill, immediate and appropriate action is required to contain the material and protect personnel.

1. Immediate Response:

  • Evacuate non-essential personnel from the spill area.

  • Ensure the area is well-ventilated.

  • If a significant amount is spilled, wear a full-face respirator.[1]

2. Containment and Cleanup:

  • For solid spills, avoid creating dust.[1][5]

  • Use an inert absorbent material such as sand, silica gel, or vermiculite to contain and absorb the spilled substance.[2][6]

  • Carefully sweep or scoop the absorbed material into a suitable hazardous waste container.

3. Post-Cleanup:

  • Decontaminate the spill area with an appropriate solvent.

  • Wash hands and any affected skin areas thoroughly with soap and water.[1]

  • All materials used for cleanup are considered hazardous waste and must be disposed of accordingly.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Disposal & Decontamination cluster_spill Spill Response A Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat B Handle in a Well-Ventilated Area A->B C Collect Waste in a Designated Container B->C After Use D Label Container Clearly: - 'Hazardous Waste' - Chemical Name - Hazard Symbols C->D E Store in a Secure, Ventilated Area D->E F Arrange for Licensed Chemical Waste Disposal E->F For Disposal G Preferred Method: Controlled Incineration F->G H Triple-Rinse Empty Containers I Collect Rinsate as Hazardous Waste H->I J Recycle or Puncture Decontaminated Container H->J K Evacuate & Ventilate Area L Contain Spill with Inert Absorbent K->L M Collect Absorbed Material into Waste Container L->M M->D

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 3-Iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of 3-Iodo-1H-pyrazole are critical for ensuring a secure laboratory environment. Adherence to these guidelines is paramount for the protection of researchers and the integrity of experimental work.

This guide provides comprehensive, step-by-step procedures for the safe management of this compound, a halogenated heterocyclic compound utilized in various research and development applications. From initial handling to final disposal, these protocols are designed to minimize risk and ensure compliance with safety standards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation[1][2]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and irritation.[2]
Eye Protection Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]To protect eyes from dust, splashes, and vapors, preventing serious eye irritation.[1][2]
Skin and Body Protection Laboratory coat and, if necessary, impervious clothing.To protect skin from accidental contact.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]To prevent respiratory tract irritation from dust or aerosols.[1][2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential. The following workflow outlines the key steps for safe management of this chemical within a laboratory setting.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Management and Disposal receiving Receiving: Inspect container for damage. Verify label. storage Storage: Store in a cool, dry, well-ventilated area. Keep container tightly closed. Store locked up. receiving->storage Upon receipt ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat. Respirator if needed. storage->ppe Before handling handling Handling: Use in a chemical fume hood. Avoid dust formation. Prevent electrostatic discharge. ppe->handling use Experimental Use: Follow specific experimental protocol. handling->use waste_collection Waste Collection: Collect in a labeled, sealed container for halogenated organic waste. use->waste_collection After use disposal Disposal: Dispose of as hazardous waste via institutional EHS or a licensed contractor. Do not dispose of in drains or regular trash. waste_collection->disposal

Fig. 1: Safe Handling Workflow for this compound

Experimental Protocols

Step-by-Step Handling Procedure:

  • Preparation and Precaution:

    • Before handling, ensure that an eyewash station and safety shower are readily accessible.[3]

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

    • Avoid the formation of dust and aerosols.[1][4]

  • Personal Protective Equipment (PPE) Application:

    • Wear chemical-resistant gloves, ensuring to use proper glove removal technique to avoid skin contact.

    • Don tightly fitting safety goggles.

    • Wear a lab coat and appropriate protective clothing to prevent skin exposure.[3]

  • Weighing and Transfer:

    • If weighing the solid, do so in a manner that minimizes dust generation, such as in a fume hood or using a balance with a draft shield.

    • Use non-sparking tools to prevent ignition sources.[1][4]

  • In Case of Exposure:

    • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

    • If on skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice.[1][2]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[1][2]

    • If swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[2]

Disposal Plan

The disposal of this compound and its containers must be handled as hazardous waste.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Collect all waste containing this compound, including contaminated consumables, in a designated and clearly labeled hazardous waste container.

    • The container should be suitable for halogenated organic solids.

  • Container Management:

    • Keep the waste container tightly closed when not in use.

    • Store the waste container in a secure, designated area away from incompatible materials.

  • Final Disposal:

    • Dispose of the contents and the container through an approved waste disposal plant or a licensed contractor, in accordance with local, state, and federal regulations.[1][2]

    • Under no circumstances should this chemical be disposed of into drains or the environment.[1][4]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.